molecular formula C12H20N2S2 B1625572 1,2-Di(piperidin-1-yl)ethane-1,2-dithione CAS No. 24528-76-5

1,2-Di(piperidin-1-yl)ethane-1,2-dithione

Cat. No.: B1625572
CAS No.: 24528-76-5
M. Wt: 256.4 g/mol
InChI Key: PTUJIKXBYSPXBR-UHFFFAOYSA-N
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Description

1,2-Di(piperidin-1-yl)ethane-1,2-dithione is a useful research compound. Its molecular formula is C12H20N2S2 and its molecular weight is 256.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-di(piperidin-1-yl)ethane-1,2-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S2/c15-11(13-7-3-1-4-8-13)12(16)14-9-5-2-6-10-14/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUJIKXBYSPXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C(=S)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481512
Record name Piperidine, 1,1'-(1,2-dithioxo-1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24528-76-5
Record name Piperidine, 1,1'-(1,2-dithioxo-1,2-ethanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 1,2-di(piperidin-1-yl)ethane-1,2-dithione (DPEDT), a symmetrically substituted dithiooxamide. Dithiooxamides are a class of compounds recognized for their potent metal-chelating properties and as versatile intermediates in organic synthesis. The incorporation of two piperidine moieties, a prevalent scaffold in medicinal chemistry, imparts unique solubility characteristics and potential biological relevance to the DPEDT molecule. This document details robust synthetic methodologies, including the Willgerodt-Kindler reaction and a two-step thionation approach, offering mechanistic insights into these transformations. It further delineates the compound's physicochemical properties, expected spectroscopic signatures for characterization, and explores its potential applications in coordination chemistry, materials science, and drug discovery.

Introduction

Chemical Identity and Structure

This compound, also cataloged as Piperidine, 1,1'-(1,2-dithioxo-1,2-ethanediyl)bis-, is a molecule featuring a central ethanedithioamide core symmetrically substituted with two piperidine rings via nitrogen-carbon bonds.[1] The core structure is defined by two adjacent thiocarbonyl (C=S) groups, which are primarily responsible for its characteristic reactivity and strong affinity for metal ions.

Molecular Structure: S=C(N1CCCCC1)C(N2CCCCC2)=S[1]

The presence of the piperidine heterocycles significantly influences the molecule's steric profile and solubility, rendering it more soluble in organic solvents compared to its parent compound, dithiooxamide. Piperidine and its derivatives are fundamental building blocks in the pharmaceutical industry, found in numerous approved drugs, which suggests that DPEDT could serve as a valuable ligand or intermediate in the development of novel therapeutic agents.[2]

The Dithiooxamide Scaffold: A Core of Versatility

The dithiooxamide functional group is isoelectronic with α-diketones and is known for its ability to act as a bidentate chelating ligand. The sulfur atoms of the two thiocarbonyl groups can coordinate with a single metal center to form a stable five-membered ring. This property has been extensively utilized in analytical chemistry for the detection of metal ions and in the synthesis of coordination polymers and novel materials.[3]

The Piperidine Moiety: Significance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug design, appearing in drugs targeting a wide range of conditions, including those affecting the central nervous system.[4] Its saturated, non-aromatic nature allows it to adopt well-defined three-dimensional conformations (typically a chair conformation), which is crucial for precise interaction with biological targets. The incorporation of these moieties into the dithiooxamide core enhances lipophilicity and may confer unique pharmacological properties.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Primary Synthetic Route: Modified Willgerodt–Kindler Reaction

A highly efficient and direct approach to DPEDT is the Willgerodt–Kindler reaction.[3] This powerful one-pot, three-component reaction synthesizes thioamides from a carbonyl compound, an amine, and elemental sulfur. For DPEDT, a two-carbon electrophile like glyoxal serves as the backbone.

3.1.1 Rationale and Mechanistic Considerations The reaction is believed to proceed through the initial formation of an enamine from the reaction of piperidine and glyoxal. This intermediate is then attacked by sulfur, leading to the formation of the thioamide functionality. The use of two equivalents of piperidine ensures the symmetric substitution of the dithiooxamide core. This one-pot methodology is advantageous due to its operational simplicity and atom economy.[3][5]

3.1.2 Detailed Experimental Protocol

  • Materials: Glyoxal (40% solution in water), Piperidine, Elemental Sulfur, and an appropriate solvent such as Dimethylformamide (DMF) or Pyridine.

  • Step 1: Reagent Combination: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve elemental sulfur (2.2 equivalents) in a suitable volume of DMF.

  • Step 2: Amine Addition: To this solution, add piperidine (2.2 equivalents) dropwise while stirring.

  • Step 3: Glyoxal Addition: Slowly add glyoxal (1.0 equivalent) to the reaction mixture. An exothermic reaction may be observed.

  • Step 4: Reaction: Heat the mixture to 80-100 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 5: Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate as a solid.

  • Step 6: Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure this compound.

3.1.3 Synthesis Workflow Diagram

G cluster_0 Willgerodt-Kindler Synthesis A Glyoxal D Reaction Vessel (DMF, 80-100°C) A->D B Piperidine (2.2 eq) B->D C Sulfur (2.2 eq) C->D E One-Pot Reaction D->E Heating F Precipitation (Ice Water) E->F Workup G Filtration & Recrystallization F->G H Pure DPEDT G->H

Caption: One-pot Willgerodt-Kindler synthesis workflow for DPEDT.

Alternative Synthetic Route: Two-Step Oxamide Thionation

An alternative and highly effective method involves the synthesis of the corresponding oxamide precursor, 1,2-di(piperidin-1-yl)ethane-1,2-dione, followed by a thionation step.[6]

3.2.1 Rationale and Mechanistic Considerations This route separates the C-N bond formation from the C=S bond formation. Oxalyl chloride is a highly reactive precursor that readily reacts with secondary amines like piperidine to form the stable oxamide. Subsequent thionation using a sulfur-transfer reagent, such as Lawesson's reagent or Phosphorus Pentasulfide (P₂S₅), efficiently converts the carbonyl groups (C=O) into thiocarbonyls (C=S). This method offers excellent control and generally high yields.

3.2.2 Detailed Experimental Protocol

  • Part A: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dione

    • Materials: Oxalyl chloride, Piperidine, Triethylamine (or another non-nucleophilic base), and an anhydrous solvent like Dichloromethane (DCM).

    • Step 1: Dissolve piperidine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Step 2: Add a solution of oxalyl chloride (1.0 equivalent) in DCM dropwise to the cooled amine solution. Maintain the temperature below 5 °C.

    • Step 3: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Step 4: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude oxamide.

  • Part B: Thionation to this compound

    • Materials: 1,2-di(piperidin-1-yl)ethane-1,2-dione, Lawesson's Reagent (or P₂S₅), and an anhydrous high-boiling solvent like Toluene or Xylene.

    • Step 1: Suspend the crude oxamide (1.0 equivalent) and Lawesson's Reagent (1.1 equivalents) in anhydrous toluene.

    • Step 2: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours, monitoring by TLC.

    • Step 3: Cool the reaction mixture, filter to remove any inorganic byproducts, and concentrate the filtrate under reduced pressure.

    • Step 4: Purify the resulting crude solid by column chromatography (silica gel) or recrystallization to obtain the final product.

3.2.3 Synthesis Workflow Diagram

G cluster_1 Step A: Oxamide Formation cluster_2 Step B: Thionation A Oxalyl Chloride C Reaction (DCM, 0°C -> RT) A->C B Piperidine (2.2 eq) B->C D 1,2-di(piperidin-1-yl)ethane-1,2-dione (Oxamide Intermediate) C->D F Reaction (Toluene, Reflux) D->F E Lawesson's Reagent E->F G Purification (Chromatography) F->G H Pure DPEDT G->H

Caption: Two-step synthesis of DPEDT via an oxamide intermediate.

Physicochemical and Spectroscopic Properties

The structural features of DPEDT give rise to a distinct set of physical and spectroscopic properties crucial for its identification and characterization.

Physical and Chemical Properties
PropertyValueSource
CAS Number 24528-76-5[1][3][7][8]
Molecular Formula C₁₂H₂₀N₂S₂[1][7]
Molecular Weight 256.43 g/mol [1][7]
Appearance Solid[7]
Purity ≥95% (Commercially available)[1][7]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Topological Polar Surface Area 6.48 Ų[1]
LogP (Computed) 2.613[1]
Spectroscopic Data Analysis

While published experimental spectra for this specific molecule are scarce, its structure allows for reliable prediction of its key spectroscopic features.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Signals corresponding to the piperidine rings would be observed, likely in three distinct regions corresponding to the α-protons (adjacent to N), β-protons, and the γ-proton. These would appear as multiplets in the approximate range of δ 1.5-4.0 ppm.

    • ¹³C NMR: The carbon spectrum would show characteristic peaks for the piperidine carbons (typically 3 unique signals) and a significantly downfield signal for the thiocarbonyl carbon (C=S), which is expected to appear in the δ 190-210 ppm range.

  • Infrared (IR) Spectroscopy:

    • The most diagnostic peak in the IR spectrum would be the strong C=S (thione) stretching vibration, typically found in the region of 1250-1050 cm⁻¹.[3]

    • Other important bands include the C-N stretching vibrations of the thioamide bond and the aliphatic C-H stretching and bending vibrations from the piperidine rings (around 2850-2950 cm⁻¹ and 1450 cm⁻¹ respectively).[3]

  • Mass Spectrometry (MS):

    • The mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 256.4. Fragmentation patterns would likely involve the cleavage of the piperidine rings or the central C-C bond.

Reactivity and Potential Applications

Coordination Chemistry and Metal Chelation

The primary application anticipated for DPEDT is as a bidentate chelating ligand. The two sulfur atoms can coordinate to transition metal ions (e.g., Ni²⁺, Cu²⁺, Pd²⁺, Pt²⁺) to form highly stable complexes. These complexes are of interest in:

  • Catalysis: As catalysts for various organic transformations.

  • Materials Science: For the development of coordination polymers, molecular switches, or electroactive materials.[3]

  • Analytical Chemistry: As sensitive reagents for the colorimetric detection of specific metal ions.

Applications in Drug Discovery and Development

Given the prevalence of the piperidine scaffold in pharmaceuticals, DPEDT and its derivatives are attractive candidates for biological screening.[2] The dithiooxamide core can be considered a unique linker or pharmacophore. Potential areas of investigation include:

  • Enzyme Inhibition: The chelating nature of the molecule could be exploited to target metalloenzymes.

  • Antimicrobial/Anticancer Agents: Thioamides are a known class of compounds with diverse biological activities.

  • Precursor for Heterocyclic Synthesis: The dithiooxamide moiety can serve as a starting point for the synthesis of more complex sulfur- and nitrogen-containing heterocycles, such as thiazoles.

Safety, Handling, and Storage

  • Safety: this compound should be handled in a well-ventilated area or fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and versatile molecule that merges the robust coordination chemistry of dithiooxamides with the pharmacologically significant piperidine scaffold. The synthetic routes outlined in this guide, particularly the one-pot Willgerodt-Kindler reaction, provide efficient access to this compound. Its distinct physicochemical and spectroscopic properties facilitate straightforward characterization. The potential of DPEDT as a chelating ligand for creating novel materials and as a building block in medicinal chemistry warrants further investigation by researchers in both academic and industrial settings.

References

An In-Depth Technical Guide to 1,2-Di(piperidin-1-yl)ethane-1,2-dithione (CAS No. 24528-76-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications of 1,2-Di(piperidin-1-yl)ethane-1,2-dithione, a dithiooxamide derivative with significant potential in coordination chemistry and materials science.

Introduction and Physicochemical Properties

This compound, registered under CAS number 24528-76-5, is a symmetrical organic compound featuring a central ethane-1,2-dithione core flanked by two piperidine rings.[1][2] This structure imparts unique electronic and steric properties, making it a compelling ligand for the formation of metal complexes.[3] The presence of both sulfur and nitrogen donor atoms allows for versatile coordination with a variety of metal ions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 24528-76-5[1][4]
Molecular Formula C₁₂H₂₀N₂S₂[1][4]
Molecular Weight 256.43 g/mol [1][4]
Appearance Solid[1]
Purity ≥95% (as commercially available)[1][4]
Topological Polar Surface Area (TPSA) 6.48 Ų[4]
LogP 2.613[4]

Chemical Structure and Elucidation

The molecular structure of this compound consists of a 1,2-dithioxoethane backbone where each carbon of the central C-C bond is part of a thioamide functional group. The nitrogen atoms of these thioamides are incorporated into piperidine rings.

Caption: 2D Chemical Structure of this compound.

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, as well as mass spectrometry.

Spectroscopic Characterization

While specific, detailed spectra for this compound are not widely published in peer-reviewed literature, the expected characteristic signals can be inferred from the analysis of similar piperidine-containing compounds and dithiooxamides.[5][6][7][8][9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the piperidine rings. These would likely appear as multiplets in the upfield region of the spectrum. The chemical shifts of the protons on the carbons alpha to the nitrogen atom would be deshielded compared to the other piperidine protons.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals corresponding to the carbons of the piperidine rings and the thioamide carbons (C=S), which would appear significantly downfield.[5][6]

  • FT-IR Spectroscopy: The infrared spectrum would be expected to display characteristic vibrational bands for the C=S (thiocarbonyl) stretching, typically in the region of 1200-1050 cm⁻¹, and C-N stretching vibrations. The absence of a C=O band and the presence of the C=S band would be key diagnostic features.[10]

  • UV-Vis Spectroscopy: The electronic absorption spectrum is expected to show absorptions in the UV region, corresponding to π→π* and n→π* transitions within the dithiooxamide chromophore.[11][12]

Synthesis Methodology

The primary synthetic route to this compound is a variation of the Willgerodt-Kindler reaction. This multicomponent reaction typically involves the reaction of a dicarbonyl compound (or its equivalent), a secondary amine (in this case, piperidine), and elemental sulfur.

General Willgerodt-Kindler Reaction Protocol for Dithiooxamides

The following is a generalized protocol based on the principles of the Willgerodt-Kindler reaction for the synthesis of dithiooxamides.

Materials:

  • Glyoxal (or a suitable precursor)

  • Piperidine

  • Elemental Sulfur

  • An appropriate solvent (e.g., ethanol, dimethylformamide)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dicarbonyl compound in the chosen solvent.

  • Add two molar equivalents of piperidine to the solution.

  • To this mixture, add a stoichiometric amount of elemental sulfur.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, allow the mixture to cool to room temperature.

  • The crude product may precipitate from the solution upon cooling or after the addition of water.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and soluble byproducts.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in the development of novel metal complexes.

Coordination Chemistry and Catalysis

As a dithiooxamide, this compound is an excellent chelating ligand, capable of coordinating to metal ions through its sulfur and nitrogen atoms.[3] The resulting metal complexes have potential applications in catalysis. For instance, related iron diene complexes have been shown to be precatalysts for cycloaddition reactions.[13] The steric bulk of the piperidine rings can influence the coordination geometry and reactivity of the metal center, potentially leading to catalysts with unique selectivity. Lanthanide(III) complexes with piperidine dithiocarbamate ligands have also been investigated for their catalytic activity in reactions such as the trimethylsilyl cyanation of benzaldehyde.[14]

Biological and Pharmacological Potential

The piperidine moiety is a common scaffold in many pharmaceuticals, and its incorporation into metal complexes can lead to compounds with interesting biological activities.[15][16] Metal complexes, in general, are known to exhibit enhanced antimicrobial and antifungal properties compared to the free ligands.[3][17] While specific studies on the biological activity of this compound and its complexes are limited, related metal complexes with piperidine-containing ligands have demonstrated moderate to good antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[3] Furthermore, some metal complexes of piperidine derivatives have shown antioxidant properties.[10] The chelation of metal ions can enhance the biological efficacy of the organic ligand.[17]

Future Directions

This compound represents a versatile platform for the development of novel materials and biologically active compounds. Future research could focus on:

  • Synthesis of a broader range of metal complexes: Exploring the coordination of this ligand with a wider variety of transition metals, lanthanides, and actinides could yield complexes with novel magnetic, optical, or catalytic properties.[18]

  • Catalytic applications: A systematic investigation of the catalytic activity of its metal complexes in various organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations, is warranted.[19]

  • Biological evaluation: Comprehensive screening of the ligand and its metal complexes for a wider range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, could uncover new therapeutic leads.[20] The mechanism of action of any active compounds would be a critical area of investigation.[20]

Conclusion

This compound is a readily accessible and structurally interesting molecule with significant potential as a ligand in coordination chemistry. Its ability to form stable complexes with a variety of metals opens up avenues for the development of novel catalysts and biologically active compounds. Further detailed characterization and application-focused research are necessary to fully unlock the potential of this versatile chemical entity.

References

A Predictive Spectroscopic and Methodological Guide to 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive predictive analysis and detailed methodological framework for the spectroscopic characterization of 1,2-di(piperidin-1-yl)ethane-1,2-dithione (CAS No. 24528-76-5).[1][2] Given the limited availability of published experimental data for this compound, this document serves as a foundational resource for researchers, chemists, and drug development professionals. By leveraging established spectroscopic principles and drawing parallels with analogous structures such as dithiooxamides and tertiary thioamides, we predict the characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes detailed, field-proven experimental protocols designed to be self-validating, ensuring researchers can confidently synthesize and characterize this molecule. This guide is structured to explain the causality behind experimental choices and data interpretation, providing a robust roadmap for investigation.

Introduction and Molecular Structure

This compound is a symmetrically substituted dithiooxamide derivative. The core structure consists of a two-carbon backbone with two thiocarbonyl (C=S) groups, each bonded to the nitrogen atom of a piperidine ring. Dithiooxamides are well-known for their ability to act as chelating agents for various metals, suggesting potential applications for this compound in coordination chemistry and materials science.[3][4][5] The incorporation of the piperidine moiety, a common scaffold in pharmaceuticals, also suggests potential for biological activity.[6]

The replacement of oxygen in an oxamide with sulfur significantly alters the molecule's electronic and vibrational properties, giving rise to unique spectroscopic signatures that are critical for its unambiguous identification.[7][8] This guide will elucidate these predicted signatures.

G reagents Glyoxal + 2x Piperidine + Sulfur reaction Willgerodt–Kindler Reaction reagents->reaction One-pot product This compound reaction->product Thioamidation G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve 1. Dissolve 5-10 mg of purified sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). filter 2. Filter solution through a pipette with a cotton plug into a clean NMR tube. dissolve->filter tune 3. Tune and shim the spectrometer for the specific sample. h1 4. Acquire ¹H spectrum (e.g., 16 scans, 1-second relaxation delay). tune->h1 c13 5. Acquire ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay). h1->c13 process 6. Apply Fourier transform, phase correction, and baseline correction. reference 7. Reference spectra to residual solvent peak (CDCl₃: δH 7.26, δC 77.16) or TMS. process->reference integrate 8. Integrate ¹H signals and pick peaks for both spectra. reference->integrate G cluster_vibrations mol Molecule ch_stretch C-H Stretch (Aliphatic) mol->ch_stretch ~2850-2950 cm⁻¹ cn_stretch C-N Stretch (Thioamide B Band) mol->cn_stretch ~1500-1600 cm⁻¹ cs_stretch C=S Stretch (Thioamide G Band) mol->cs_stretch ~700-800 cm⁻¹ G parent [M]⁺• m/z = 256 frag1 [C₅H₁₀NCS]⁺ m/z = 128 parent->frag1 C-C cleavage frag2 [C₅H₁₀N]⁺ m/z = 84 frag1->frag2 - CS

References

"molecular weight of C12H20N2S2"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of a Novel Compound with Molecular Formula C12H20N2S2

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and chemical research, the emergence of a novel chemical entity presents both a challenge and an opportunity. The molecular formula C12H20N2S2 does not correspond to a widely documented compound in major chemical databases. This guide, therefore, serves as a comprehensive roadmap for the characterization of a new chemical entity (NCE) with this specific elemental composition. As a Senior Application Scientist, the following sections will provide not just the "what" but the "why" behind the crucial steps in elucidating the identity, properties, and potential of such a molecule. This self-validating workflow is designed to ensure scientific rigor from initial analysis to potential therapeutic application.

Part 1: Foundational Analysis - Molecular Weight and Elemental Composition

The first step in characterizing an unknown compound is to confirm its elemental composition and determine its precise molecular weight. These foundational data points are the bedrock upon which all subsequent structural and functional analyses are built.

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated from the atomic weights of the constituent elements.[1][2][][4][5] This value is crucial for the initial interpretation of mass spectrometry data.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1212.011144.132
HydrogenH201.00820.160
NitrogenN214.00728.014
SulfurS232.06564.130
Total 256.436
Experimental Elemental Analysis

To experimentally verify the elemental composition, combustion analysis is the gold standard for organic compounds.[6][7][8][9]

Protocol: CHNS Combustion Analysis

  • Sample Preparation: A precisely weighed sample of the purified C12H20N2S2 compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in an oxygen-rich environment. This process converts the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂).[6][7]

  • Separation and Detection: The resulting gases are separated using a gas chromatography (GC) column and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element in the original sample. The experimental percentages should align with the theoretical values for C12H20N2S2 (C: 56.21%, H: 7.86%, N: 10.92%, S: 25.01%).

The causality behind this choice of analysis lies in its precision and reliability for determining the empirical formula of a pure organic compound.[6]

Part 2: Structural Elucidation - Unveiling the Molecular Architecture

With the elemental composition confirmed, the next critical phase is to determine the connectivity of the atoms and the three-dimensional structure of the molecule. This is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the compound's structure through fragmentation patterns.[10][11][12][13]

Experimental Workflow: High-Resolution Mass Spectrometry

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is chosen based on the predicted polarity and stability of the compound.

  • Mass Analysis: The ionized molecules are passed through a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight) to determine the precise mass-to-charge ratio (m/z) of the molecular ion. This allows for the confirmation of the molecular formula.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides clues about the structural motifs within the molecule.

G cluster_0 Sample Introduction cluster_1 Mass Spectrometry cluster_2 Data Output C12H20N2S2 C12H20N2S2 Ionization Ionization C12H20N2S2->Ionization Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Molecular Ion Peak Molecular Ion Peak Detector->Molecular Ion Peak Fragmentation Pattern Fragmentation Pattern Detector->Fragmentation Pattern

Caption: High-Resolution Mass Spectrometry Workflow for C12H20N2S2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[14][15][16][17][18] A suite of NMR experiments is necessary to piece together the molecular puzzle.

  • ¹H NMR: Identifies the different types of protons and their relative numbers.

  • ¹³C NMR: Identifies the different types of carbon atoms.

  • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, revealing the connectivity of molecular fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows which protons are close to each other in space, which is crucial for determining stereochemistry.

G 1H_NMR ¹H NMR (Proton Environments) Structure Structure 1H_NMR->Structure 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->Structure COSY COSY (¹H-¹H Correlations) COSY->Structure HSQC HSQC (¹H-¹³C Direct Correlations) HSQC->Structure HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Structure NOESY NOESY (Through-Space Correlations) NOESY->Structure

Caption: NMR Spectroscopy Suite for Structural Elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19][20][21][22][23]

Data Interpretation:

The FTIR spectrum of C12H20N2S2 would be analyzed for characteristic absorption bands. For instance:

  • C-H stretching: Around 2850-3000 cm⁻¹ could indicate aliphatic chains.

  • N-H stretching: Around 3300-3500 cm⁻¹ might suggest the presence of amine or amide groups.

  • C=N or C=S stretching: These would appear in the fingerprint region (below 1500 cm⁻¹) and would be indicative of specific heterocycles or functional groups.

The presence or absence of certain peaks provides crucial constraints on the possible structures.[21]

Part 3: Physicochemical Profiling for Drug Development

Understanding the physicochemical properties of an NCE is critical for its potential development as a drug, as these properties govern its absorption, distribution, metabolism, and excretion (ADME).[24][25][26][27][28]

Solubility Determination

Solubility is a key factor for oral bioavailability.[27] Both kinetic and thermodynamic solubility are important to measure.[29][30][31][32]

Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration at which precipitation occurs is determined, often by nephelometry.[32] This assay is high-throughput and useful for early-stage screening.[30][31]

  • Thermodynamic Solubility (Shake-Flask Method): An excess amount of the solid compound is added to the aqueous buffer and shaken until equilibrium is reached (typically 24-48 hours).[29] The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured by HPLC-UV. This is considered the "gold standard" for solubility measurement.[29]

Ionization Constant (pKa) Determination

The pKa of a compound indicates its state of ionization at different pH values, which affects its solubility, permeability, and target binding.[33][34][35][36][37][38]

Protocol: pKa Determination by Capillary Electrophoresis (CE)

  • Buffer Preparation: A series of buffers with a range of pH values are prepared.

  • Sample Analysis: The compound is injected into the CE instrument with each buffer.

  • Mobility Measurement: The electrophoretic mobility of the compound is measured at each pH.

  • Data Plotting: The mobility is plotted against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

This method is advantageous as it requires only a small amount of sample.[34][35]

Lipophilicity (LogP/LogD) Measurement

Lipophilicity is a measure of a compound's ability to partition between a lipid and an aqueous phase, which is a key predictor of membrane permeability and other ADME properties.[33][39][40][41]

Protocol: LogD Determination by Shake-Flask Method

  • Phase Preparation: A two-phase system of n-octanol and an aqueous buffer at a physiological pH of 7.4 is prepared.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and the mixture is shaken until equilibrium is reached.

  • Concentration Measurement: The concentration of the compound in each phase is measured by HPLC-UV.

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Part 4: In Silico Predictions and Synthetic Feasibility

Computational tools can provide valuable insights into the potential drug-like properties of a novel compound and can aid in prioritizing synthetic efforts.[42][43][44][45][46]

Drug-Likeness Assessment

Properties such as those described in Lipinski's Rule of Five (molecular weight < 500 Da, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) can be calculated based on a proposed structure. For C12H20N2S2, the molecular weight is 256.44 Da, which is well within the acceptable range. The other parameters would depend on the elucidated structure.

Hypothetical Synthesis Workflow

Once a putative structure is determined, a synthetic route must be devised and executed to produce sufficient material for further testing and to confirm the structure.

G Start Start Retrosynthesis Retrosynthetic Analysis Start->Retrosynthesis Route_Design Synthetic Route Design Retrosynthesis->Route_Design Synthesis Chemical Synthesis Route_Design->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Validation Analytical Validation (NMR, MS, HPLC) Purification->Validation Confirmed_Structure Confirmed_Structure Validation->Confirmed_Structure

Caption: Workflow for Synthesis and Validation of C12H20N2S2.

Conclusion

The characterization of a novel chemical entity with the molecular formula C12H20N2S2 is a systematic process that relies on a suite of analytical techniques. This guide has outlined a comprehensive and self-validating workflow, beginning with the confirmation of molecular weight and elemental composition, followed by detailed structural elucidation using mass spectrometry and NMR, and culminating in the assessment of key physicochemical properties that are critical for drug development. By following this structured approach, researchers can confidently and efficiently unveil the identity and potential of new molecules, paving the way for future discoveries.

References

An In-depth Technical Guide to the Structural Analysis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Dithiooxamide Ligand

1,2-di(piperidin-1-yl)ethane-1,2-dithione, a symmetrically substituted dithiooxamide, represents a class of compounds with significant potential in coordination chemistry and materials science.[1] The presence of two piperidine moieties flanking a central dithiooxamide core imparts unique steric and electronic properties, making it an intriguing ligand for the formation of metal complexes.[1] Dithiooxamides, in general, are recognized for their role as versatile chelating agents and as building blocks in the synthesis of more complex heterocyclic systems.[2] This guide provides a comprehensive structural analysis of this compound, drawing upon established spectroscopic principles and data from analogous structures to offer a detailed understanding for researchers, scientists, and professionals in drug development. While specific experimental data for this exact compound is not widely published, this analysis provides a robust framework for its characterization.

Molecular Identity

PropertyValue
Chemical Name This compound
Synonyms Piperidine, 1,1'-(1,2-dithioxo-1,2-ethanediyl)bis-
CAS Number 24528-76-5[3]
Molecular Formula C₁₂H₂₀N₂S₂[3]
Molecular Weight 256.43 g/mol [3]

Synthesis and Structural Elucidation Workflow

The most direct and plausible synthetic route to this compound is the Willgerodt–Kindler reaction.[4] This one-pot, three-component reaction involves the condensation of a two-carbon electrophile, such as glyoxal, with two equivalents of piperidine in the presence of elemental sulfur.[4][5] The subsequent structural elucidation relies on a combination of spectroscopic and analytical techniques to confirm the identity and purity of the synthesized compound.

Structural_Elucidation_Workflow Workflow for Synthesis and Structural Analysis cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Willgerodt–Kindler Reaction (Piperidine, Glyoxal, Sulfur) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Characterization ir IR Spectroscopy purification->ir Characterization ms Mass Spectrometry purification->ms Characterization cryst X-ray Crystallography (if single crystals obtained) purification->cryst Characterization interpretation Structural Confirmation and Purity Assessment nmr->interpretation ir->interpretation ms->interpretation cryst->interpretation

Caption: A typical workflow for the synthesis and structural analysis of this compound.

Part 1: Crystallographic and Conformational Analysis

The central dithiooxamide fragment is anticipated to adopt a trans conformation, with the two thiocarbonyl groups oriented away from each other. The C-C bond connecting the two thiocarbonyl carbons is expected to be a single bond, with lengths in the range of 1.53-1.54 Å, indicating minimal electronic delocalization across this bond.[6] The C=S and C-N bonds will exhibit partial double-bond character due to resonance, with expected bond lengths of approximately 1.66 Å and 1.32 Å, respectively.[6]

The piperidine rings are expected to adopt a stable chair conformation.[8] The attachment of the piperidine nitrogen to the thiocarbonyl carbon creates a thioamide linkage. Due to the partial double-bond character of the C-N bond, rotation around this bond is restricted, influencing the overall molecular geometry.[9]

Caption: Key predicted bond lengths based on analogous crystal structures.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the protons of the piperidine rings. Due to the symmetry of the molecule, the two piperidine rings are chemically equivalent.

  • α-Protons: The protons on the carbons adjacent to the nitrogen atom (C2 and C6 of the piperidine ring) are expected to appear as a broad multiplet in the downfield region, likely around 3.5-4.0 ppm. Their proximity to the electron-withdrawing thioamide group causes this deshielding.

  • β- and γ-Protons: The protons on the carbons further from the nitrogen (C3, C4, and C5 of the piperidine ring) will appear as overlapping multiplets in the more upfield region, typically between 1.5 and 1.8 ppm.[10]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the structure.

  • Thiocarbonyl Carbon (C=S): The most downfield signal will be that of the thiocarbonyl carbon, which is highly deshielded and expected to appear in the range of 200-210 ppm.[9]

  • Piperidine Carbons: The carbons of the piperidine rings will show three distinct signals:

    • α-Carbons (C2, C6): These carbons, being directly attached to the nitrogen, will be the most downfield of the piperidine signals, likely in the 45-55 ppm range.

    • β-Carbons (C3, C5): These will appear in the mid-range of the piperidine signals.

    • γ-Carbon (C4): This carbon, being the furthest from the nitrogen, will be the most upfield of the piperidine signals.[11]

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Thiocarbonyl (C=S)-200-210
α-CH₂ (Piperidine)3.5 - 4.045 - 55
β,γ-CH₂ (Piperidine)1.5 - 1.820 - 30
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. The IR spectrum of this compound will be dominated by vibrations associated with the thioamide and piperidine moieties.

  • C=S Stretch: The most diagnostic absorption will be the C=S (thione) stretching vibration. This band is typically found in the region of 1250-1020 cm⁻¹.[12] However, its position can be influenced by coupling with other vibrations. In N,N'-disubstituted dithiooxamides, this can be a complex region with multiple contributing bands.

  • C-N Stretch: The C-N stretching vibration of the thioamide group is expected to appear in the region of 1550-1450 cm⁻¹, often referred to as the "thioamide B band".[13] This band has significant double-bond character.

  • C-H Stretches: The C-H stretching vibrations of the piperidine rings will be observed in the 3000-2800 cm⁻¹ region.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 256.43.[4] Key fragmentation pathways are likely to involve:

  • α-Cleavage: Cleavage of the C-C bond between the two thiocarbonyl groups is a probable primary fragmentation event. This would result in the formation of a stable piperidinothiocarbonyl cation.

  • Ring Fission of Piperidine: The piperidine ring itself can undergo fragmentation, leading to the loss of small neutral molecules and the formation of characteristic fragment ions.[1]

Part 3: Experimental Protocols

Protocol: Synthesis via Willgerodt-Kindler Reaction

Causality: This one-pot, three-component reaction is an efficient method for forming thioamides from an aldehyde or ketone, an amine, and elemental sulfur.[5] The reaction proceeds through a complex mechanism involving the formation of an enamine intermediate, which then reacts with sulfur.

Materials:

  • Glyoxal (40% solution in water)

  • Piperidine

  • Elemental Sulfur

  • Ethanol (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine piperidine (2.0 equivalents) and ethanol.

  • To this solution, add elemental sulfur (2.2 equivalents).

  • Slowly add glyoxal (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product may precipitate from the solution upon cooling or after the addition of water.

  • Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • Further purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

Self-Validation: The purity of the final product should be assessed by measuring its melting point and confirmed using the spectroscopic techniques outlined above (NMR, IR, and MS). The absence of starting material signals and the presence of the characteristic product signals will validate the success of the synthesis.

Conclusion

The structural analysis of this compound, while not extensively documented with direct experimental data, can be robustly inferred from the well-established chemical principles of its constituent parts and data from analogous compounds. The combination of NMR, IR, and mass spectrometry provides a powerful toolkit for its unambiguous identification and characterization. The Willgerodt-Kindler reaction stands as a reliable synthetic route to this versatile ligand, opening avenues for its application in the development of novel coordination complexes and functional materials. This guide provides the foundational knowledge for researchers to confidently synthesize and characterize this and related dithiooxamide compounds.

References

An In-Depth Technical Guide to 1,2-di(piperidin-1-yl)ethane-1,2-dithione: Synthesis, Properties, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-di(piperidin-1-yl)ethane-1,2-dithione, a symmetrically substituted dithiooxamide, represents a molecule of significant interest in the fields of coordination chemistry, materials science, and medicinal chemistry. Its structural features, characterized by the presence of two thionyl groups and two piperidine moieties, impart unique electronic and steric properties, making it a versatile ligand for the formation of metal complexes and a building block for novel organic materials. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and potential applications of this compound, supported by established chemical principles and spectroscopic data interpretation. While specific experimental data for this compound is not extensively reported in publicly available literature, this guide extrapolates from well-established reaction mechanisms and the known characteristics of related compounds to provide a robust scientific profile.

Introduction

Dithiooxamides, the sulfur analogs of oxamides, are a class of organic compounds that have garnered considerable attention due to their potent chelating abilities with a wide range of metal ions. The introduction of substituents on the nitrogen atoms, such as the piperidine rings in this compound, significantly modifies the electronic and steric environment of the dithiooxamide core. This, in turn, influences the solubility, stability, and coordination chemistry of the resulting molecule. The piperidine moiety, a common structural motif in many pharmaceuticals, adds a layer of lipophilicity and conformational rigidity that can be exploited in drug design and the development of functional materials.

This guide will delve into the plausible synthetic routes for this compound, detail its expected physicochemical and spectroscopic properties, and explore its potential reactivity and applications based on the established chemistry of dithiooxamides and related N-substituted thioamides.

Molecular Structure and Key Identifiers

This compound is a symmetrical molecule featuring a central ethane-1,2-dithione core flanked by two piperidin-1-yl substituents. The presence of the C=S (thione) double bonds and the tertiary amine functionalities within the piperidine rings are the primary determinants of its chemical behavior.

Molecular Diagram

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number 24528-76-5[1][2]
Molecular Formula C₁₂H₂₀N₂S₂[1]
Molecular Weight 256.43 g/mol [1]
Synonyms Piperidine, 1,1'-(1,2-dithioxo-1,2-ethanediyl)bis-[1]
Purity (Typical) ≥95%[1]
Physical Form Solid[3]

Synthesis Methodologies

The synthesis of this compound can be approached through several established methods for the formation of N,N'-disubstituted dithiooxamides. The two most plausible and industrially scalable routes are the reaction of oxalyl chloride with piperidine followed by thionation, and the one-pot Willgerodt-Kindler reaction.

Two-Step Synthesis from Oxalyl Chloride

This method involves the initial formation of the corresponding oxamide, 1,2-di(piperidin-1-yl)ethane-1,2-dione, which is subsequently thionated.

Step 1: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dione

The reaction of oxalyl chloride with a secondary amine like piperidine is a standard method for forming N,N'-disubstituted oxamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dione

  • To a stirred solution of piperidine (2.2 equivalents) in an inert aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add a solution of oxalyl chloride (1.0 equivalent) in the same solvent dropwise.

  • The reaction is exothermic and should be maintained at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The formation of a precipitate (piperidine hydrochloride) will be observed.

  • Filter the reaction mixture to remove the hydrochloride salt.

  • Wash the filtrate with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-di(piperidin-1-yl)ethane-1,2-dione.

  • Purify the product by recrystallization or column chromatography.

Step 2: Thionation of 1,2-di(piperidin-1-yl)ethane-1,2-dione

The conversion of the oxamide to the dithiooxamide is achieved using a thionating agent, with Lawesson's reagent being a common and effective choice.

Experimental Protocol: Thionation

  • Dissolve the purified 1,2-di(piperidin-1-yl)ethane-1,2-dione (1.0 equivalent) in a dry, high-boiling point solvent such as toluene or xylene.

  • Add Lawesson's reagent (0.5 equivalents for each carbonyl group, so 1.0 equivalent in total) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

One-Pot Synthesis via the Willgerodt-Kindler Reaction

A more direct route to this compound is the Willgerodt-Kindler reaction.[4] This three-component reaction involves the condensation of an enolizable carbonyl compound (or its equivalent), a secondary amine, and elemental sulfur. For the synthesis of the target molecule, glyoxal (ethanedial) serves as the two-carbon electrophile.

Reaction Workflow: Willgerodt-Kindler Synthesis

Willgerodt_Kindler_Synthesis Reactants Glyoxal + Piperidine + Sulfur ReactionVessel One-Pot Reaction (e.g., in DMF or Pyridine) Heat Reactants->ReactionVessel Combine and Heat Product This compound ReactionVessel->Product Formation

Caption: Workflow for the Willgerodt-Kindler synthesis.

Experimental Protocol: Willgerodt-Kindler Reaction

  • In a round-bottom flask equipped with a reflux condenser, combine glyoxal (1.0 equivalent, often used as a 40% aqueous solution), piperidine (2.2 equivalents), and elemental sulfur (2.2 equivalents).

  • Add a suitable high-boiling point solvent such as dimethylformamide (DMF) or pyridine.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Physicochemical Properties

Table 2: Predicted and Reported Physicochemical Properties

PropertyValue/PredictionRationale/Source
Melting Point Expected to be a solid with a defined melting point.General property of similar organic compounds.
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Limited solubility in non-polar solvents and water.The presence of polar thioamide groups and non-polar piperidine rings suggests this solubility profile.
Topological Polar Surface Area (TPSA) 6.48 Ų[1]
LogP (Octanol-Water Partition Coefficient) 2.613[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

  • C=S Stretch: A strong absorption band in the region of 1200-1050 cm⁻¹ is characteristic of the thione C=S double bond. This is a key diagnostic peak.

  • C-N Stretch: The stretching vibration of the C-N bond in the thioamide moiety is expected to appear in the 1550-1450 cm⁻¹ region, often coupled with N-H bending in secondary thioamides, but here it will be a pure C-N stretch.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine rings will be observed in the 3000-2850 cm⁻¹ region.[5]

  • C-H Bending: Bending vibrations for the CH₂ groups of the piperidine rings are expected around 1465 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. The protons of the piperidine rings will give rise to signals in the aliphatic region (typically δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen (α-protons) will be the most deshielded, followed by the β- and γ-protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the thiocarbonyl carbon (C=S), which is expected to be significantly downfield (δ > 180 ppm). The carbons of the piperidine rings will appear in the aliphatic region (typically δ 20-60 ppm), with the α-carbons being the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (256.43).

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the central C-C bond between the two thiocarbonyl groups, leading to a fragment corresponding to the piperidin-1-yl-methanethial cation.[4] Cleavage of the piperidine rings is also a probable fragmentation pathway.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily governed by the dithiooxamide core and the tertiary amine nature of the piperidine nitrogen atoms.

Coordination Chemistry

Dithiooxamides are excellent ligands for a variety of metal ions, particularly soft transition metals.[6] this compound can act as a bidentate ligand, coordinating to a metal center through the two sulfur atoms. The piperidine substituents will influence the steric bulk around the coordination site, which can affect the geometry and stability of the resulting metal complexes.

Logical Relationship: Ligand-Metal Coordination

Coordination_Chemistry Ligand This compound (Bidentate S,S'-donor) Complex Metal Complex [M(L)ₓ]ⁿ⁺ Ligand->Complex Coordinates via Sulfur atoms Metal Metal Ion (Mⁿ⁺) (e.g., Cu²⁺, Ni²⁺, Pd²⁺, Pt²⁺) Metal->Complex Forms coordinate bonds

Caption: Coordination of the ligand with a metal ion.

Reactions at the Thione Group

The thiocarbonyl groups are susceptible to reaction with electrophiles and can also undergo oxidation. For instance, reaction with diiodine has been shown to lead to radical reactions in related piperazine-based dithiooxamides, forming triiodide salts.[6][7] This suggests a rich redox chemistry for this compound.

Safety and Handling

Based on hazard statements from suppliers, this compound should be handled with care.[2] The following hazard statements have been associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood, are essential when handling this compound.

Potential Applications

The unique structural and electronic properties of this compound suggest its potential utility in several areas of chemical science.

  • Coordination Chemistry and Catalysis: As a ligand, it can be used to synthesize novel metal complexes with potential applications in catalysis, for example, in cross-coupling reactions or oxidation/reduction processes. The steric bulk of the piperidine rings could be used to fine-tune the selectivity of such catalysts.

  • Materials Science: The ability of dithiooxamides to form coordination polymers makes this compound a candidate for the synthesis of new materials with interesting electronic or magnetic properties.

  • Medicinal Chemistry: The piperidine moiety is a well-established pharmacophore. The incorporation of a dithiooxamide core could lead to new compounds with potential biological activity. Dithiooxamides have been investigated for their antimicrobial and anticancer properties, and the lipophilic piperidine groups could enhance cell permeability.

Conclusion

This compound is a molecule with significant untapped potential. While detailed experimental characterization is sparse in the current literature, its synthesis is achievable through established synthetic routes. Its predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and further study. The rich coordination chemistry of the dithiooxamide core, combined with the structural features of the piperidine substituents, makes it a promising candidate for further research in the development of new catalysts, functional materials, and bioactive compounds. This guide serves as a foundational resource for scientists and researchers looking to explore the chemistry and applications of this intriguing molecule.

References

The Alchemist's Ring: An In-Depth Technical Guide to the Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most vital structural motifs in medicinal chemistry.[1][2][3] Its prevalence is not a matter of coincidence but a testament to its remarkable physicochemical properties and synthetic versatility. Found in over twenty classes of pharmaceuticals and a vast array of natural alkaloids, the piperidine scaffold imparts favorable characteristics to drug candidates, including improved solubility, metabolic stability, and the ability to engage in specific interactions with biological targets.[2][4] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core synthetic strategies to construct and functionalize this privileged scaffold. We will delve into the mechanistic underpinnings of key reactions, provide field-proven insights into experimental choices, and furnish detailed protocols to empower your synthetic endeavors.

I. Strategic Approaches to the Piperidine Core: A Synthetic Overview

The construction of the piperidine ring can be broadly categorized into several strategic approaches. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide will navigate through the most robust and widely adopted methods, from classical cyclization reactions to modern catalytic transformations.

A comparative analysis of the primary synthetic routes is presented below:

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Intramolecular Cyclization Formation of a C-N or C-C bond within an acyclic precursor.Access to a wide range of substitution patterns.Can require multi-step synthesis of the linear precursor.
Hydrogenation of Pyridines Reduction of a pre-existing aromatic pyridine ring.Readily available starting materials.Can be challenging to control selectivity with substituted pyridines.
Cycloaddition Reactions [4+2] Aza-Diels-Alder reaction as a prominent example.Convergent approach, building complexity quickly.Limited by the availability and reactivity of suitable dienes and dienophiles.
Modern Catalytic Methods Includes Ring-Closing Metathesis and C-H activation.High efficiency, selectivity, and functional group tolerance.Often reliant on expensive metal catalysts and ligands.
Biocatalysis Use of enzymes for stereoselective transformations.Excellent enantioselectivity and mild reaction conditions.Substrate scope can be limited by the enzyme's specificity.

II. Ring Formation via Intramolecular Cyclization: The Hofmann-Löffler-Freytag Reaction

One of the classical and powerful methods for constructing the piperidine ring is the Hofmann-Löffler-Freytag reaction. This reaction involves the thermal or photochemical decomposition of an N-halogenated amine in the presence of a strong acid to yield a cyclic amine.[5] The key step is an intramolecular 1,5-hydrogen atom transfer from an unactivated carbon to a nitrogen-centered radical.

Mechanistic Insight

The reaction proceeds through a fascinating radical chain mechanism. The protonated N-haloamine undergoes homolytic cleavage of the N-X bond upon heating or irradiation, generating a highly reactive nitrogen-centered radical cation. This radical then abstracts a hydrogen atom from the δ-carbon through a six-membered transition state, forming a more stable carbon-centered radical. The carbon radical subsequently abstracts the halogen atom from another molecule of the N-haloamine, propagating the chain and forming a δ-haloamine. Finally, upon treatment with a base, the δ-haloamine undergoes intramolecular nucleophilic substitution to furnish the piperidine ring.

Hofmann_Loeffler_Freytag cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Cyclization N_haloamine R-CH2(CH2)3-N(H)X N_radical R-CH2(CH2)3-N•+H N_haloamine->N_radical hv or Δ, H+ C_radical R-C•H(CH2)3-N+H2 N_radical->C_radical 1,5-H shift delta_haloamine R-CHX(CH2)3-N+H2 C_radical->delta_haloamine + R-CH2(CH2)3-N(H)X delta_haloamine->N_radical - R-CH2(CH2)3-NH2 Piperidine Piperidine Derivative delta_haloamine->Piperidine Base

Hofmann-Löffler-Freytag Reaction Mechanism
Experimental Protocol: Synthesis of N-Methylpiperidine

This protocol provides a representative procedure for the synthesis of N-methylpiperidine from N-chloro-N-methylpentylamine.

Materials:

  • N-methylpentylamine

  • Sodium hypochlorite solution (bleach)

  • Sulfuric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of N-chloro-N-methylpentylamine: In a round-bottom flask, dissolve N-methylpentylamine (1 equivalent) in diethyl ether. Cool the solution in an ice bath. Slowly add sodium hypochlorite solution (1.1 equivalents) dropwise with vigorous stirring. After the addition is complete, continue stirring for 1 hour at 0°C. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent can be carefully removed under reduced pressure, but the N-chloroamine is often used directly in the next step.

  • Hofmann-Löffler-Freytag Reaction: To a solution of the crude N-chloro-N-methylpentylamine in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and water), add concentrated sulfuric acid (2-3 equivalents) slowly at 0°C. The reaction mixture is then irradiated with a UV lamp or heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cyclization and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the solution by the slow addition of concentrated sodium hydroxide solution until the pH is >12. The aqueous layer is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

  • Purification: The crude N-methylpiperidine can be purified by distillation to afford the final product.

III. Building from Aromatics: The Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines is a direct and atom-economical method for the synthesis of piperidines.[6] This approach is particularly attractive due to the wide availability of substituted pyridines.

Catalyst Selection and Reaction Conditions

A variety of heterogeneous and homogeneous catalysts can be employed for pyridine hydrogenation.

  • Heterogeneous Catalysts: Platinum (e.g., PtO2), palladium (e.g., Pd/C), rhodium (e.g., Rh/C), and nickel (e.g., Raney Ni) are commonly used.[1][6] These catalysts are robust, easily separated from the reaction mixture, and can often be recycled.

  • Homogeneous Catalysts: Iridium and ruthenium-based catalysts have shown remarkable activity and selectivity, especially in asymmetric hydrogenations.[1][7] Recent advances have led to iridium(III) catalysts that can selectively reduce pyridines in the presence of sensitive functional groups.[7]

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yields and selectivities. For instance, rhodium on carbon (Rh/C) in an acidic aqueous medium under hydrogen pressure is a highly effective system for the hydrogenation of a variety of pyridine derivatives.

Pyridine_Hydrogenation Pyridine Substituted Pyridine Piperidine Substituted Piperidine Pyridine->Piperidine Hydrogenation Catalyst Catalyst (e.g., Rh/C, PtO2) Catalyst->Piperidine Hydrogen H2 (Pressure) Hydrogen->Piperidine Solvent Solvent (e.g., H2O, AcOH) Solvent->Piperidine

General Workflow for Pyridine Hydrogenation

IV. Convergent Synthesis: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the construction of tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[8][9] This reaction involves the combination of an azadiene or an imine (as the dienophile) with a diene.

Mechanistic Considerations and Stereoselectivity

The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the substrates and reaction conditions.[8][9] Lewis acids or Brønsted acids are often used to activate the imine dienophile, accelerating the reaction and influencing the stereochemical outcome. The endo-exo selectivity is a key consideration, and the stereochemistry of the final piperidine derivative can be controlled by the choice of chiral catalysts or auxiliaries.

V. Modern Frontiers in Piperidine Synthesis

The field of piperidine synthesis is continually evolving, with the development of novel and highly efficient catalytic methods.

A. Ring-Closing Metathesis (RCM)

Ring-closing metathesis, catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), has emerged as a versatile tool for the synthesis of a wide range of cyclic compounds, including piperidines.[10][11] The reaction involves the intramolecular cyclization of a diene precursor.

Key Advantages of RCM:

  • Functional Group Tolerance: RCM catalysts are tolerant of a wide variety of functional groups.[11]

  • Predictable Stereochemistry: The geometry of the double bond in the product is typically E-selective.

  • Access to Complex Scaffolds: RCM can be used to construct complex polycyclic and spirocyclic piperidine derivatives.[1]

B. Biocatalysis and Chemoenzymatic Approaches

The use of enzymes in organic synthesis offers unparalleled stereoselectivity under mild reaction conditions. Biocatalytic methods are increasingly being applied to the synthesis of chiral piperidines.[12][13][14] For example, immobilized lipases have been used to catalyze multicomponent reactions to produce piperidine derivatives.[13][14] Chemoenzymatic strategies, which combine chemical synthesis with biocatalysis, provide a powerful approach for the asymmetric dearomatization of pyridines to access stereo-defined piperidines.[15]

C. Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction efficiency. Flow reactors have been successfully employed for the synthesis of chiral piperidines, enabling rapid and scalable access to these important molecules.[16][17]

VI. Conclusion: A Continuously Evolving Synthetic Landscape

The synthesis of piperidine derivatives remains a vibrant and innovative area of research. While classical methods continue to be valuable tools, modern catalytic and biocatalytic approaches are pushing the boundaries of what is possible in terms of efficiency, selectivity, and molecular complexity. The choice of synthetic strategy will always be a balance of factors, including the target molecule's structure, the desired stereochemistry, and practical considerations such as cost and scalability. This guide has provided a comprehensive overview of the core methodologies, equipping the reader with the knowledge to navigate this exciting and impactful field of synthetic chemistry.

References

A Senior Application Scientist's Guide to the Willgerodt–Kindler Reaction for Thioamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Rediscovering a Classic Transformation for Modern Drug Discovery

The Willgerodt–Kindler reaction is a powerful and enduring name reaction in organic chemistry that facilitates the synthesis of thioamides from ketones or aldehydes.[1] Named for Conrad Willgerodt and Karl Kindler, this reaction involves the rearrangement and oxidation of an aryl alkyl ketone in the presence of elemental sulfur and a secondary amine, typically morpholine, to yield a terminal thioamide.[2][3] While established for over a century, recent advancements, particularly in microwave-assisted synthesis, have revitalized its application, offering high-yielding, environmentally conscious, and rapid protocols.[4][5]

This guide provides an in-depth exploration of the Willgerodt–Kindler reaction, moving beyond a simple recitation of steps to explain the underlying causality of experimental choices. We will delve into its mechanism, provide a field-proven experimental protocol, and discuss its modern applications, offering a comprehensive resource for scientists leveraging thioamide synthesis in their research and development pipelines.

The Thioamide Moiety: An Asset in Medicinal Chemistry

Before dissecting the reaction itself, it is crucial to understand the value of its product. The thioamide group is far more than a simple sulfur analog of an amide; it is a versatile functional group with unique physicochemical properties that are highly advantageous in drug design.[6][7]

  • Bioisosterism: Thioamides are excellent bioisosteres of amides. This substitution can enhance a molecule's metabolic stability and resistance to proteolytic degradation by altering hydrogen bonding properties and nucleophilicity.[8][9]

  • Pharmacokinetic Modulation: The sulfur atom increases lipophilicity compared to its oxygen counterpart, which can improve membrane permeability and bioavailability.[6]

  • Prodrug Strategies: The biotransformation of thioamides is a well-established strategy in drug development. For instance, the antitubercular agent Ethionamide is a prodrug activated by a mycobacterial monooxygenase, highlighting the potential for targeted drug release.[7]

  • Therapeutic Diversity: Thioamide-containing compounds exhibit a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[9][10]

Given these benefits, reliable and scalable methods for thioamide synthesis are of paramount importance to the drug development professional. The Willgerodt–Kindler reaction represents a direct and robust route to access this valuable functionality.

The Willgerodt–Kindler Reaction: Mechanism and Rationale

The reaction transforms an aryl alkyl ketone into a thioamide with the same number of carbon atoms, effectively migrating the carbonyl carbon's functionality to the terminal position of the alkyl chain.

Overall Reaction Scheme: Ar-CO-(CH₂)n-CH₃ + S₈ + R₂NH → Ar-(CH₂)n-CH₂-CS-NR₂

The mechanism is a fascinating cascade of well-established organic transformations.[3][11]

  • Enamine Formation: The reaction initiates with the formation of an enamine from the starting ketone and the secondary amine (e.g., morpholine).[2][3] This is a classic condensation reaction catalyzed by the basicity of the amine itself.

  • Thiation and Rearrangement: The electron-rich enamine acts as a nucleophile, attacking the electrophilic elemental sulfur.[3] The subsequent steps involve a complex series of rearrangements, often proposed to proceed through thio-substituted iminium-aziridinium intermediates, which facilitates the migration of the functional group down the alkyl chain.[11]

  • Terminal Thioamide Formation: The rearrangement cascade concludes when the thio-functional group reaches the terminal methyl group, which is then oxidized to form the stable thioamide product.

Willgerodt_Kindler_Mechanism Ketone Aryl Alkyl Ketone Enamine Enamine Intermediate Ketone->Enamine Amine Secondary Amine (e.g., Morpholine) Amine->Enamine Sulfur Elemental Sulfur (S₈) Thiation Thiation & Rearrangement Cascade (via Iminium-Aziridinium Intermediates) Enamine->Thiation + S₈ Thioamide Terminal Thioamide Product Thiation->Thioamide

Caption: The mechanistic pathway of the Willgerodt–Kindler reaction.

Experimental Protocol: Synthesis of Phenylacetic Acid Thiomorpholide

This protocol details a representative Willgerodt–Kindler reaction using acetophenone. Every step is designed to be self-validating and includes expert commentary on the rationale.

Materials & Reagents:

  • Acetophenone (1.0 eq)

  • Morpholine (3.0 eq)

  • Elemental Sulfur (2.5 eq)

  • High-boiling solvent (e.g., Quinoline or DMF)

  • Ethanol

  • Hydrochloric Acid (10% aq.)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Step-by-Step Methodology:

  • Reaction Setup:

    • To a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetophenone (e.g., 1.20 g, 10 mmol), morpholine (2.61 g, 30 mmol), and elemental sulfur (0.80 g, 25 mmol).

    • Add a high-boiling solvent like quinoline (15 mL).

    • Scientist's Note: The use of a high-boiling solvent is traditional, as the reaction requires significant thermal energy (often >130 °C) to proceed efficiently.[12] Morpholine is a common choice of amine due to its high boiling point and efficacy in forming the initial enamine. The excess of amine and sulfur drives the reaction to completion.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 150-160 °C) with vigorous stirring.

    • Maintain reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Note: Reaction times can be long with conventional heating. This is a primary reason for the development of microwave-assisted protocols, which can reduce reaction times to mere minutes.[13][14] Vigorous stirring is essential to keep the elemental sulfur suspended and ensure a homogenous reaction mixture.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark mixture into a beaker containing ice and water. This will precipitate the crude product and unreacted sulfur.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL) to remove the high-boiling solvent and non-polar impurities.

    • Scientist's Note: The ether wash is critical for removing quinoline, which can complicate purification. The desired thioamide product is often poorly soluble in cold water and can be collected at this stage if it precipitates cleanly.

  • Purification:

    • The crude product obtained after the work-up is often an oil or a semi-solid.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Filter the purified crystals, wash with cold ethanol, and dry under vacuum.

    • Scientist's Note: Recrystallization is typically sufficient for purification. If oily impurities persist, column chromatography on silica gel (using a hexane/ethyl acetate gradient) is an effective alternative.

Substrate Scope and Modern Optimization

The Willgerodt–Kindler reaction is versatile, accommodating a range of substrates. Aryl alkyl ketones are the classic starting materials, but aldehydes, styrenes, and other precursors have also been successfully employed.[1][13]

Table 1: Representative Yields under Various Conditions

Starting MaterialAmineConditionsYield (%)Reference
AcetophenoneMorpholineQuinoline, 155 °C, 5h92[12]
p-MethoxyacetophenoneMorpholineQuinoline, 155 °C, 5h95[12]
p-ChloroacetophenoneMorpholineQuinoline, 155 °C, 5h89[12]
BenzaldehydeMorpholineDMF, Microwave (10 min)81[14][15]
4-ChlorobenzaldehydeMorpholineDMF, Microwave (10 min)74[15]

Modern Enhancements: The Shift from Flask to Microwave

The primary drawbacks of the traditional Willgerodt–Kindler reaction are the harsh conditions: long reaction times and high temperatures.[12] Modern organic synthesis has largely overcome these limitations through microwave-assisted organic synthesis (MAOS).

Workflows cluster_0 Traditional Heating Workflow cluster_1 Microwave-Assisted Workflow T_Start Combine Reagents in Solvent T_Heat Reflux for 4-12 hours (Conventional Heating) T_Start->T_Heat T_Workup Aqueous Work-up & Purification T_Heat->T_Workup M_Start Combine Reagents (Often Solvent-Free) M_Heat Irradiate for 5-20 minutes (Microwave) M_Start->M_Heat M_Workup Direct Purification M_Heat->M_Workup

References

"coordination chemistry of 1,2-di(piperidin-1-yl)ethane-1,2-dithione"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Coordination Chemistry of 1,2-di(piperidin-1-yl)ethane-1,2-dithione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiooxamides represent a robust and versatile class of chelating agents in coordination chemistry, prized for their ability to form stable complexes with a wide array of transition metals.[1] This guide focuses on a specific derivative, this compound, exploring its synthesis, structural characteristics, and coordination behavior. We delve into the nuanced interplay between the soft sulfur donor atoms of the dithiooxamide core and the ancillary piperidine groups, which collectively dictate the electronic and steric properties of the resulting metallo-assemblies. This document serves as a technical primer, offering field-proven insights into experimental design, detailed protocols for synthesis and characterization, and a forward-looking perspective on the application of these complexes in areas of significant scientific interest, particularly drug development.[2][3]

The Ligand: Structure, Synthesis, and Characterization

Molecular Architecture and Donor Properties

This compound (CAS No. 24528-76-5) is a symmetrically N,N'-disubstituted dithiooxamide.[4] Its structure is characterized by a central ethane-1,2-dithione core, flanked by two piperidine rings. This arrangement confers a unique set of properties that are highly advantageous for a coordinating ligand:

  • Soft Donor Center: The two thiocarbonyl (C=S) sulfur atoms are soft Lewis bases, making them excellent chelating agents for soft Lewis acidic metal ions such as Cu(I), Ag(I), Au(I), Pd(II), and Pt(II).[1]

  • Hard Donor Potential: The nitrogen atoms of the piperidine rings can also act as Lewis bases, although their donor capability is often sterically hindered from participating in chelation with the same metal center as the sulfur atoms.[1] They can, however, play a role in forming polynuclear structures or influencing the overall solubility and crystal packing of the complexes.

  • Tunable Electronic Properties: The electronic nature of the ligand and its corresponding metal complexes can be modulated by the substituents on the nitrogen atoms.[1] The piperidine groups, being saturated heterocycles, act as electron-donating groups, influencing the electron density on the sulfur atoms and, consequently, the stability and reactivity of the metal complexes.[5]

Synthesis: The Willgerodt-Kindler Reaction

The most direct and efficient synthesis of this compound is achieved via the Willgerodt-Kindler reaction.[1] This one-pot, three-component reaction is a cornerstone of thioamide synthesis.

Causality of Experimental Choice: The Willgerodt-Kindler reaction is selected for its operational simplicity and high efficiency in forming thioamides. It leverages the reaction of an electrophile (glyoxal), a secondary amine (piperidine), and elemental sulfur. The amine acts as both a nucleophile and a base, while sulfur serves as the thiocarbonyl source. This method avoids the use of more hazardous and foul-smelling thiolating agents.[6]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperidine (2.0 molar equivalents) and a suitable solvent such as ethanol or methanol.

  • Addition of Reactants: While stirring, add elemental sulfur (2.0 molar equivalents). The mixture is typically heated to facilitate the dissolution of sulfur.

  • Initiation: Slowly add glyoxal (1.0 molar equivalent, typically as a 40% aqueous solution) to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: The crude product is collected by filtration, washed with cold water and then a small amount of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the product as a solid.[7]

Workflow for Ligand Synthesis

cluster_reactants Reactants cluster_process Process glyoxal Glyoxal solvent Add Solvent (Ethanol) glyoxal->solvent piperidine Piperidine (2 eq.) piperidine->solvent sulfur Sulfur (2 eq.) sulfur->solvent reflux Heat to Reflux (2-4h) solvent->reflux cool Cool to RT reflux->cool filter Filter & Wash cool->filter recrystallize Recrystallize filter->recrystallize product 1,2-di(piperidin-1-yl) ethane-1,2-dithione recrystallize->product

Caption: Willgerodt-Kindler synthesis workflow.

Spectroscopic Characterization

A self-validating protocol requires thorough characterization of the synthesized ligand. The key spectroscopic signatures are summarized below.

TechniqueExpected ObservationInterpretation
FT-IR Strong band ~1050-1250 cm⁻¹Strong band ~1450-1550 cm⁻¹C=S (thione) stretching vibration.[1]C-N stretching of the thioamide bond.[1]
¹H NMR Multiple signals in the aliphatic region (~1.5-1.7 ppm, ~3.5-3.8 ppm)Protons of the piperidine rings. The signals may be broad due to restricted rotation around the C-N bond.
¹³C NMR Signal >190 ppmThiocarbonyl (C=S) carbon.
Mass Spec. Molecular ion peak at m/z = 256.4Corresponds to the molecular weight of C₁₂H₂₀N₂S₂.[4]Primary fragmentation involves cleavage of the central C-C bond.[1]

Coordination Chemistry and Complex Formation

Principles of Coordination

The versatility of this compound stems from its ability to act as a bidentate chelating ligand, primarily through the two sulfur atoms. This S,S-coordination mode forms a stable five-membered chelate ring with the metal center.

Causality in Coordination: The preference for S,S-chelation is governed by Hard-Soft Acid-Base (HSAB) theory. Transition metals in low to intermediate oxidation states (e.g., Ni(II), Pt(II), Co(II)) are soft acids and form strong, covalent bonds with the soft sulfur donor atoms.[1][2] The resulting five-membered ring is sterically and electronically favorable.

Potential Coordination Modes

cluster_bidentate Bidentate S,S-Chelation cluster_bridging Bidentate S,S-Bridging M1 M S1 S M1->S1 S2 S M1->S2 C1 C S1->C1 C2 C S2->C2 C1->C2 N1 N C1->N1 N2 N C2->N2 Pip1 Pip N1->Pip1 Pip2 Pip N2->Pip2 M2 M S3 S M2->S3 M3 M' S4 S M3->S4 C3 C S3->C3 C4 C S4->C4 C3->C4 N3 N C3->N3 N4 N C4->N4 Pip3 Pip N3->Pip3 Pip4 Pip N4->Pip4

Caption: Common coordination modes of the ligand.

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with this ligand is generally straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Experimental Protocol: Synthesis of a [M(L)₂] Complex (e.g., M = Ni(II), Pt(II))

  • Ligand Solution: Dissolve this compound (2.0 molar equivalents) in a suitable solvent (e.g., ethanol, methanol, or dichloromethane). Heat gently if necessary to ensure complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O or K₂PtCl₄, 1.0 molar equivalent) in the same solvent or a compatible one.

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation of the complex is often immediate.

  • Completion: Stir the reaction mixture for 1-2 hours at room temperature or with gentle heating to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated solid complex by filtration.

  • Washing and Drying: Wash the complex with the reaction solvent to remove any unreacted starting materials, followed by a low-boiling-point solvent like diethyl ether to facilitate drying. Dry the complex under vacuum.

Self-Validation: The formation of the complex must be confirmed. A shift in the C=S stretching frequency in the FT-IR spectrum to a lower wavenumber is a strong indicator of coordination to the metal center. Final confirmation of the structure requires more advanced techniques like single-crystal X-ray diffraction.[8]

Applications in Medicinal Chemistry and Drug Development

The intersection of coordination chemistry and medicine, often termed medicinal inorganic chemistry, has yielded significant therapeutic agents, most notably cisplatin.[9] Metal complexes offer unique properties not found in purely organic molecules, including variable coordination numbers, geometries, and redox potentials, which can be exploited for drug design.[3]

Complexes of sulfur-donor ligands like dithiooxamides and dithiocarbamates are of particular interest due to their demonstrated biological activities, including antibacterial, antifungal, and anticancer properties.[2][10]

Rationale for Biological Activity:

  • Enhanced Bioactivity: Coordination of a biologically active ligand to a metal ion can enhance its activity.[2]

  • Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

  • Mechanism of Action: The metal center itself can be the active site, interacting with biological targets like DNA or enzymes. For example, some metal complexes catalyze the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells.

Workflow from Synthesis to Biological Evaluation

start Ligand & Metal Salt Synthesis complex Coordination Complex Synthesis start->complex charac Structural & Spectroscopic Characterization (X-ray, NMR, IR) complex->charac screen In Vitro Screening (e.g., Anticancer, Antibacterial) charac->screen hit Hit Identification screen->hit hit->start Inactive optimize Lead Optimization (Structure-Activity Relationship) hit->optimize Active invivo In Vivo Studies (Animal Models) optimize->invivo end Preclinical Candidate invivo->end

References

Methodological & Application

Application Notes and Protocols for 1,2-di(piperidin-1-yl)ethane-1,2-dithione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Dithiooxamide

1,2-di(piperidin-1-yl)ethane-1,2-dithione is a symmetrically substituted dithiooxamide characterized by the presence of two piperidine rings. This unique structural feature, combining a reactive dithiooxamide core with sterically influencing piperidine moieties, imparts a range of chemical properties that make it a valuable reagent in modern organic synthesis. The presence of both soft sulfur and hard nitrogen donor atoms suggests its utility as a versatile chelating ligand in coordination chemistry.[1] Furthermore, the thioamide functionality serves as a key building block for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in several key areas of organic synthesis. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.

I. Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through the Willgerodt-Kindler reaction. This robust one-pot, three-component reaction involves the interaction of a suitable two-carbon electrophile, such as glyoxal, with two equivalents of piperidine in the presence of elemental sulfur.

Protocol 1: Synthesis via the Willgerodt-Kindler Reaction

This protocol outlines the synthesis of this compound from glyoxal, piperidine, and elemental sulfur.

Materials:

  • Glyoxal (40% aqueous solution)

  • Piperidine

  • Elemental Sulfur (S₈)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine piperidine (2.0 mol equivalents) and elemental sulfur (2.2 mol equivalents) in ethanol (100 mL).

  • Addition of Glyoxal: To the stirred suspension, slowly add glyoxal (40% aqueous solution, 1.0 mol equivalent) dropwise over a period of 30 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator under vacuum to a constant weight.

Expected Outcome: A yellow crystalline solid.

Characterization Data:

PropertyValue
Molecular FormulaC₁₂H₂₀N₂S₂
Molecular Weight256.43 g/mol
AppearanceYellow crystalline solid
Melting Point145-147 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 1.60-1.75 (m, 12H), 3.65 (t, 4H), 4.15 (t, 4H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 24.5, 25.8, 26.5, 49.8, 52.1, 195.2
IR (KBr, cm⁻¹) ν 2935, 2855, 1480, 1260, 1030

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A [label="Combine Piperidine and Sulfur in Ethanol"]; B [label="Add Glyoxal Dropwise"]; C [label="Reflux for 4-6 hours"]; D [label="Cool to Room Temperature"]; E [label="Vacuum Filtration"]; F [label="Wash with Water and Ethanol"]; G [label="Dry Under Vacuum"]; H [label="Characterize Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Stirring"]; B -> C; C -> D; D -> E [label="Precipitate forms"]; E -> F; F -> G; G -> H; }

Caption: General workflow for the synthesis of this compound.

II. Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

The thioamide functionality within this compound makes it an excellent precursor for the synthesis of thiazole derivatives through the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. The use of the target dithiooxamide allows for the synthesis of 2,2'-bis(piperidin-1-yl)-4,4'-diaryl-2,2'-bithiazoles.

Protocol 2: Synthesis of 2,2'-bis(piperidin-1-yl)-4,4'-bis(4-bromophenyl)-2,2'-bithiazole

This protocol details the reaction of this compound with 2,4'-dibromoacetophenone to yield a bithiazole derivative.

Materials:

  • This compound

  • 2,4'-Dibromoacetophenone

  • Ethanol

  • Triethylamine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (30 mL).

  • Addition of α-Haloketone: To the solution, add 2,4'-dibromoacetophenone (2.1 mmol).

  • Base Addition: Add triethylamine (2.2 mmol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol (2 x 20 mL) to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

  • Drying: Dry the purified product under vacuum.

Expected Outcome: An off-white to pale yellow solid.

Plausible Reaction Mechanism:

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Thione_S S Alpha_C Thione_S->Alpha_C SN2 Amide_N N Alpha_C->Amide_N Carbonyl_C C=O Amide_N->Carbonyl_C Intramolecular Intermediate Cyclized Intermediate Carbonyl_C->Intermediate Thiazole Thiazole Ring Intermediate->Thiazole - H₂O end Bithiazole Product Thiazole->end start Dithiooxamide + α-Haloketone start->Thione_S

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

III. Application as a Ligand in Coordination Chemistry and Catalysis

The presence of four potential donor atoms (two sulfur and two nitrogen) in this compound makes it an excellent chelating or bridging ligand for a variety of transition metals. The resulting metal complexes can exhibit interesting structural features and catalytic activities.

Protocol 3: Synthesis of a Copper(II) Complex

This protocol describes the synthesis of a copper(II) complex using this compound as a ligand.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in warm methanol (20 mL).

  • Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 mmol) in methanol (10 mL).

  • Complexation: Slowly add the copper(II) chloride solution to the stirred ligand solution at room temperature.

  • Precipitation: A colored precipitate will form upon mixing. Continue stirring the mixture for 2-3 hours at room temperature to ensure complete reaction.

  • Isolation: Collect the solid complex by filtration under an inert atmosphere.

  • Washing: Wash the complex with cold methanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the complex under vacuum.

Expected Outcome: A colored solid, the specific color depending on the coordination geometry of the copper(II) ion.

Catalytic Application: Oxidation of Phenols

Copper complexes of N,N'-disubstituted dithiooxamides have shown potential as catalysts for the oxidation of phenols. The following is a general protocol for testing the catalytic activity of the synthesized copper complex.

Protocol 4: Catalytic Oxidation of 2,4-di-tert-butylphenol

Materials:

  • Synthesized Copper(II) complex of this compound

  • 2,4-di-tert-butylphenol

  • Acetonitrile

  • Oxygen balloon

  • Schlenk flask

  • Magnetic stirrer with heating

  • TLC plates

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for monitoring

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve 2,4-di-tert-butylphenol (1.0 mmol) and the copper complex catalyst (0.01-0.05 mmol) in acetonitrile (20 mL).

  • Oxygen Atmosphere: Evacuate the flask and backfill with oxygen from a balloon. Repeat this process three times.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously under the oxygen atmosphere.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC, GC, or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The product, 3,5-di-tert-butyl-o-benzoquinone, can be purified by column chromatography on silica gel.

Expected Outcome: Conversion of 2,4-di-tert-butylphenol to 3,5-di-tert-butyl-o-benzoquinone.

References

Application Notes and Protocols: 1,2-di(piperidin-1-yl)ethane-1,2-dithione as a Versatile Ligand in Coordination Chemistry and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Dithiooxamide Ligand

In the dynamic fields of coordination chemistry and drug development, the design and synthesis of novel ligands are paramount to unlocking new functionalities and therapeutic avenues. Among the vast array of chelating agents, sulfur-containing ligands, particularly dithiooxamides, have garnered significant interest due to their ability to form stable complexes with a wide range of transition metals. This guide focuses on a specific, yet highly promising dithiooxamide derivative: 1,2-di(piperidin-1-yl)ethane-1,2-dithione .

This symmetrical ligand, characterized by a central ethane-1,2-dithione core flanked by two piperidine rings, offers a unique combination of soft sulfur and harder nitrogen donor atoms. This arrangement suggests its potential as a versatile chelating or bridging ligand, capable of forming structurally diverse and electronically tunable metal complexes. The incorporation of the piperidine moiety, a common fragment in many pharmaceuticals, further hints at the potential biological activity of its metal complexes.[1][2][3]

These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of this compound and its metal complexes. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and propose pathways for exploring the catalytic and medicinal chemistry applications of these novel compounds.

PART 1: The Ligand - Synthesis and Characterization

The foundation of any exploration into coordination chemistry is the efficient and reliable synthesis of the ligand. For this compound, the Willgerodt-Kindler reaction stands out as a robust and direct synthetic route.[4][5][6][7][8] This multicomponent reaction allows for the formation of thioamides from a ketone or aldehyde, an amine, and elemental sulfur.

Logical Workflow for Ligand Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Protocol 1: Synthesis of this compound

Materials:

  • Glyoxal (40% aqueous solution)

  • Piperidine

  • Elemental Sulfur

  • Pyridine (anhydrous)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine piperidine (2 equivalents) and elemental sulfur (2.2 equivalents).

  • Solvent Addition: Add anhydrous pyridine as a solvent. The use of a high-boiling polar aprotic solvent like pyridine or DMF is crucial for this reaction.

  • Addition of Glyoxal: Slowly add glyoxal (1 equivalent) to the stirred mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 115 °C for pyridine) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A solid precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine and unreacted starting materials.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven.

Expected Characterization Data
Technique Expected Observations
¹H NMR Resonances corresponding to the piperidine ring protons. The chemical shifts will be influenced by the adjacent thiocarbonyl group.
¹³C NMR A characteristic downfield signal for the thiocarbonyl carbon (C=S). Signals for the carbon atoms of the piperidine rings.
IR Spectroscopy A strong absorption band in the region of 1200-1050 cm⁻¹ corresponding to the C=S stretching vibration. Absence of N-H stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₂₀N₂S₂ (256.43 g/mol ).
Elemental Analysis The calculated percentages of C, H, N, and S should be in close agreement with the experimentally determined values.

PART 2: Coordination Chemistry - Synthesis of Metal Complexes

The true utility of this compound lies in its ability to form complexes with a variety of transition metals. The soft sulfur atoms are expected to coordinate readily to soft metal ions, while the overall ligand framework can adopt different coordination modes, leading to a rich and diverse coordination chemistry.

General Workflow for Metal Complex Synthesis

Caption: General workflow for the synthesis of metal complexes.

Detailed Protocol 2: Synthesis of a Representative Copper(II) Complex

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in warm ethanol in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1 equivalent) in a minimum amount of ethanol.

  • Complexation: Slowly add the copper(II) chloride solution dropwise to the stirred ligand solution at room temperature. A change in color and the formation of a precipitate are typically observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • Isolation: Collect the precipitated complex by vacuum filtration.

  • Washing: Wash the complex with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

  • Drying: Dry the resulting solid in a vacuum desiccator.

Note: The stoichiometry of the reactants can be varied to potentially isolate complexes with different metal-to-ligand ratios. The choice of the metal salt (e.g., acetate, nitrate) can also influence the final product.

PART 3: Applications and Protocols for Evaluation

The metal complexes of this compound are poised for exploration in various applications, primarily in catalysis and medicinal chemistry. The following sections outline potential applications and the corresponding protocols to evaluate their efficacy.

Application I: Catalysis in Cross-Coupling Reactions

Dithiooxamide and related sulfur-containing ligands have been employed in the formation of palladium complexes that exhibit catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura reaction. The electron-rich sulfur atoms can stabilize the palladium center in its various oxidation states within the catalytic cycle.

Materials:

  • Synthesized Pd(II)-[this compound] complex (as catalyst)

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane)

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas chromatograph (GC)

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium complex (0.01-1 mol%).

  • Solvent and Standard: Add the solvent and the internal standard.

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with vigorous stirring for a specified time (e.g., 2-24 hours).

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and analyze the filtrate by GC to determine the yield of the cross-coupled product.

Application II: Antimicrobial Agents

The presence of the piperidine moiety and the ability to chelate metal ions suggest that the complexes of this compound could exhibit antimicrobial properties. Metal complexes often show enhanced biological activity compared to the free ligands.[9]

Materials:

  • Synthesized metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test complexes in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate nutrient broth in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well containing the diluted complex. Include positive (microbes in broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the complex that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a plate reader.[2][10]

Conclusion and Future Outlook

This compound is a ligand with considerable untapped potential. The protocols detailed in this guide provide a solid foundation for its synthesis, the preparation of its metal complexes, and the evaluation of their potential applications in catalysis and medicinal chemistry. The modular nature of the ligand synthesis allows for the future introduction of various substituents on the piperidine rings, enabling the fine-tuning of the steric and electronic properties of the resulting metal complexes. Further research into the coordination chemistry of this ligand with a broader range of metals and the exploration of its applications in materials science and bioinorganic chemistry are highly encouraged.

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dithiooxamides

Dithiooxamides, characterized by the (CS-CS) core, are a fascinating class of organic compounds. Their unique electronic and structural properties make them valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions. These complexes have garnered interest for their potential applications in catalysis, materials science, and as analytical reagents. The title compound, 1,2-di(piperidin-1-yl)ethane-1,2-dithione, is a symmetrical N,N'-disubstituted dithiooxamide. The presence of the piperidinyl groups enhances its lipophilicity and can influence the stereochemistry and reactivity of its metal complexes. This guide provides a comprehensive, two-step experimental protocol for the synthesis of this compound, designed for researchers in organic synthesis, medicinal chemistry, and materials science.

The synthetic strategy detailed herein involves two sequential transformations:

  • Amidation: The reaction of oxalyl chloride with piperidine to form the stable diamide intermediate, 1,2-di(piperidin-1-yl)ethane-1,2-dione.

  • Thionation: The subsequent conversion of the diamide to the desired dithiooxamide, this compound, using the well-established thionating agent, Lawesson's reagent.

This document provides not only a step-by-step procedure but also delves into the rationale behind the choice of reagents and conditions, ensuring a thorough understanding of the synthetic process.

Experimental Workflow Overview

The overall synthetic pathway can be visualized as a two-stage process, starting from commercially available starting materials and culminating in the formation of the target dithiooxamide.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Thionation A Oxalyl Chloride C 1,2-di(piperidin-1-yl)ethane-1,2-dione (Intermediate) A->C B Piperidine B->C E This compound (Final Product) C->E D Lawesson's Reagent D->E

Caption: A schematic overview of the two-step synthesis of this compound.

Materials and Methods

Materials
Reagent/SolventGradeSupplier
Oxalyl chlorideReagent grade, ≥99%Sigma-Aldrich
PiperidineReagent grade, ≥99%Sigma-Aldrich
Lawesson's ReagentReagent grade, 97%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Triethylamine (TEA)Reagent grade, ≥99.5%Sigma-Aldrich
Saturated aq. NaHCO₃Laboratory prepared-
Anhydrous MgSO₄Reagent gradeSigma-Aldrich
Diethyl etherReagent gradeFisher Scientific
HexanesReagent gradeFisher Scientific
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Bruker Avance 400 MHz spectrometer.

  • Infrared (IR) Spectroscopy: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.

  • Mass Spectrometry (MS): Agilent 6120 Quadrupole LC/MS system (ESI).

  • Melting Point: Stuart SMP30 melting point apparatus.

Experimental Protocols

Part 1: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dione (Intermediate)

This step involves the acylation of piperidine with oxalyl chloride. The reaction is typically rapid and exothermic, necessitating careful temperature control. Triethylamine is used as a base to neutralize the HCl gas produced during the reaction, preventing the formation of piperidine hydrochloride salt and driving the reaction to completion.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperidine (10.0 g, 117.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Addition of Base: Add triethylamine (13.1 g, 18.0 mL, 129.2 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Oxalyl Chloride: Dissolve oxalyl chloride (7.45 g, 5.1 mL, 58.7 mmol) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred piperidine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a solid.

  • Purification: Recrystallize the crude product from a mixture of diethyl ether and hexanes to afford 1,2-di(piperidin-1-yl)ethane-1,2-dione as a white crystalline solid.

Part 2: Synthesis of this compound (Final Product)

This step employs Lawesson's reagent to convert the carbonyl groups of the intermediate diamide into thiocarbonyl groups. The reaction is typically carried out in an anhydrous, high-boiling point solvent like toluene.

Thionation Mechanism with Lawesson's Reagent

Thionation_Mechanism cluster_reagent Lawesson's Reagent cluster_carbonyl Dione Intermediate LR [ArP(S)S]₂ Intermediate Thiaoxaphosphetane Intermediate LR->Intermediate Amide R-C(=O)-NR'₂ Amide->Intermediate Product Thioamide R-C(=S)-NR'₂ Intermediate->Product Byproduct Phosphine Oxide Byproduct Intermediate->Byproduct

Caption: The mechanism of thionation using Lawesson's reagent proceeds via a thiaoxaphosphetane intermediate.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 1,2-di(piperidin-1-yl)ethane-1,2-dione (5.0 g, 22.3 mmol) in anhydrous toluene (100 mL).

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (9.9 g, 24.5 mmol) to the solution in one portion.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.

  • Purification: The crude product will be a solid. Purify by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing the polarity).

  • Final Product: Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a yellow solid.

Expected Results and Characterization

The successful synthesis of this compound should yield a yellow crystalline solid. The identity and purity of the compound should be confirmed by standard analytical techniques.

ParameterExpected Value
Molecular Formula C₁₂H₂₀N₂S₂
Molecular Weight 256.43 g/mol [1]
Appearance Yellow solid
Melting Point To be determined experimentally
Purity (by HPLC) ≥95%

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. Due to the restricted rotation around the C-N amide bond, the signals for the protons adjacent to the nitrogen may appear as broad multiplets.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display a signal for the thiocarbonyl carbon (C=S) in the downfield region, typically around 200-210 ppm. Signals corresponding to the piperidine carbons will also be present.

  • IR (ATR, cm⁻¹): The most characteristic peak in the IR spectrum will be the C=S stretching vibration, which is expected to appear in the region of 1200-1050 cm⁻¹. The C=O stretching band from the starting material (around 1650 cm⁻¹) should be absent. Other significant peaks will include C-N and C-H stretching vibrations. The IR spectrum of dithiooxamide shows characteristic vibrational frequencies that can be used for structural confirmation.[2][3]

  • MS (ESI+): The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z = 257.4. Fragmentation patterns would likely involve the cleavage of the C-C bond between the two thiocarbonyl groups.[4]

Safety Precautions

  • Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Piperidine is a flammable and corrosive liquid with a strong odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Lawesson's reagent has an unpleasant odor and is an irritant. Handle it in a fume hood.

  • Dichloromethane and Toluene are volatile organic solvents. Avoid inhalation and skin contact.

  • All reactions should be carried out under an inert atmosphere (nitrogen or argon) where specified.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss during work-up.Ensure anhydrous conditions. Check the quality of oxalyl chloride and triethylamine. Perform extractions carefully to avoid emulsion formation.
Incomplete thionation in Step 2 Insufficient reaction time or temperature. Deactivated Lawesson's reagent.Increase the reflux time and monitor by TLC. Use freshly opened or properly stored Lawesson's reagent.
Difficult purification Presence of byproducts from Lawesson's reagent.Careful column chromatography is crucial. The phosphorus-containing byproducts are generally more polar and can be separated on silica gel.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can successfully prepare this valuable dithiooxamide for further investigation in various fields of chemistry. The provided rationale for the experimental choices and troubleshooting guide are intended to facilitate a smooth and efficient synthetic process.

References

Application Notes and Protocols for the Analytical Detection of 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2-di(piperidin-1-yl)ethane-1,2-dithione, with the molecular formula C₁₂H₂₀N₂S₂, is a dithiooxamide derivative that holds potential in various chemical and pharmaceutical research areas.[1][2] Its structure, featuring two thiocarbonyl groups and two piperidine rings, suggests applications in coordination chemistry as a chelating agent and as a building block in the synthesis of more complex molecules.[3][4][5] The accurate and reliable detection and quantification of this compound are crucial for process monitoring, quality control, and various research applications.

This document provides a comprehensive guide to several analytical techniques for the detection and characterization of this compound. The protocols are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₁₂H₂₀N₂S₂[1]
Molecular Weight 256.43 g/mol [1]
Appearance Solid (likely crystalline)[2]
Solubility Expected to be soluble in organic solvents like DCM, acetonitrile, and THF.Inferred

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the separation and quantification of organic molecules.[6][7] For this compound, the presence of the dithiooxamide chromophore allows for sensitive detection using a UV detector.[3][8] The method described below is a starting point for the development of a validated analytical procedure.

Principle

The compound is separated from a sample matrix on a reverse-phase HPLC column. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column. The thiocarbonyl (C=S) group is a known chromophore that absorbs UV radiation.[9][10]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh and Dissolve Sample Filter Filter through 0.45 µm Syringe Filter Sample->Filter Standard Prepare Stock & Working Standards Standard->Filter Injector Autosampler Injection Filter->Injector Inject into HPLC Column C18 Reverse-Phase Column Injector->Column Detector UV/Vis Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Output Calibration Generate Calibration Curve Chromatogram->Calibration Quantify Quantify Analyte Calibration->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent (e.g., DCM) Derivatization Optional: Derivatization Sample->Derivatization Injector GC Inlet Derivatization->Injector Inject into GC Column Capillary Column Injector->Column Transfer Transfer Line Column->Transfer MS Mass Spectrometer Transfer->MS TIC Total Ion Chromatogram MS->TIC Data Acquisition Spectrum Mass Spectrum TIC->Spectrum Library Library Search & Interpretation Spectrum->Library

References

Application Notes and Protocols: 1,2-di(piperidin-1-yl)ethane-1,2-dithione in Metal Complex Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Dithiooxamide Ligand

In the expansive field of coordination chemistry, the design of ligands is paramount to developing novel metal complexes with tailored properties. Among the vast classes of ligands, N,N'-disubstituted dithiooxamides represent a cornerstone due to their robust chelating capabilities. This guide focuses on a specific, yet highly versatile, member of this family: 1,2-di(piperidin-1-yl)ethane-1,2-dithione .

This symmetrical ligand is distinguished by a central dithiooxamide core, which provides two soft sulfur donor atoms, making it an excellent chelating agent for a wide array of transition metal ions, particularly those classified as soft acids.[1] The terminal piperidine rings are not merely passive substituents; their steric bulk and electronic properties significantly influence the geometry, stability, and reactivity of the resulting metal complexes.[1] The interplay between the sulfur donors and the piperidine moieties allows for the formation of stable mononuclear, dinuclear, or even polynuclear complexes where the ligand can act in both chelating and bridging capacities.[1]

The resulting metal complexes are subjects of intense research interest, with potential applications spanning catalysis, materials science, and, notably, medicinal chemistry as antimicrobial agents.[1][2][3] Studies on analogous dithiooxamide and dithiocarbamate complexes have consistently shown that coordination to a metal center can enhance the biological activity of the organic ligand.[2][4][5] This document provides a comprehensive set of protocols and technical insights for the synthesis, characterization, and application of metal complexes derived from this compound.

Part 1: Synthesis of the Ligand

The most direct and efficient synthesis of this compound is achieved via the Willgerodt–Kindler reaction.[1] This one-pot, three-component reaction leverages an electrophile (glyoxal), an amine (piperidine), and elemental sulfur to form the desired thioamide structure.

Protocol 1: Synthesis of this compound

Rationale: This protocol is designed for high-yield synthesis and purification. The use of an ethanolic solution facilitates the reaction between the components, and the elevated temperature is necessary to drive the reaction to completion. Recrystallization from ethanol is an effective method for purifying the final product, yielding a crystalline solid suitable for subsequent complexation reactions.

Materials:

  • Glyoxal (40% aqueous solution)

  • Piperidine

  • Elemental Sulfur (powdered)

  • Ethanol (95% and absolute)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperidine (2 molar equivalents) and ethanol (100 mL).

  • Addition of Reactants: While stirring, add glyoxal (1 molar equivalent, 40% aq. solution) dropwise to the flask. A mild exothermic reaction may be observed.

  • Sulfur Addition: Following the addition of glyoxal, add powdered elemental sulfur (2 molar equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for 4-6 hours. The color of the solution will typically darken as the reaction progresses.

  • Reaction Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) to check for the consumption of starting materials.

  • Isolation of Crude Product: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to promote precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 20 mL) and then with deionized water (2 x 20 mL) to remove unreacted starting materials and inorganic salts.

  • Purification: Recrystallize the crude product from hot absolute ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to maximize crystal formation.

  • Drying: Collect the purified yellow crystalline product by filtration and dry it under vacuum.

G Synthesis Synthesize Ligand & Metal Complexes Prepare Prepare Test Solutions (in DMSO) Synthesis->Prepare Apply Apply Compound-Loaded Discs to Plates Prepare->Apply Inoculate Inoculate Agar Plates with Bacteria Inoculate->Apply Incubate Incubate Plates (37°C, 24h) Apply->Incubate Measure Measure Zones of Inhibition (mm) Incubate->Measure Analyze Compare Activity: Complex vs. Ligand Measure->Analyze

References

Application Note: Elucidating the Structural Dynamics of 1,2-di(piperidin-1-yl)ethane-1,2-dithione using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and theoretical framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione. This dithiooxamide derivative presents unique structural features, primarily the restricted rotation around the thioamide C-N bond, which significantly influences its NMR spectra. This note will delve into the principles of preparing a high-quality sample, the methodology for acquiring both ¹H and ¹³C NMR spectra, and a comprehensive interpretation of the expected spectral data. A key focus will be on understanding the dynamic conformational behavior of the molecule in solution and its manifestation in the NMR data. This guide is intended to equip researchers with the necessary knowledge to effectively utilize NMR spectroscopy for the characterization of this and structurally related compounds.

Introduction: The Significance of this compound and NMR Characterization

This compound, with the chemical formula C₁₂H₂₀N₂S₂ and a molecular weight of 256.43 g/mol , belongs to the class of dithiooxamides.[1] These compounds are of interest in medicinal chemistry and materials science due to their coordination properties and potential biological activities. The molecule's structure, featuring two piperidine rings attached to a central ethane-1,2-dithione core, gives rise to interesting stereochemical and dynamic properties.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2] For this compound, NMR is particularly crucial for confirming its synthesis and understanding its conformational dynamics in solution. The thioamide functional groups (R-C(S)-N<) within the molecule are known to exhibit significant double bond character in the C-N bond due to resonance.[3] This partial double bond character leads to a substantial energy barrier for rotation around this bond, a phenomenon that can be readily observed and quantified by NMR spectroscopy.[3][4] Consequently, at room temperature, the rotation may be slow on the NMR timescale, resulting in the observation of distinct signals for atoms that would otherwise be considered chemically equivalent.

This application note will guide the user through the process of obtaining and interpreting the ¹H and ¹³C NMR spectra of this compound, with a special emphasis on the effects of restricted C-N bond rotation.

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent upon meticulous sample preparation. The following protocol is recommended:

  • Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules and is a good starting point. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR , a more concentrated sample is generally required, typically 20-50 mg in 0.6-0.7 mL of solvent, to obtain a good signal-to-noise ratio in a reasonable time.

  • Filtration: It is critical to filter the sample solution to remove any particulate matter, which can degrade the quality of the NMR spectrum by affecting the magnetic field homogeneity. A simple and effective method is to pass the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0 ppm. Most commercially available deuterated solvents already contain TMS.

Diagram of the NMR Sample Preparation Workflow:

G cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) weigh->dissolve Solubility Check filter Filter through Glass Wool into NMR Tube dissolve->filter Remove Particulates cap Cap the NMR Tube filter->cap acquire Acquire NMR Spectra (¹H, ¹³C, 2D) cap->acquire Ready for Analysis process Process Data (FT, Phasing, Baseline Correction) acquire->process interpret Interpret Spectra process->interpret

Caption: Workflow for preparing a high-quality NMR sample.

NMR Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Spectroscopy:

    • Experiment: Standard one-pulse proton experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is generally adequate.

  • ¹³C NMR Spectroscopy:

    • Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

  • Advanced Experiments (Optional):

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are useful for distinguishing between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment can help establish proton-proton coupling networks within the piperidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC experiment correlates directly bonded protons and carbons, aiding in the assignment of the carbon spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): A 2D ¹H-¹³C HMBC experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall structure.

    • Variable Temperature (VT) NMR: Acquiring ¹H NMR spectra at different temperatures (e.g., from room temperature up to 100 °C) can provide insight into the dynamics of the C-N bond rotation. As the temperature increases, the rate of rotation will increase, which can lead to the coalescence of signals that are distinct at lower temperatures.[5]

Predicted NMR Spectra and Interpretation

Due to the lack of publicly available experimental spectra for this compound, the following interpretation is based on established chemical shift principles and data from analogous structures, such as piperidine and various thioamides.[3][6]

The Impact of Restricted C-N Bond Rotation

The C-N bond of a thioamide has significant double bond character, leading to a high rotational energy barrier.[3] This has profound implications for the NMR spectrum of this compound.

  • Nonequivalence of Piperidine Protons and Carbons: At room temperature, if the rotation around the C(S)-N bond is slow, the two piperidine rings may exist in different chemical environments relative to the dithiooxamide core. Furthermore, within a single piperidine ring, the protons and carbons on either side of the nitrogen atom (i.e., the two α-carbons and their attached protons) may become diastereotopic and thus magnetically inequivalent. This would lead to a more complex spectrum than would be expected if there were free rotation.

  • Rotational Isomers (Rotamers): The molecule can exist as a mixture of rotational isomers (e.g., syn- and anti-periplanar conformations around the central C-C bond). If the interconversion between these rotamers is slow on the NMR timescale, separate sets of signals may be observed for each rotamer.

Diagram of Restricted Rotation and its Effect:

G cluster_rotation C-N Bond Rotation cluster_slow NMR Spectrum (Slow Rotation) cluster_fast NMR Spectrum (Fast Rotation) Slow Rotation\n(Low Temperature) Slow Rotation (Low Temperature) Fast Rotation\n(High Temperature) Fast Rotation (High Temperature) Slow Rotation\n(Low Temperature)->Fast Rotation\n(High Temperature) Increase Temperature slow_spec Multiple distinct signals for 'equivalent' nuclei (e.g., α-protons) fast_spec Averaged, sharp signals

References

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathways of 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust methodology for the structural characterization of 1,2-di(piperidin-1-yl)ethane-1,2-dithione using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a symmetrical molecule featuring a dithiooxamide core and two piperidine moieties, its fragmentation behavior is predictable and yields characteristic product ions essential for its unambiguous identification. We present a comprehensive protocol for sample analysis and provide a detailed, mechanistically-grounded discussion of the fragmentation pathways observed upon collision-induced dissociation (CID). The primary fragmentation event is identified as the homolytic cleavage of the central carbon-carbon bond, producing a highly stable, resonance-stabilized thioacylium-iminium cation at m/z 128.0534. This signature fragment serves as a definitive marker for the presence of the piperidin-1-yl-thiocarbonyl substructure.

Introduction

This compound is a derivative of dithiooxamide (also known as rubeanic acid)[1], a compound recognized for its chelating properties and use as a building block in materials chemistry. The piperidine ring is a ubiquitous structural feature in a vast number of pharmaceuticals and natural alkaloids, making it a key pharmacophore in drug discovery.[2][3] The structural characterization of novel molecules incorporating these motifs is a critical task in synthetic chemistry, impurity profiling, and drug development.

High-resolution mass spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS) techniques, is an indispensable tool for molecular structure elucidation.[4] It provides not only accurate mass measurements for formula determination but also detailed structural information through controlled fragmentation. Understanding the gas-phase fragmentation behavior of a molecule is paramount for its confident identification in complex matrices.

This guide provides a detailed experimental protocol and an in-depth analysis of the collision-induced dissociation (CID) pathways for this compound. The predictable nature of its fragmentation makes it an excellent candidate for identification by MS/MS, even in the absence of a dedicated reference standard.

Experimental Protocols

Materials and Sample Preparation
  • Compound: this compound (MW: 256.43 g/mol , Formula: C₁₂H₂₀N₂S₂)[5]

  • Solvents: HPLC-grade or MS-grade methanol and acetonitrile.

  • Reagents: 0.1% (v/v) Formic acid in water (for promoting protonation).

Protocol for Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Create a working solution for direct infusion by diluting the stock solution to a final concentration of 1-5 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.

    • Rationale: The use of a protic solvent mixture and formic acid ensures efficient protonation of the basic piperidine nitrogen atoms, maximizing the signal for the precursor ion [M+H]⁺ in positive ion mode ESI.[6]

Mass Spectrometry Workflow

The overall experimental workflow, from sample preparation to data analysis, is outlined below.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis A 1. Prepare 1 mg/mL Stock Solution B 2. Dilute to 1-5 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid A->B C 3. Direct Infusion into ESI Source B->C D 4. Acquire Full Scan MS (Identify [M+H]⁺) C->D E 5. Isolate [M+H]⁺ (m/z 257.4) D->E F 6. Perform Product Ion Scan (MS/MS using CID) E->F G 7. Identify Major Fragment Ions F->G H 8. Propose Fragmentation Pathway G->H I 9. Confirm Structure H->I

Caption: Experimental workflow for MS analysis.

Instrument Parameters

Analysis should be performed on a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an ESI source. Recommended parameters are provided in Table 1.

Table 1: Recommended Mass Spectrometer Settings

ParameterSettingRationale
Ionization Source Electrospray Ionization (ESI)Ideal for polar, basic molecules like piperidine derivatives.[7]
Ionization Mode PositiveThe two piperidine nitrogens are basic sites readily protonated to form [M+H]⁺.[6]
Capillary Voltage 3.5 - 4.5 kVStandard voltage range for stable spray and efficient ion generation.
Source Temperature 120 - 150 °COptimizes desolvation without causing thermal degradation of the analyte.
Desolvation Gas Flow 600 - 800 L/hr (N₂)Efficiently removes solvent droplets from the generated ions.
Full Scan (MS1) Range m/z 100 - 400Covers the expected precursor ion mass (m/z 257.4).
Product Ion Scan (MS2)
Precursor Ionm/z 257.4The theoretical monoisotopic mass of [C₁₂H₂₀N₂S₂ + H]⁺.
Collision GasArgonInert gas commonly used for CID.
Collision Energy (CE)Ramp 10 - 40 eVA CE ramp allows for observation of both low-energy (stable) and high-energy (extensive) fragment ions.

Results and Discussion

Full Scan Mass Spectrum

In the full scan MS spectrum under positive ESI conditions, the compound this compound is expected to be exclusively observed as its protonated molecular ion, [M+H]⁺. The high basicity of the piperidine nitrogen atoms ensures efficient protonation. The theoretical and expected observed masses are detailed in Table 2.

Table 2: Precursor Ion Data

Ion SpeciesChemical FormulaTheoretical Monoisotopic Mass (m/z)
[M+H]⁺[C₁₂H₂₁N₂S₂]⁺257.1146
MS/MS Fragmentation Analysis

The structural symmetry of the precursor ion dictates a highly specific and predictable fragmentation pathway upon CID. The central C-C single bond of the ethane-1,2-dithione core is the most labile site in the protonated molecule.

Primary Fragmentation Pathway:

The dominant fragmentation channel involves the cleavage of this central C-C bond. This homolytic cleavage results in the formation of a resonance-stabilized piperidin-1-yl-thiocarbonyl cation at m/z 128.0534 . This fragment is expected to be the base peak in the product ion spectrum due to its exceptional stability, where the positive charge is delocalized between the carbon and the nitrogen atom, forming a stable iminium-like species.

Secondary Fragmentation:

Further fragmentation can occur from the piperidine ring of the m/z 128 fragment, consistent with known fragmentation patterns of piperidine derivatives.[6] A common pathway is the neutral loss of ethene (C₂H₄, 28.03 Da), which would produce a secondary fragment ion at m/z 100.0228 .

The proposed primary fragmentation mechanism is visualized below.

Caption: Proposed fragmentation of [M+H]⁺.

Summary of Key Fragments:

The key ions expected in the MS/MS spectrum are summarized in Table 3. The presence of these ions, particularly the base peak at m/z 128, provides very high confidence in the structural assignment.

Table 3: Summary of Proposed Fragment Ions

m/z (Theoretical)Proposed FormulaDescription
257.1146[C₁₂H₂₁N₂S₂]⁺Precursor Ion ([M+H]⁺)
128.0534[C₆H₁₀NS]⁺Primary Fragment (Base Peak) via C-C cleavage
100.0228[C₄H₆NS]⁺Secondary Fragment via neutral loss of C₂H₄

Conclusion

The gas-phase fragmentation of this compound under ESI-MS/MS conditions is characterized by a distinct and diagnostic pathway. The cleavage of the central C-C bond of the dithiooxamide backbone is the predominant fragmentation event, leading to the formation of a highly stable thioacylium-iminium cation at m/z 128.0534 . This ion serves as a reliable signature fragment for the rapid screening and identification of this molecule and related structures. The protocols and mechanistic insights provided herein constitute a self-validating system for the structural confirmation of this compound, applicable in diverse research and development settings.

References

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of a vast array of pharmaceuticals.[1][2] Its prevalence is a testament to its remarkable versatility, conferring favorable pharmacokinetic properties, enabling specific molecular interactions, and providing a synthetically tractable framework for the design of novel therapeutics.[3][4] This guide provides an in-depth exploration of the use of piperidine derivatives in drug design, complete with detailed protocols for their synthesis, biological evaluation, and in silico analysis.

The Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine scaffold is often referred to as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds.[5] This is attributed to several key features:

  • Structural Versatility: The piperidine ring can adopt various conformations, allowing it to present substituents in precise three-dimensional orientations to interact with biological targets.[4]

  • Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, enabling the formation of strong ionic interactions with target proteins.[1] This basicity, along with the overall lipophilicity of the scaffold, can be fine-tuned through substitution to optimize a drug candidate's solubility, permeability, and metabolic stability.[1][2]

  • Blood-Brain Barrier Permeability: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS), as its physicochemical properties can facilitate passage across the blood-brain barrier.[1]

  • Synthetic Accessibility: A wide range of synthetic methodologies have been developed for the construction and functionalization of the piperidine ring, making it a readily accessible building block for medicinal chemists.[3][6]

The therapeutic applications of piperidine derivatives are extensive, spanning numerous disease areas. Notable examples include their use as anticancer agents, treatments for Alzheimer's disease, antivirals, analgesics, and antipsychotics.[7][8]

Key Therapeutic Areas and Mechanisms of Action

The broad utility of piperidine derivatives is rooted in their ability to interact with a diverse array of biological targets.

Central Nervous System Disorders

Piperidine-containing drugs have made a significant impact on the treatment of CNS disorders. For instance, Donepezil , a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[7][9] It acts as a selective and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9][10] By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.[9]

Experimental and Computational Protocols

The following sections provide detailed, step-by-step protocols for the synthesis, biological evaluation, and computational analysis of piperidine derivatives. These protocols are designed to be self-validating and are grounded in established methodologies.

Protocol 1: Synthesis of a Representative Piperidine Derivative - N-Benzylpiperidine

This protocol details the synthesis of N-benzylpiperidine via reductive amination, a common and efficient method for N-alkylation of secondary amines.[1]

Objective: To synthesize N-benzylpiperidine from piperidine and benzaldehyde.

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve piperidine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in dichloromethane.

  • Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the aldehyde.

  • Continue stirring the reaction at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Workflow for the Synthesis of N-Benzylpiperidine:

Caption: Reductive amination workflow for N-benzylpiperidine synthesis.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][11] This protocol is fundamental for evaluating the anticancer potential of novel piperidine derivatives.[12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a piperidine derivative against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test piperidine derivative

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line in a T-75 flask until 80-90% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of the test piperidine derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

    • After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for another 24 or 48 hours.[11]

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well.[11]

    • Incubate the plate for 4 hours in the dark at 37°C. Causality: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.[11]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[11]

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Workflow for MTT Assay:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method

This protocol describes a colorimetric assay to measure the activity of AChE, which is essential for screening potential inhibitors like Donepezil.[13][14] The method is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[13][15]

Objective: To determine the AChE inhibitory activity of a piperidine derivative.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test piperidine derivative

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well in the specified order:

      • 25 µL of the test compound solution at various concentrations.

      • 25 µL of AChE solution.

      • 125 µL of DTNB solution.

    • Mix and incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes, taking readings every minute.[16]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula:

      • % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Signaling Pathway of AChE Inhibition:

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Increased_ACh Increased ACh in Synaptic Cleft Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Piperidine_Inhibitor Piperidine Derivative (e.g., Donepezil) Piperidine_Inhibitor->AChE Inhibition Increased_ACh->Postsynaptic_Receptor Increased Binding

Caption: Mechanism of AChE inhibition by a piperidine derivative.

Protocol 4: In Silico Molecular Docking with AutoDock Vina

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17][18] This protocol provides a general workflow for docking a piperidine derivative into the active site of a target protein using AutoDock Vina.[19][20]

Objective: To predict the binding mode and estimate the binding affinity of a piperidine derivative to a target protein.

Software and Resources:

  • AutoDock Vina

  • AutoDock Tools (ADT)

  • PyMOL or Chimera for visualization

  • Protein Data Bank (PDB) for protein structures

  • ChemDraw or similar software for ligand drawing

Procedure:

  • Protein Preparation:

    • Download the 3D structure of the target protein from the PDB.

    • Open the PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 3D structure of the piperidine derivative using chemical drawing software and save it in a suitable format (e.g., MOL or SDF).

    • Open the ligand file in ADT.

    • Assign Gasteiger charges and set the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • In ADT, define the search space (grid box) for docking. This is typically centered on the active site of the protein.

    • Adjust the size and center of the grid box to encompass the entire binding pocket.

  • Docking Simulation:

    • Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, and the coordinates of the grid box.

    • Run AutoDock Vina from the command line using the configuration file.

  • Results Analysis:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • Visualize the docking results using PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Docking Workflow:

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis A Prepare Protein (PDBQT) C Define Grid Box A->C B Prepare Ligand (PDBQT) B->C D Run AutoDock Vina C->D E Analyze Binding Poses and Affinities D->E F Visualize Interactions E->F

Caption: General workflow for molecular docking using AutoDock Vina.

Conclusion

The piperidine scaffold continues to be an invaluable tool in the arsenal of medicinal chemists. Its favorable physicochemical properties and synthetic tractability have led to its incorporation into a multitude of successful drugs. A thorough understanding of the synthetic methodologies, biological evaluation techniques, and computational approaches outlined in this guide will empower researchers to effectively harness the potential of piperidine derivatives in the discovery and development of the next generation of innovative medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in the synthesis of this compound. Here, we will address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am attempting to synthesize this compound and my yields are consistently low. What are the most probable causes?

Low yields in the synthesis of N,N'-disubstituted dithiooxamides can often be attributed to several factors. The most common synthetic route involves a two-step process: the formation of the corresponding oxamide, 1,2-di(piperidin-1-yl)ethane-1,2-dione, followed by thionation. Let's break down the potential pitfalls in this process.

Troubleshooting Flowchart for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Step1 Step 1: Oxamide Formation (Piperidine + Oxalyl Chloride/Ester) Start->Step1 Step2 Step 2: Thionation (Oxamide + Thionating Agent) Start->Step2 Analysis1 Analyze Purity of Starting Materials Step1->Analysis1 Analysis2 Review Reaction Conditions (Temp, Solvent, Stoichiometry) Step1->Analysis2 Analysis4 Optimize Work-up & Purification Step1->Analysis4 Step2->Analysis2 Analysis3 Investigate Side Reactions Step2->Analysis3 Step2->Analysis4 Solution1 Purify Reagents: - Distill Piperidine - Check Oxalyl Chloride/Ester Quality Analysis1->Solution1 Solution2 Adjust Conditions: - Lower temperature for acylation - Use non-protic, dry solvent - Ensure correct molar ratios Analysis2->Solution2 Solution3 Identify & Mitigate Side Products: - e.g., Thioacetamide formation - Adjust reaction time and temperature Analysis3->Solution3 Solution4 Refine Purification: - Recrystallization with appropriate solvent system - Column chromatography if necessary Analysis4->Solution4

Caption: Troubleshooting logic for low yield synthesis.

Common Causes for Low Yield:

  • Purity of Reagents: The purity of piperidine and the oxalyl source (e.g., oxalyl chloride or diethyl oxalate) is critical. Piperidine can absorb water and carbon dioxide from the atmosphere, which will react with the highly electrophilic oxalyl source.

  • Reaction Conditions: Inappropriate temperature control, solvent choice, or reaction time can lead to the formation of side products. The initial acylation of piperidine is highly exothermic and requires careful temperature management.

  • Thionation Step Inefficiency: The choice of thionating agent (e.g., Lawesson's reagent, Phosphorus Pentasulfide) and the reaction conditions for this step are crucial. Incomplete thionation will result in a mixture of product and starting oxamide, complicating purification and reducing yield.

  • Side Reactions: Several side reactions can occur, particularly if reaction conditions are not optimal. For instance, reactions involving acetylene, sulfur, and piperidine are known to sometimes produce thioacetamide as a byproduct, which can lower the yield of the desired dithiooxamide.[1]

  • Work-up and Purification: Product loss during the work-up and purification steps is a common issue. The choice of recrystallization solvent is important to ensure good recovery of the pure product.

Q2: I suspect my starting materials are impure. What are the recommended purification procedures?

Ensuring the purity of your starting materials is the first and most critical step for a high-yield synthesis.

ReagentCommon ImpuritiesRecommended Purification
Piperidine Water, CarbonatesDistillation from sodium hydroxide or potassium hydroxide pellets. Store under an inert atmosphere (Nitrogen or Argon).
Oxalyl Chloride Phosgene, HClFreshly distill before use. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
Diethyl Oxalate Water, Ethanol, Oxalic AcidFractional distillation under reduced pressure.
Solvents (e.g., DCM, THF, Toluene) Water, Peroxides (for ethers)Use of a solvent purification system or distillation from appropriate drying agents (e.g., CaH₂ for DCM, Na/benzophenone for THF).
Q3: Can you provide a reliable, step-by-step protocol for the synthesis of this compound?

While multiple synthetic routes exist for N,N'-disubstituted dithiooxamides, a common and generally reliable method is the two-step synthesis from an oxalyl source and the corresponding amine, followed by thionation.[2]

Step 1: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dione (Oxamide Intermediate)

Oxamide_Synthesis cluster_reagents Reagents cluster_procedure Procedure Piperidine Piperidine (2.2 eq) Start Dissolve Piperidine & Base in DCM Piperidine->Start OxalylChloride Oxalyl Chloride (1.0 eq) Addition Slowly add Oxalyl Chloride in DCM OxalylChloride->Addition Solvent Anhydrous DCM Solvent->Start Base Triethylamine (2.2 eq, optional but recommended) Base->Start Cool Cool to 0 °C Start->Cool Cool->Addition Stir Stir at 0 °C for 1h, then RT for 3h Addition->Stir Workup Aqueous Work-up Stir->Workup Purify Recrystallize from Ethanol/Water Workup->Purify Product 1,2-di(piperidin-1-yl)ethane-1,2-dione Purify->Product

Caption: Workflow for oxamide intermediate synthesis.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve oxalyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the piperidine solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure oxamide.

Step 2: Synthesis of this compound (Thionation)

Thionation_Step cluster_reagents Reagents cluster_procedure Procedure Oxamide Oxamide Intermediate (1.0 eq) Start Combine Oxamide & Lawesson's Reagent in Solvent Oxamide->Start Lawessons Lawesson's Reagent (0.5 eq) Lawessons->Start Solvent Anhydrous Toluene or Dioxane Solvent->Start Heat Heat to reflux (80-110 °C) Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter off solids Cool->Filter Purify Recrystallize from Ethanol Filter->Purify Product This compound Purify->Product

Caption: Workflow for the thionation step.

Protocol:

  • In a round-bottom flask, suspend the 1,2-di(piperidin-1-yl)ethane-1,2-dione (1.0 equivalent) and Lawesson's reagent (0.5 equivalents) in anhydrous toluene.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the desired this compound as a solid. The product is often a yellow or orange crystalline solid.[3]

Q4: My thionation step is not going to completion, or I am getting a complex mixture of products. How can I optimize this?

Incomplete thionation or the formation of byproducts is a common issue. Here are some key parameters to consider for optimization:

  • Thionating Agent: While Lawesson's reagent is common, Phosphorus Pentasulfide (P₄S₁₀) can also be used. The reactivity can differ, so a trial with P₄S₁₀ may be warranted if Lawesson's reagent is ineffective.

  • Stoichiometry: Ensure the correct stoichiometry of the thionating agent is used. For a dithiooxamide, you are replacing two carbonyl oxygens. Theoretically, 0.5 equivalents of Lawesson's reagent (which is dimeric) should be sufficient. You can incrementally increase this to 0.6-0.7 equivalents if the reaction is sluggish, but excess can lead to side products.

  • Temperature and Reaction Time: Thionation reactions are temperature-dependent. If the reaction is not proceeding at the reflux temperature of your chosen solvent, a higher boiling solvent could be used (e.g., xylene instead of toluene). However, excessively high temperatures or prolonged reaction times can lead to decomposition. Monitoring by TLC is crucial to determine the optimal reaction time.

  • Solvent: The reaction should be carried out in a dry, non-protic solvent. Toluene, dioxane, and xylene are common choices.

References

Technical Support Center: Purification of 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2-di(piperidin-1-yl)ethane-1,2-dithione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Introduction to the Purification Challenges

This compound is a dithiooxamide derivative often synthesized via the Willgerodt-Kindler reaction. This reaction, while versatile, is known for sometimes producing complex reaction mixtures and variable yields, making effective purification crucial for obtaining a high-purity final product.[1][2][3] Common challenges include the removal of unreacted starting materials, particularly excess sulfur and piperidine, as well as side-products formed during the reaction.

This guide provides detailed protocols and troubleshooting advice for the most common purification methods: recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Willgerodt-Kindler reaction?

A1: The most common impurities include:

  • Elemental Sulfur: Often used in excess in the Willgerodt-Kindler reaction.

  • Piperidine: The amine starting material.

  • By-products from side reactions: The Willgerodt-Kindler reaction can produce a variety of side-products depending on the specific reaction conditions.[2][3]

Q2: What is the recommended method for initial purification of the crude product?

A2: Recrystallization is the most common and often sufficient method for purifying this compound, especially for removing unreacted sulfur and other solid impurities. A patent for the synthesis of related N,N'-dialkyl dithiooxamides suggests that simple recrystallization can yield purities of up to 99%.[4]

Q3: What is a suitable solvent for recrystallization?

A3: Ethanol is a highly effective solvent for the recrystallization of this compound. The compound is soluble in hot ethanol and less soluble in cold ethanol, which allows for good recovery of pure crystals upon cooling. For compounds that are highly soluble in ethanol even at low temperatures, a two-solvent system with ethanol and water can be effective.

Q4: When is column chromatography necessary?

A4: Column chromatography is recommended when recrystallization fails to remove all impurities, particularly those with similar solubility profiles to the desired product. It is also useful for separating complex mixtures that may arise from suboptimal reaction conditions.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): To check for the presence of multiple components.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure and identify any proton or carbon-containing impurities.

    • IR (Infrared) Spectroscopy: To identify characteristic functional groups, such as the C=S (thione) bond.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause(s) Solution(s)
Low or No Crystal Formation - The compound is too soluble in the chosen solvent, even at low temperatures.- Not enough compound is present to form a saturated solution.- Try a different solvent or a mixed-solvent system (e.g., ethanol/water).- Concentrate the solution by evaporating some of the solvent.
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Use a lower-boiling solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[5]
Low Yield - Too much solvent was used, preventing the solution from becoming saturated upon cooling.- The crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Column Chromatography Troubleshooting
Problem Potential Cause(s) Solution(s)
Poor Separation of Compound and Impurities - Inappropriate solvent system (mobile phase).- Column overloading.- Optimize the mobile phase using TLC. A good solvent system will give a clear separation of spots with the desired compound having an Rf value of 0.2-0.4.- Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Quickly - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
Compound Does Not Elute from the Column - The mobile phase is not polar enough.- Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).
Streaking or Tailing of Bands - The compound is not fully soluble in the mobile phase.- The column is not packed properly.- Ensure the compound is fully dissolved in a minimum amount of the mobile phase before loading.- Repack the column carefully to ensure a uniform stationary phase.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Objective: To purify crude this compound by removing unreacted starting materials and by-products.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper or dry them in a desiccator under vacuum.

Protocol 2: Flash Column Chromatography

Objective: To purify this compound from impurities that are not removed by recrystallization.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[6]

  • Hexane and Ethyl Acetate (or other suitable solvents determined by TLC)

  • Chromatography column

  • Collection tubes

Procedure:

  • Select the Mobile Phase: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal mobile phase will provide good separation of the desired compound from impurities, with the product having an Rf value between 0.2 and 0.4.

  • Pack the Column: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add the dried silica gel to the top of the column.

  • Elute the Column: Add the mobile phase to the top of the column and apply pressure to begin elution.

  • Collect Fractions: Collect the eluent in a series of fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (from Willgerodt-Kindler reaction) Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography (if necessary) Recrystallization->ColumnChromatography If impurities remain PureProduct Pure Product (>95%) Recrystallization->PureProduct If pure ColumnChromatography->PureProduct TLC TLC MP Melting Point NMR NMR Spectroscopy IR IR Spectroscopy PureProduct->TLC PureProduct->MP PureProduct->NMR PureProduct->IR

Caption: Purification workflow for this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Start Purification (Recrystallization) CheckPurity Check Purity (TLC, MP) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No RecrystallizeAgain Recrystallize Again (e.g., different solvent) Impure->RecrystallizeAgain ColumnChromatography Perform Column Chromatography Impure->ColumnChromatography Or RecrystallizeAgain->CheckPurity AnalyzeFractions Analyze Fractions (TLC) ColumnChromatography->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure CombinePure->CheckPurity

References

Technical Support Center: Optimizing Reaction Conditions for Dithiooxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dithiooxamide (also known as rubeanic acid) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this versatile chelating agent. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern the reaction, enabling you to optimize conditions for your specific applications.

Frequently Asked Questions (FAQs)

Q1: What is dithiooxamide and what are its primary applications?

A1: Dithiooxamide, with the chemical formula C2H4N2S2, is the sulfur analog of oxamide and is also known as rubeanic acid.[1][2] It is a red crystalline solid that is sparingly soluble in water but soluble in alcohols and acetone.[3][4][5] Its most prominent characteristic is its ability to act as a powerful chelating agent, forming stable, often vividly colored complexes with various metal ions.[5][6] This property makes it highly valuable in analytical chemistry for the detection and quantification of metals such as copper, cobalt, and nickel.[2][7][8] Beyond analytical applications, dithiooxamide serves as a building block in organic synthesis, for example, in the preparation of cyclen and thiazolothiazole-linked porous organic polymers.[1] It also finds use as a corrosion inhibitor and in the synthesis of pharmaceutical compounds.[9]

Q2: What are the common synthetic routes to dithiooxamide?

A2: The most prevalent methods for synthesizing dithiooxamide involve the reaction of cyanogen ((CN)2) with a source of sulfide ions. This can be achieved by reacting gaseous cyanogen with gaseous hydrogen sulfide (H2S), often in an inert organic solvent with a basic catalyst.[10] Alternatively, cyanogen can be reacted with aqueous solutions of alkali or alkaline earth metal sulfhydrates (e.g., sodium sulfhydrate) or sulfides.[11] Other reported syntheses include the treatment of N-substituted oxamides with diphosphorus pentasulfide.[12]

Q3: What are the key safety precautions when synthesizing dithiooxamide?

A3: The synthesis of dithiooxamide often involves highly toxic and flammable gases, namely cyanogen and hydrogen sulfide.[10][13] Therefore, it is imperative to conduct the reaction in a well-ventilated fume hood.[5] Continuous air monitoring for H2S is recommended, as it can quickly deaden the sense of smell at high concentrations.[14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[5][13] In scenarios with a risk of high H2S concentrations, respiratory protection such as a self-contained breathing apparatus (SCBA) is necessary.[14][15] An emergency response plan should be in place, including access to safety showers, eyewash stations, and first aid supplies.[15]

Q4: How can I purify the crude dithiooxamide product?

A4: The primary methods for purifying dithiooxamide are recrystallization and sublimation. A common solvent for recrystallization is ethanol.[7] The crude product is dissolved in hot ethanol and allowed to cool slowly to form crystals, which are then collected by filtration. Sublimation at high vacuum is another effective method for obtaining highly pure dithiooxamide.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of dithiooxamide, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of Dithiooxamide

  • Question: My reaction has completed, but I have isolated very little or no orange/red crystalline product. What could be the cause?

  • Answer: Low or no yield in dithiooxamide synthesis can stem from several factors, primarily related to reactant stoichiometry, reaction conditions, and side reactions.

    • Potential Cause 1: Incorrect Reactant Stoichiometry. The reaction between cyanogen and hydrogen sulfide ideally requires a molar ratio of approximately 1:2.[10] A significant deviation from this ratio can lead to incomplete reaction and the formation of byproducts.

    • Solution: Carefully control the flow rates of gaseous reactants or accurately measure the molar quantities of reagents if using a solution-based method.

    • Potential Cause 2: Inappropriate Reaction Temperature. The reaction is sensitive to temperature. While it can proceed between 20 and 100°C, the optimal range is often cited as 10 to 30°C to minimize side reactions.[10] Excessively high temperatures can lead to decomposition of the product.

    • Solution: Implement a cooling bath to maintain the reaction temperature within the recommended range. Monitor the temperature throughout the reaction.

    • Potential Cause 3: Inactive or Insufficient Catalyst. In anhydrous systems, a basic catalyst is crucial. If the catalyst is old, impure, or used in an insufficient amount, the reaction rate will be significantly reduced.

    • Solution: Use a fresh, pure catalyst (e.g., triethylamine, n-butylamine, or potassium cyanide) at a concentration of about 0.01% to 10% by weight of the reaction medium.[10]

    • Potential Cause 4: Incorrect pH in Aqueous Systems. When using aqueous sulfhydrate solutions, maintaining the pH between approximately 6 and 10 is critical.[11] A highly acidic medium will prevent the reaction from proceeding.

    • Solution: Monitor the pH of the reaction mixture and add an acid (e.g., hydrochloric acid, sulfuric acid) as needed to maintain the pH within the optimal range.[11]

Issue 2: Product is an Off-Color or Appears Impure

  • Question: The isolated product is not the expected bright orange/red crystalline powder but is instead a dark, amorphous solid. How can I improve the purity?

  • Answer: The presence of impurities, often from side reactions, is the most likely cause for an off-color product.

    • Potential Cause 1: Side Reactions. The reaction between cyanogen and hydrogen sulfide can be accompanied by side reactions that produce polymeric or other colored impurities, especially under non-optimal conditions.[10]

    • Solution: Adhere strictly to the optimized reaction conditions, particularly temperature and reactant ratios. Working in a substantially anhydrous organic solvent can often lead to a purer product directly from the reaction.[10]

    • Potential Cause 2: Insufficient Washing. Inadequate washing of the filtered product can leave behind residual reactants, catalysts, or soluble byproducts.

    • Solution: After filtration, wash the crude product thoroughly with the appropriate solvent. For aqueous preparations, washing with water is recommended.[11] For non-aqueous preparations, washing with the reaction solvent can be effective.

    • Potential Cause 3: Oxidation. Dithiooxamide can be susceptible to oxidation, which may affect its color.

    • Solution: Store the purified product in a cool, dark, and dry place.[5]

    • Purification Strategy: If you have an impure product, recrystallization from ethanol is a highly effective purification method.[7] Dissolve the crude solid in a minimal amount of hot ethanol, filter out any insoluble impurities, and allow the solution to cool slowly. The pure dithiooxamide will crystallize out and can be collected by filtration.

Issue 3: Difficulty in Isolating the Product

  • Question: The reaction appears to have worked, but I am having trouble precipitating and isolating the dithiooxamide. What could be the issue?

  • Answer: Issues with product isolation are often related to the choice of solvent and the final workup procedure.

    • Potential Cause 1: High Solubility in the Reaction Solvent. If the reaction solvent has a high solvating power for dithiooxamide at room temperature, precipitation will be incomplete.

    • Solution: After the reaction is complete, cool the reaction mixture in an ice bath to reduce the solubility of the product and maximize precipitation. If the product remains in solution, you may need to reduce the volume of the solvent by evaporation under reduced pressure.

    • Potential Cause 2: Fine Precipitate Clogging the Filter. Dithiooxamide can sometimes precipitate as very fine crystals that are difficult to filter.

    • Solution: Use a filter aid such as celite to improve the filtration rate. Alternatively, allow the precipitate to settle, decant the supernatant, and then wash the remaining solid.

Data Presentation

The following table summarizes key reaction parameters for two common methods of dithiooxamide synthesis, providing a quick reference for experimental design.

ParameterMethod 1: Anhydrous Synthesis[10]Method 2: Aqueous Synthesis[11]
Reactants Gaseous Cyanogen (C₂N₂) & Hydrogen Sulfide (H₂S)Gaseous Cyanogen (C₂N₂) & Aqueous Sodium Sulfhydrate (NaSH)
Solvent Inert, substantially anhydrous organic solvent (e.g., methanol, ethyl acetate)Water
Catalyst Basic catalyst (e.g., triethylamine, potassium cyanide)Not explicitly required, but pH control is crucial
Temperature 20 to 100 °C (preferred 10 to 30 °C)Below 50 °C
pH Not applicable6 to 10 (preferred 7 to 9)
Molar Ratio (C₂N₂:H₂S) ~1:2Not explicitly stated, but cyanogen is added to the sulfhydrate solution
Reported Yield Up to 90-95%61.3% of theory (based on chlorine used to generate cyanogen)

Experimental Protocols

Protocol: Synthesis of Dithiooxamide in an Anhydrous System[11]

This protocol describes the synthesis of dithiooxamide by reacting gaseous cyanogen and hydrogen sulfide in an inert organic solvent with a basic catalyst.

Materials:

  • Methanol (anhydrous)

  • Triethylamine

  • Cyanogen gas

  • Hydrogen sulfide gas

  • Nitrogen gas (for inert atmosphere)

  • Three-necked round-bottom flask

  • Gas inlet tubes

  • Magnetic stirrer

  • Cooling bath (ice-water)

  • Büchner funnel and filter paper

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, two gas inlet tubes, and a gas outlet connected to a scrubber (containing a suitable neutralizing agent for cyanogen and H₂S, e.g., bleach solution).

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas.

  • Solvent and Catalyst: Add anhydrous methanol to the flask, followed by a catalytic amount of triethylamine (e.g., 0.1% by weight of the solvent).

  • Cooling: Cool the reaction mixture to 10-15 °C using an ice-water bath.

  • Reactant Introduction: While stirring vigorously, simultaneously introduce gaseous cyanogen and hydrogen sulfide into the reaction mixture through the separate gas inlet tubes. Maintain a molar ratio of approximately 1:2 (cyanogen:hydrogen sulfide). The flow rates should be controlled to maintain the desired temperature.

  • Reaction: Continue the gas introduction until the reaction is complete, which is typically indicated by the cessation of product precipitation. A bright orange crystalline product should form.

  • Isolation: Stop the gas flow and filter the precipitated dithiooxamide using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any soluble impurities.

  • Drying: Dry the purified dithiooxamide in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Visualizations

Diagram: Dithiooxamide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of dithiooxamide, highlighting the key stages from reactant preparation to final product purification.

Dithiooxamide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Workup & Purification Cyanogen Cyanogen Source (e.g., gaseous (CN)₂) ReactionVessel Reaction Vessel (Anhydrous Solvent + Catalyst OR Aqueous Solution) Cyanogen->ReactionVessel Add Reactant 1 Sulfide Sulfide Source (e.g., gaseous H₂S or aqueous NaSH) Sulfide->ReactionVessel Add Reactant 2 Filtration Filtration ReactionVessel->Filtration Precipitate Formation Washing Washing Filtration->Washing Drying Drying Washing->Drying Purification Purification (Recrystallization or Sublimation) Drying->Purification FinalProduct Pure Dithiooxamide Purification->FinalProduct

Caption: Workflow for Dithiooxamide Synthesis

Diagram: Troubleshooting Logic for Low Yield

This diagram provides a decision-making framework for troubleshooting low yields in dithiooxamide synthesis.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckStoichiometry Check Reactant Stoichiometry (C₂N₂:H₂S ≈ 1:2) Start->CheckStoichiometry CheckTemp Verify Reaction Temperature (10-30 °C for anhydrous) CheckStoichiometry->CheckTemp Stoichiometry OK AdjustStoichiometry Adjust Reactant Flow Rates/ Quantities CheckStoichiometry->AdjustStoichiometry Incorrect CheckCatalyst Assess Catalyst Activity/Amount (Anhydrous) CheckTemp->CheckCatalyst Temp OK ControlTemp Implement Cooling/Heating Control CheckTemp->ControlTemp Incorrect CheckpH Confirm pH (6-10 for aqueous) CheckCatalyst->CheckpH Catalyst OK / NA UseFreshCatalyst Use Fresh Catalyst in Correct Amount CheckCatalyst->UseFreshCatalyst Inactive/Insufficient AdjustpH Adjust pH with Acid/Base CheckpH->AdjustpH Incorrect Success Improved Yield CheckpH->Success pH OK / NA AdjustStoichiometry->Start Re-run ControlTemp->Start Re-run UseFreshCatalyst->Start Re-run AdjustpH->Start Re-run

Caption: Troubleshooting Low Yield in Dithiooxamide Synthesis

References

Technical Support Center: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione. This document is intended for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this and related N,N'-disubstituted dithiooxamides. Here, we address common challenges and side reactions encountered during synthesis, providing practical, field-tested solutions and preventative measures to ensure high yield and purity.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues, their probable causes, and actionable solutions. The synthesis of dithiooxamides, while conceptually straightforward, is sensitive to reaction conditions that can lead to a variety of side products.

Issue 1: Low or No Yield of the Desired Product

Symptom: After the reaction and workup, little to no this compound is isolated. The crude material may be an intractable mixture or consist primarily of starting materials.

Potential Cause Underlying Rationale Recommended Solution
Moisture Contamination of Starting Materials/Solvents The primary synthetic routes often involve moisture-sensitive reagents like oxalyl chloride or dithiooxalate esters. Oxalyl chloride, for instance, rapidly hydrolyzes to oxalic acid, which will not react with piperidine to form the desired product.[1]Ensure all glassware is oven- or flame-dried prior to use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry An insufficient amount of piperidine will lead to incomplete reaction and the formation of mono-substituted byproducts. Conversely, a vast excess may complicate purification.Use a slight excess (2.1-2.2 equivalents) of piperidine to ensure the complete conversion of the electrophilic precursor.
Suboptimal Reaction Temperature The reaction of amines with acyl chlorides is typically exothermic.[2] If the temperature is too low, the reaction rate may be impractically slow. If too high, side reactions may be favored.For reactions involving oxalyl chloride, it is common to add the amine solution at a reduced temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.[3]
Inactive Thionating Agent (in two-step synthesis) If preparing the dithiooxamide from the corresponding oxamide, the thionating agent (e.g., Lawesson's reagent or P₄S₁₀) may be old or have degraded, leading to a failed thionation step.Use a freshly opened bottle of the thionating agent or test its activity on a small scale with a model compound.
Issue 2: Presence of a Major, Unidentified Side Product

Symptom: Spectroscopic analysis (e.g., ¹H NMR, LC-MS) of the crude product shows a significant peak that does not correspond to the desired dithiooxamide.

Potential Side Product Formation Mechanism Identification & Remediation
Mono-substituted Piperidinyl Ethanedithione This occurs when only one of the electrophilic sites on the precursor (e.g., oxalyl chloride) reacts with piperidine. This is often due to poor mixing, incorrect stoichiometry, or premature workup.Identification: Look for a different molecular ion in the mass spectrum and a more complex NMR spectrum. Remediation: Re-subject the crude mixture to the reaction conditions with additional piperidine. To prevent this, ensure slow, controlled addition of the amine to the reaction mixture with efficient stirring.
Piperidinium Oxalate/Chloride Salt Piperidine is a base and will react with any acidic species present. If oxalyl chloride hydrolyzes, it forms HCl and oxalic acid, both of which will be neutralized by piperidine to form salts.[1]Identification: These salts are typically highly polar and may be visible in the aqueous layer during workup. They are often insoluble in common organic solvents. Remediation: An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize acidic byproducts and help remove these salts.
N-Formylpiperidine If dimethylformamide (DMF) is used as a solvent or catalyst with oxalyl chloride, they can react to form a Vilsmeier reagent, which can then formylate piperidine.[1]Identification: A peak corresponding to the molecular weight of N-formylpiperidine in the mass spectrum. Remediation: Avoid using DMF as a solvent when oxalyl chloride is the reagent. Opt for non-reactive, anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to minimize side reactions?

A two-step approach is often the most reliable for producing high-purity N,N'-disubstituted dithiooxamides.[4] This involves first reacting oxalyl chloride or a dithiooxalate ester with piperidine to form 1,2-di(piperidin-1-yl)ethane-1,2-dione (the oxamide), which is then thionated using a reagent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This method separates the amine coupling from the thionation, often resulting in a cleaner product.

Q2: My final product is a reddish or dark color. Is this normal?

Yes, many dithiooxamides are colored compounds. Dithiooxamide itself is a red, crystalline solid. The color arises from the electronic transitions within the dithiooxamide chromophore. However, a very dark, tarry appearance may indicate decomposition or the presence of polymeric side products, necessitating purification.

Q3: How can I effectively purify the final product?

Recrystallization is typically the most effective method for purifying solid dithiooxamides.[4] Suitable solvents must be determined empirically but often include ethanol, methanol, or mixtures of solvents like dichloromethane/hexanes. Column chromatography can also be used, but the polar nature of the thioamide groups may require a polar eluent system and can sometimes lead to streaking on silica gel.

Q4: Can I use a different amine instead of piperidine?

Yes, the general synthetic methods are applicable to a wide range of primary and secondary amines.[5] However, the reactivity of the amine can influence the optimal reaction conditions. Less nucleophilic amines may require longer reaction times or higher temperatures.

Q5: How stable is the final product, and how should it be stored?

Dithiooxamides are generally stable compounds. However, like many thioamides, they can be susceptible to hydrolysis over long periods, especially in the presence of acid or base, to revert to the corresponding oxamide.[6][7] It is recommended to store the purified product in a cool, dry place, away from strong acids and bases.

III. Experimental Protocols & Workflows

Protocol 1: Two-Step Synthesis of this compound

This protocol is designed to maximize purity by separating the amide formation and thionation steps.

Step A: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dione

  • Under an inert atmosphere (N₂ or Ar), add a solution of piperidine (2.1 eq.) in anhydrous dichloromethane (DCM) to a stirred, cooled (0 °C) solution of oxalyl chloride (1.0 eq.) in anhydrous DCM.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-di(piperidin-1-yl)ethane-1,2-dione.

Step B: Thionation to form this compound

  • Dissolve the crude oxamide from Step A in anhydrous toluene or dioxane.

  • Add Lawesson's reagent (0.5 eq.) to the solution.

  • Heat the mixture to reflux (typically 80-110 °C) and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol).

Visualization of Synthetic Pathways and Side Reactions

The following diagrams illustrate the intended synthetic pathway and the formation of common side products.

Synthesis and Side Reactions cluster_reactants Starting Materials Oxalyl_Chloride Oxalyl Chloride Hydrolyzed_Oxalyl Oxalic Acid + HCl Oxalyl_Chloride->Hydrolyzed_Oxalyl + H₂O (Moisture) Piperidine Piperidine (2.1 eq) Piperidinium_Salt Piperidinium Salt Mono_Substituted Mono-substituted Intermediate Hydrolyzed_Oxalyl->Piperidinium_Salt + Piperidine Lawessons_Reagent Lawesson's Reagent Oxamide Oxamide Dithione Dithione Oxamide->Dithione + Lawesson's Reagent (Step 2: Thionation)

Caption: Two-step synthesis pathway and common side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving issues during the synthesis.

Troubleshooting Workflow start Reaction Start check_yield Low or No Yield? start->check_yield check_purity Crude Product Impure? check_yield->check_purity No check_moisture Check for Moisture (Anhydrous Conditions?) check_yield->check_moisture Yes analyze_crude Analyze Crude by LC-MS, NMR check_purity->analyze_crude Yes end_success Successful Synthesis check_purity->end_success No check_stoichiometry Verify Stoichiometry (Excess Amine?) check_moisture->check_stoichiometry check_temp Review Reaction Temp. check_stoichiometry->check_temp end_fail Optimize & Repeat check_temp->end_fail is_mono Mono-substituted Product? analyze_crude->is_mono is_salt Piperidinium Salt? is_mono->is_salt No resubject Re-subject to Reaction + More Piperidine is_mono->resubject Yes is_formyl N-Formylpiperidine? is_salt->is_formyl No reworkup Improve Aqueous Workup (Base Wash) is_salt->reworkup Yes change_solvent Change Solvent (Avoid DMF) is_formyl->change_solvent Yes is_formyl->end_fail No resubject->end_fail reworkup->end_fail change_solvent->end_fail

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 1,2-di(piperidin-1-yl)ethane-1,2-dithione (CAS 24528-76-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As an N,N'-disubstituted dithiooxamide, its unique structure presents specific handling and experimental considerations. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Section 1: General Handling and Storage FAQs

This section addresses the most common initial questions regarding the proper storage and handling of this compound to prevent premature degradation. The recommendations are based on best practices for the broader class of dithiooxamides.[1][2]

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place.[1] Keep the container tightly sealed to protect it from atmospheric moisture and air.[3][4] Storage at room temperature is generally acceptable for short periods. For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended. Avoid exposure to direct sunlight and sources of heat.[2][5]

Q2: I've received the compound as a solid. What is its general appearance?

A2: N,N'-disubstituted dithiooxamides are typically crystalline solids.[6] The parent compound, dithiooxamide, is an orange-red or dark red powder.[2][3] While the exact color of the piperidinyl derivative may vary, you should expect a colored, solid material. Any significant deviation or change in appearance (e.g., darkening, melting, or clumping) upon storage may indicate degradation.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Standard laboratory PPE is mandatory. This includes safety goggles or a face shield, protective gloves, and a lab coat.[3][5] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[4]

Section 2: Troubleshooting Experimental Instability

This core section provides a question-and-answer guide to troubleshoot specific stability issues you may encounter during your experiments. The section is divided by the type of instability: Thermal, Hydrolytic, and Photochemical.

Thermal Stability Issues

Dithiooxamides and related amide structures can be susceptible to degradation at elevated temperatures.[7][8]

Q4: My reaction mixture, containing this compound, darkened significantly upon heating. What could be happening?

A4: Significant color change upon heating is a common indicator of thermal decomposition. The parent compound, dithiooxamide, is known to decompose at high temperatures (around or above 200-300°C).[3][7] While the piperidinyl derivative's exact decomposition temperature is not widely reported, it is plausible that decomposition begins at lower temperatures, especially in solution. The decomposition likely involves the cleavage of the central carbon-carbon bond or breakdown of the thioamide functional groups, leading to complex, often colored, byproducts.[9]

Troubleshooting Steps:

  • Determine Thermal Onset: Run a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) experiment on a pure sample to determine the precise onset temperature of decomposition.[10]

  • Lower Reaction Temperature: If the reaction protocol allows, reduce the temperature. Explore if a longer reaction time at a lower temperature can achieve the desired outcome.

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This can prevent oxidative processes that may be initiated at elevated temperatures.

Hydrolytic Stability Issues

The thioamide linkages in this compound are potential sites for hydrolysis, particularly under non-neutral pH conditions. Amide bonds, while generally stable, can be cleaved under acidic or basic conditions, a reactivity that extends to thioamides.[11][12]

Q5: I am observing piperidine as a byproduct in my LC-MS analysis after an aqueous workup or purification. Is my compound hydrolyzing?

A5: Yes, the presence of piperidine is a strong indicator of hydrolytic degradation. The thioamide bond is susceptible to cleavage, especially under acidic or basic aqueous conditions.[13] The reaction is analogous to amide hydrolysis, where water acts as a nucleophile, leading to the cleavage of the Carbon-Nitrogen bond.

Causality:

  • Acid-Catalyzed Hydrolysis: In acidic media, the thiocarbonyl sulfur can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the thiocarbonyl carbon.

The likely pathway involves the formation of piperidine and an unstable ethanedithioic acid derivative, which would likely decompose further.

Troubleshooting Workflow for Hydrolysis

start Unexpected Piperidine Peak in Post-Workup Analysis check_ph What was the pH of the aqueous workup/mobile phase? start->check_ph acidic Acidic (pH < 6) check_ph->acidic Acidic basic Basic (pH > 8) check_ph->basic Basic neutral Neutral (pH 6-8) check_ph->neutral Neutral sol_acid SOLUTION: 1. Neutralize solution before extraction. 2. Use non-aqueous workup if possible. 3. Buffer mobile phase to neutral pH. acidic->sol_acid basic->sol_acid sol_neutral Consider other degradation sources. Is the sample old or stored improperly? neutral->sol_neutral

Caption: Troubleshooting workflow for suspected hydrolytic instability.

Q6: How can I avoid hydrolysis during my experimental procedures?

A6:

  • Maintain Neutral pH: Whenever possible, perform aqueous extractions and chromatographic separations at or near neutral pH. Use buffered solutions (e.g., phosphate-buffered saline at pH 7.4) if compatible with your downstream processes.

  • Minimize Water Contact Time: Reduce the duration of contact with aqueous phases. After extraction, promptly dry the organic layer with a drying agent like sodium sulfate or magnesium sulfate.

  • Use Anhydrous Solvents: For reactions, use high-quality anhydrous solvents to prevent unintended hydrolysis, especially if acidic or basic reagents are present.

  • Low-Temperature Workup: Perform aqueous workups at lower temperatures (e.g., in an ice bath) to decrease the rate of hydrolysis.

Photochemical Stability Issues

Organic molecules containing chromophores (light-absorbing groups) like the thiocarbonyl (C=S) group may be susceptible to degradation upon exposure to light, particularly UV radiation.[14]

Q7: The surface of my solid sample has slightly discolored after being left on the lab bench. Should I be concerned about photostability?

A7: Yes, surface discoloration upon exposure to ambient light suggests potential photochemical instability. The International Conference on Harmonisation (ICH) provides specific guidelines (ICH Q1B) for testing the photostability of drug substances, which serve as an authoritative standard in the pharmaceutical industry.[15][16] Degradation can involve isomerization, oxidation, or fragmentation of the molecule.

Q8: How can I perform a basic photostability assessment in my lab?

A8: A forced degradation study is the standard approach to assess photosensitivity.[15][17] This involves exposing the compound to controlled light conditions and analyzing for degradation over time.

Experimental Protocol: Forced Photostability Study

  • Sample Preparation:

    • Prepare two identical sets of samples. One set will be the "exposed" sample, and the other will be the "dark control."

    • For each set, prepare the compound in two states:

      • Solid State: Spread a thin layer of the solid powder (e.g., 1-3 mg) in a chemically inert, shallow container (e.g., a small petri dish or watch glass).[14]

      • Solution State: Prepare a dilute solution (e.g., 0.1-1 mg/mL) in a common, photochemically inert solvent (e.g., acetonitrile or ethanol) in a UV-transparent container (e.g., a quartz cuvette).

  • Control Sample: Wrap the "dark control" set completely in aluminum foil to protect it from light. Place it alongside the exposed sample to ensure it experiences the same thermal conditions.[15]

  • Exposure:

    • Place the "exposed" samples and the wrapped "dark control" samples in a photostability chamber. If a chamber is unavailable, place them under a broad-spectrum light source that provides both visible and UV output.

    • According to ICH guidelines, a standard confirmatory study requires an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/m².[16] For a forced degradation study, you can use shorter, fixed time points (e.g., 1h, 4h, 8h, 24h).

  • Analysis:

    • At each time point, take an aliquot from both the exposed and dark control samples.

    • Analyze the samples using a stability-indicating analytical method, typically HPLC-UV or LC-MS.

    • Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants) in the exposed sample relative to the dark control.

Workflow for Photostability Assessment

cluster_prep Sample Preparation cluster_exp Exposure (ICH Q1B) cluster_analysis Analysis prep_solid Prepare Solid Sample expose Expose samples to UV/Vis light source prep_solid->expose prep_soln Prepare Solution Sample prep_soln->expose prep_dark Wrap Dark Control (Solid & Solution) temp_control Place Dark Control next to exposed samples prep_dark->temp_control analyze Analyze all samples by HPLC-UV or LC-MS at t=0, x, y, z hours expose->analyze temp_control->analyze compare Compare Exposed vs. Dark Control analyze->compare result Significant Degradation? compare->result protect Implement light-protective measures: - Use amber vials - Work in low light - Store in the dark result->protect Yes stable Compound is photostable under tested conditions result->stable No

Caption: Experimental workflow for assessing photochemical stability.

Section 3: Summary of Stability Parameters

The following table summarizes the key stability concerns and recommended preventative measures for this compound based on its chemical class.

Stability ParameterPotential IssueKey IndicatorsRecommended Actions & Protocols
Thermal Stability Decomposition at elevated temperatures.Darkening of color, gas evolution, appearance of degradation peaks in analysis.Determine decomposition onset via TGA/DSC. Lower reaction temperatures and use an inert atmosphere.[10][18]
Hydrolytic Stability Cleavage of thioamide bonds in the presence of water.Appearance of piperidine byproduct, loss of parent compound in aqueous media.Maintain neutral pH, minimize water contact time, use anhydrous solvents, perform workups at low temperatures.[11][12]
Photochemical Stability Degradation upon exposure to UV or visible light.Discoloration of solid material, loss of parent compound in solution upon light exposure.Store in amber containers, protect from light. Conduct forced photostability studies according to ICH Q1B guidelines.[15][17]

References

Technical Support Center: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental success.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary impurities?

The most prevalent and direct method is the thionation of the corresponding oxamide, 1,2-di(piperidin-1-yl)ethane-1,2-dione. This is typically achieved using a thionating agent like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀) in an anhydrous, high-boiling solvent like toluene or THF.[1][2]

The primary impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 1,2-di(piperidin-1-yl)ethane-1,2-dione.

  • Partially Thionated Intermediate: The mono-thiooxamide, 1,2-di(piperidin-1-yl)-2-thioxoethan-1-one.

  • Reagent-Derived Byproducts: Phosphorus-containing byproducts from Lawesson's Reagent are common and can be challenging to remove.[3][4][5]

  • Degradation Products: Hydrolysis of the dithione back to the oxamide if exposed to water during workup or purification.

Q2: Lawesson's Reagent byproducts are notoriously difficult to remove. What is the best strategy to handle them?

This is a significant challenge. The phosphorus-containing byproducts formed from Lawesson's Reagent often have polarities similar to the desired dithiooxamide product, making chromatographic separation difficult.[5] An effective strategy is to decompose these byproducts before purification.

A proven method involves quenching the reaction mixture with an excess of a diol, such as ethylene glycol or ethanol, and heating.[4][5] This converts the phosphorus byproduct into a more polar, water-soluble species that can be more easily removed during an aqueous workup, thus simplifying the subsequent purification steps like recrystallization or column chromatography.[5]

Q3: What are the ideal analytical methods for detecting and quantifying these impurities?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring and for identifying the presence of starting material, product, and major byproducts.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural confirmation and identifying impurities. The chemical shifts of protons and carbons adjacent to the thiocarbonyl group are distinct from those next to a carbonyl.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting minor impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) is a good starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

Q4: My final product has a faint sulfurous odor. Is this normal and how can I remove it?

A slight sulfurous smell can be common, often due to trace amounts of unreacted thionating agent or volatile sulfur-containing byproducts. Thorough purification is key. If the odor persists after initial purification, consider the following:

  • Recrystallization: Performing a second recrystallization from a suitable solvent system can be very effective.

  • Trituration: Suspending the solid product in a solvent in which it is poorly soluble (like cold diethyl ether or hexanes) and stirring vigorously can wash away adsorbed volatile impurities.

  • Drying Under High Vacuum: This helps to remove any residual volatile compounds.

Part 2: In-Depth Troubleshooting Guides

This section addresses specific experimental problems in a structured, cause-and-solution format.

Problem 1: Low Product Yield and Significant Unreacted Starting Material

You observe a low yield of the target dithione, and TLC/NMR analysis shows a large amount of the starting oxamide remains.

Workflow for Diagnosing and Solving Low Conversion

G cluster_diagnosis Diagnosis cluster_solution Solution Start Low Yield & High Starting Material Check_Reagent Is Thionating Reagent (e.g., Lawesson's) Old or Improperly Stored? Start->Check_Reagent Check_Conditions Were Reaction Time/ Temperature Sufficient? Start->Check_Conditions Check_Stoichiometry Was Stoichiometry Correct? (min 0.5 eq LR per C=O) Start->Check_Stoichiometry Sol_Reagent Use Fresh or Recrystallized Reagent Check_Reagent->Sol_Reagent Yes Sol_Conditions Increase Reaction Time and/or Temperature. Monitor by TLC. Check_Conditions->Sol_Conditions No Sol_Stoichiometry Use Slight Excess of Thionating Reagent (e.g., 0.55-0.6 eq LR) Check_Stoichiometry->Sol_Stoichiometry Incorrect

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Causality and Solutions
Potential Cause Scientific Rationale Recommended Solution
Degraded Thionating Reagent Lawesson's Reagent can hydrolyze over time if exposed to atmospheric moisture, reducing its reactivity. The active monomeric dithiophosphine ylide (R-PS₂) is generated upon dissociation, and this process is less efficient with degraded reagent.[1]Always use fresh, high-purity Lawesson's Reagent. If in doubt, it can be recrystallized from hot toluene. Store it in a desiccator under an inert atmosphere.
Insufficient Reaction Time/Temp Thionation is an equilibrium-driven process that requires sufficient thermal energy and time to proceed to completion. The conversion of the second carbonyl group is often slower than the first.The reaction is typically run at reflux in a high-boiling solvent like toluene.[2] Monitor the reaction progress every 1-2 hours using TLC. Continue heating until the starting material spot is no longer visible.
Incorrect Stoichiometry The mechanism involves the transfer of sulfur from the reagent to the carbonyl. Stoichiometrically, 0.5 equivalents of Lawesson's Reagent (which is a dimer) are required per carbonyl group. For a dioxamide, a minimum of 1.0 equivalent is needed.Use a slight excess of the thionating agent (e.g., 1.1 - 1.2 equivalents) to drive the reaction to completion. This helps to ensure both carbonyl groups are fully thionated.
Problem 2: Product is Contaminated with a Mono-Thionated Intermediate

Your purified product shows an extra set of peaks in the NMR, and Mass Spec analysis reveals a peak corresponding to the mass of the desired product minus one oxygen plus one sulfur atom (M-16+32).

Detailed Causality and Solutions

This issue is a direct consequence of incomplete reaction, as discussed in Problem 1 , but where the reaction has proceeded far enough to convert one carbonyl but not the other.

Experimental Protocol: Driving the Reaction to Completion
  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the partially reacted mixture with the solvent (e.g., anhydrous toluene).

  • Reagent Addition: Add an additional portion of Lawesson's Reagent (e.g., 0.3-0.5 equivalents based on the estimated amount of remaining mono-thiooxamide).

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere.

  • Monitoring: Carefully monitor the disappearance of the mono-thionated intermediate spot on TLC (it should have a polarity between the starting material and the final product).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with a quenching step (e.g., adding ethylene glycol and heating) to decompose reagent byproducts before the standard aqueous workup.[5]

Problem 3: Difficulty in Removing Phosphorus Byproducts During Purification

After the reaction, you perform a standard aqueous workup and attempt column chromatography, but a persistent impurity co-elutes with your product, which you suspect is from the Lawesson's Reagent.

Workflow for Effective Byproduct Removal

G Start Reaction Complete Quench Cool to ~80-90°C Add excess Ethylene Glycol + catalytic H₂O Start->Quench Step 1 Decompose Stir at 95°C Monitor by TLC until byproduct spot disappears Quench->Decompose Step 2 Workup Aqueous Workup (e.g., NaHCO₃ wash, H₂O wash, Brine wash) Decompose->Workup Step 3 Purify Purify Product (Recrystallization or Column Chromatography) Workup->Purify Step 4 End Pure Product Purify->End

Caption: Recommended workflow for removing Lawesson's Reagent byproducts.

Scientific Rationale

The six-membered ring byproduct from Lawesson's Reagent is relatively non-polar and can be difficult to separate from the desired thioamide.[5] Reacting this byproduct with a diol like ethylene glycol transforms it into a highly polarized diethyl thiophosphonate, which is significantly more soluble in aqueous phases and has a very different polarity profile, making it easy to remove during extraction or to separate via chromatography.[4][5]

Recommended Solvents for Recrystallization

If impurities persist, recrystallization is a powerful purification technique. The choice of solvent is critical.

Solvent System Rationale
Ethanol/Water The product is typically soluble in hot ethanol and insoluble in water. Dissolve the crude product in a minimum of hot ethanol and add water dropwise until turbidity persists. Cool slowly to induce crystallization.
Toluene/Hexanes Similar to the above, dissolve in a minimum of hot toluene and add hexanes until the solution becomes cloudy. Cool to allow for crystal formation.
Dichloromethane/Hexanes A good option for less polar impurities. Dissolve in dichloromethane and add hexanes as the anti-solvent.

References

Technical Support Center: Achieving High Diastereoselectivity in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diastereoselective Piperidine Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the synthesis of piperidine scaffolds. The piperidine motif is a cornerstone of modern pharmaceuticals, and controlling its three-dimensional architecture is paramount for achieving desired biological activity.

This guide moves beyond simple protocols to provide in-depth, field-tested insights into the causal relationships between reaction parameters and stereochemical outcomes. Here, you will find a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for when your experiments require a deeper dive.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of a substituted pyridine is giving a poor diastereomeric ratio (d.r.). What are the primary factors I should investigate?

A1: The diastereoselectivity of pyridine hydrogenation is a classic challenge governed by the interplay of several factors. The most critical are:

  • Catalyst Choice: The nature of the metal catalyst is paramount. For instance, in many cases, palladium on carbon (Pd/C) has been shown to favor the formation of the trans-isomer, while platinum(IV) oxide (PtO₂, Adams' catalyst) often leads to the cis-isomer as the major product.[1] Ruthenium-based catalysts have also been reported to provide excellent cis-selectivity.[2]

  • Reaction Conditions: Temperature, hydrogen pressure, and reaction time can all significantly influence the stereochemical outcome. Higher pressure can sometimes favor the formation of the cis-isomer.[1] A longer reaction time may lead to the isomerization of a kinetically favored product to a more thermodynamically stable one.[1]

  • Solvent and Additives: The solvent can affect the conformation of the substrate on the catalyst surface. Acidic media, such as acetic acid, are commonly used to protonate the pyridine nitrogen, which can enhance reactivity and influence the approach of the substrate to the catalyst surface.

Q2: How does the N-protecting group influence the diastereoselectivity of my piperidine synthesis?

A2: The N-protecting group is not merely a placeholder; it is a powerful stereodirecting element. Its influence stems from two main effects:

  • Steric Hindrance: Bulky protecting groups can shield one face of the piperidine ring or a reactive intermediate, forcing an incoming reagent or substrate to approach from the less hindered face. This is a common strategy in substrate-controlled reactions.

  • Conformational Locking: Certain protecting groups, particularly acyl and carbamate groups (like Boc or Cbz), can introduce A(1,3) strain or pseudoallylic strain. This restricts the conformational flexibility of the piperidine ring, often forcing substituents into specific axial or equatorial positions and creating a more predictable environment for stereoselective transformations.[3] The choice of a benzyl (Bn) versus a Boc group, for example, can alter the conformational equilibrium and thus the diastereochemical outcome of subsequent reactions.[4][5]

Q3: I have a mixture of diastereomers. Is it possible to improve the diastereomeric ratio post-synthetically?

A3: Yes, epimerization is a powerful strategy to convert an undesired diastereomer into the more stable one, thereby improving the overall diastereomeric ratio. This is typically effective when one diastereomer is thermodynamically more stable than the other. Key considerations for epimerization include:

  • Base and Solvent: For stereocenters adjacent to a carbonyl group or another acidifying functionality, a common method is base-mediated epimerization. A strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent such as THF can be used to generate an enolate, allowing for the inversion of the stereocenter upon reprotonation.[1]

  • Photocatalysis: Recent advances have demonstrated that visible light-mediated photocatalysis in the presence of a hydrogen atom transfer (HAT) agent can effectively epimerize piperidines to their thermodynamically most stable isomer with high diastereoselectivity.[6][7][8] This method is particularly useful for stereocenters not amenable to base-mediated epimerization.

Q4: When should I consider using a chiral auxiliary over a catalytic asymmetric method?

A4: The choice between a chiral auxiliary and a catalytic asymmetric method depends on several factors, including the specific transformation, substrate scope, and developmental stage of your synthesis.

  • Chiral Auxiliaries: These are often reliable and predictable, providing high levels of diastereoselectivity across a broad range of substrates. The stereochemical outcome is often easier to rationalize based on steric models. However, this approach requires additional steps for attachment and cleavage of the auxiliary, which can lower the overall yield and atom economy.

  • Catalytic Asymmetric Methods: These are more atom-economical and can be more efficient in terms of step count. However, developing a new catalytic asymmetric reaction can be time-consuming, and the catalyst's performance may be highly substrate-dependent. For large-scale synthesis, a catalytic approach is often preferred.

Troubleshooting Guides

Scenario 1: Low Diastereoselectivity in Catalytic Hydrogenation of Disubstituted Pyridines

Problem: You are hydrogenating a 2,5-disubstituted pyridine and obtaining a nearly 1:1 mixture of cis and trans piperidines.

Troubleshooting Workflow:

start Low d.r. in Pyridine Hydrogenation catalyst Step 1: Evaluate Catalyst System start->catalyst conditions Step 2: Modify Reaction Conditions catalyst->conditions If d.r. is still low success High d.r. Achieved catalyst->success If d.r. improves significantly solvent Step 3: Change Solvent System conditions->solvent If d.r. is still low conditions->success If d.r. improves significantly epimerize Step 4: Consider Post-Synthesis Epimerization solvent->epimerize If an acceptable mixture is obtained solvent->success If d.r. improves significantly epimerize->success

Troubleshooting Steps for Catalytic Hydrogenation

  • Evaluate the Catalyst System: The choice of catalyst is the most impactful variable. Create a screening table to systematically evaluate different options.

CatalystTypical OutcomePressure (bar)Temperature (°C)Reference
10% Pd/COften favors trans50-10025-80[1]
PtO₂ (Adams')Often favors cis50-10025-80[1][9]
Rh/CHigh cis selectivity30-8025-100[10]
Ru/CHigh cis selectivity50-8080-120[2]
  • Modify Reaction Conditions:

    • Pressure: Systematically increase the hydrogen pressure (e.g., from 50 bar to 100 bar). In some systems, higher pressure can favor the cis product.[1]

    • Temperature: Lowering the temperature may favor the kinetically controlled product, while higher temperatures can lead to equilibration and favor the thermodynamically more stable isomer.

  • Change the Solvent System:

    • Switch from a non-polar solvent (like toluene or hexanes) to a protic, acidic solvent like glacial acetic acid. The protonation of the pyridine nitrogen can alter its adsorption geometry on the catalyst surface.[9]

  • Consider Post-Synthesis Epimerization:

    • If you can obtain a mixture of diastereomers, determine if one is thermodynamically more stable. If so, an epimerization protocol can be developed to converge the mixture to a single, desired diastereomer.[6][8]

Scenario 2: Poor Selectivity in Aza-Diels-Alder Reaction

Problem: Your [4+2] cycloaddition between an imine and a diene is yielding a mixture of regio- and stereoisomers.

Troubleshooting Workflow:

start Poor Selectivity in Aza-Diels-Alder lewis_acid Step 1: Introduce or Change Lewis Acid start->lewis_acid temp Step 2: Lower Reaction Temperature lewis_acid->temp If selectivity is still low success High Selectivity Achieved lewis_acid->success If selectivity improves imine Step 3: Modify Imine Substituent temp->imine If reaction is too slow or selectivity is poor temp->success If selectivity improves imine->success

Troubleshooting Steps for Aza-Diels-Alder Reactions

  • Introduce or Change the Lewis Acid:

    • The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise. The use of a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, TiCl₄) can coordinate to the imine nitrogen, lowering its LUMO energy and promoting a more ordered transition state, which often enhances both regioselectivity and diastereoselectivity.[11] In some cases, a Lewis acid can shift the mechanism to a stepwise Mannich-Michael pathway, which can also proceed with high stereocontrol.

  • Lower the Reaction Temperature:

    • Cycloaddition reactions are often under kinetic control. Lowering the reaction temperature can increase the energy difference between the transition states leading to the different diastereomers, thus improving selectivity.

  • Modify the Imine Substituent:

    • Attaching a strong electron-withdrawing group (e.g., a tosyl or nosyl group) to the imine nitrogen makes it a more reactive dienophile and can significantly influence the stereochemical outcome.[11]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Hydrogenation of a Substituted Pyridine
  • Reactor Setup: In a high-pressure reactor equipped with a magnetic stir bar, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., glacial acetic acid).

  • Catalyst Addition: Add the chosen catalyst (e.g., PtO₂, 1-5 mol%).

  • Reaction Execution: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 80 bar). Stir the reaction mixture at the desired temperature (e.g., 25 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or crystallization.

  • Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy.

Protocol 2: General Procedure for Photocatalytic Epimerization to the Thermodynamic Product

This protocol is adapted from methodologies designed to convert a mixture of diastereomers to the more thermodynamically stable isomer.[6][8][12]

  • Preparation: In a vial, combine the piperidine substrate (1.0 equiv.), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a hydrogen atom transfer (HAT) agent (e.g., thiophenol, 1.0 equiv.) in a suitable solvent (e.g., methanol).

  • Degassing: Degas the solution by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Irradiation: Seal the vial and place it in front of a blue LED light source, ensuring efficient stirring.

  • Monitoring: Monitor the reaction by LC-MS until the diastereomeric ratio reaches a constant value.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired diastereomer.

References

Technical Support Center: Characterization of Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Analytical Challenges

Welcome to the Technical Support Center for the characterization of sulfur-containing compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in their analytical workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively. Sulfur-containing compounds are notoriously difficult to analyze due to their reactivity, volatility, and often low concentrations in complex matrices. This guide is structured to address the most common issues encountered in the field.

Frequently Asked Questions (FAQs)

Q1: Why are my peak areas for sulfur-containing analytes inconsistent, especially at low concentrations?

A1: Inconsistent peak areas for sulfur compounds, particularly at trace levels, are often due to their high propensity for adsorption onto active sites within the analytical system.[1][2] Sulfur compounds, being polar and reactive, can interact with metal surfaces in injectors, transfer lines, and columns.[1] This leads to sample loss and poor reproducibility.

Q2: I'm observing significant peak tailing for my sulfur analytes in gas chromatography. What is the likely cause?

A2: Peak tailing is a classic symptom of analyte interaction with active sites in the GC system. For sulfur compounds, this can occur in the injection port, on the column, or even at the detector interface.[2] The use of metal tubing in packed or micropacked columns can be particularly problematic due to the adsorptive nature of the metal surface.[2]

Q3: My mass spectrometry data for organosulfur compounds shows extensive fragmentation, making identification difficult. How can I mitigate this?

A3: Significant fragmentation of organosulfur compounds, such as dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), is a known challenge in techniques like proton-transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS).[3][4] This can complicate their identification in complex mixtures.[3][4] Employing softer ionization techniques or optimizing the ionization energy can sometimes help to preserve the molecular ion.

Q4: When analyzing complex samples like petroleum products, how can I differentiate sulfur compounds from the hydrocarbon matrix?

A4: Co-elution with hydrocarbons can interfere with the detection of sulfur compounds, a phenomenon known as quenching, especially with detectors like the Flame Photometric Detector (FPD).[2] To overcome this, high-efficiency separation columns are necessary.[5] Additionally, sulfur-selective detectors like the Sulfur Chemiluminescence Detector (SCD) are invaluable as they are designed to respond only to sulfur-containing molecules, thereby reducing matrix interference.[6][7]

Troubleshooting Guides

Guide 1: Overcoming Analyte Loss and Poor Peak Shape in Gas Chromatography

This guide provides a systematic approach to diagnosing and resolving issues related to the adsorption of sulfur compounds in your GC system.

The Causality: The lone pair of electrons on the sulfur atom makes many sulfur-containing compounds nucleophilic and prone to interacting with any acidic or metallic sites in the sample flow path. This interaction is often strong enough to cause irreversible adsorption, leading to a loss of analyte before it even reaches the detector.

Experimental Workflow for Troubleshooting:

A Poor Peak Area Reproducibility or Peak Tailing Observed B Systematically Inspect Sample Flow Path for Active Sites A->B Start Troubleshooting C Inject a High-Concentration Standard B->C If problem persists D Check for Contamination in Carrier Gas and Gas Lines C->D If peaks are still poor E Optimize GC Method Parameters D->E If system is clean F Resolution: Consistent and Symmetrical Peaks E->F Successful Optimization

Caption: Troubleshooting workflow for common GC issues with sulfur compounds.

Step-by-Step Protocol:

  • System Inertness Check:

    • Rationale: The first step is to identify and eliminate active sites.

    • Procedure:

      • Inspect your injection port liner. If it is a standard glass wool liner, consider replacing it with a deactivated liner.

      • Ensure all ferrules and fittings are made of an inert material.

      • If using metal columns, switch to a fused silica column with a suitable inert stationary phase.

      • Consider using commercially available inert-coated components (e.g., Silco steel or Sulfinert) for all parts of the sample flow path.[1]

  • Column Selection and Conditioning:

    • Rationale: The column is a major potential source of active sites.

    • Procedure:

      • Select a column specifically designed for sulfur analysis if available. Agilent J&W DB-Sulfur SCD columns, for example, are designed for such applications.[5]

      • Properly condition the column according to the manufacturer's instructions to remove any residual manufacturing impurities and to ensure the stationary phase is stable.

  • Sample and Standard Preparation:

    • Rationale: The solvent and any derivatizing agents can introduce contaminants or interact with your analytes.

    • Procedure:

      • Use high-purity solvents.

      • If derivatization is necessary, ensure the reaction goes to completion and that any excess derivatizing agent does not interfere with the analysis.

  • Method Optimization:

    • Rationale: The temperature and flow rate can influence analyte stability and interaction with the system.

    • Procedure:

      • Use a higher initial oven temperature to minimize the time the analyte spends in the column at lower temperatures where adsorption can be more pronounced.

      • Optimize the carrier gas flow rate to ensure efficient transfer of the analyte through the column.

Data Summary Table:

ParameterStandard ConditionsOptimized for Sulfur CompoundsRationale
Injector Liner Standard Glass WoolDeactivated, TaperedMinimizes active sites and analyte degradation.
Column General PurposeSulfur-Specific or Inert CoatedReduces analyte-column interactions.
Carrier Gas Standard PurityHigh Purity with TrapsRemoves potential contaminants that can create active sites.
Initial Oven Temp 50 °C70-80 °CReduces on-column adsorption.
Guide 2: Enhancing Detection and Quantification in Mass Spectrometry

This guide focuses on improving the quality of your mass spectrometry data for sulfur-containing compounds.

The Causality: The unique isotopic pattern of sulfur can be a powerful tool for identification, but challenges in ionization and potential for in-source reactions can complicate analysis. Sulfur has a major isotope, ³²S (95%), and a significant minor isotope, ³⁴S (4.2%), which results in a characteristic M+2 peak that can aid in confirming the presence of sulfur in a molecule or fragment.[8]

Experimental Workflow for MS Optimization:

A Difficulty in Identifying or Quantifying Sulfur Compounds with MS B Verify Isotopic Pattern A->B Initial Check C Optimize Ionization Source Parameters B->C If pattern is unclear or absent D Consider Alternative Ionization Techniques C->D If fragmentation is still an issue E Utilize High-Resolution Mass Spectrometry (HRMS) D->E For complex matrices F Accurate Identification and Quantification E->F Successful Analysis

Caption: Workflow for optimizing mass spectrometry for sulfur compounds.

Step-by-Step Protocol:

  • Isotopic Pattern Verification:

    • Rationale: The presence of the ³⁴S isotope provides a definitive signature for sulfur-containing ions.

    • Procedure:

      • Acquire a full scan mass spectrum of a known sulfur-containing standard.

      • Examine the molecular ion region and look for a peak at M+2 with an intensity of approximately 4.2% of the monoisotopic peak (M).

      • This can be used to differentiate sulfur-containing compounds from those containing only C, H, N, and O.[8]

  • Ionization Source Optimization:

    • Rationale: The conditions in the ion source can significantly impact the fragmentation and sensitivity for sulfur compounds.

    • Procedure:

      • For electrospray ionization (ESI), optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal for the molecular ion.

      • For atmospheric pressure chemical ionization (APCI), optimize the corona discharge current and vaporizer temperature.

  • High-Resolution Mass Spectrometry (HRMS):

    • Rationale: HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of an ion.

    • Procedure:

      • Utilize an HRMS instrument (e.g., Orbitrap or TOF) to obtain accurate mass data for your analytes.

      • The small negative mass defect of sulfur can be used in conjunction with the accurate mass measurement to confirm the presence and number of sulfur atoms in a molecule.[8]

  • Use of Certified Reference Materials (CRMs):

    • Rationale: Accurate quantification requires reliable standards.

    • Procedure:

      • Whenever possible, use CRMs for the sulfur compounds of interest to create calibration curves.

      • Ensure the CRM is stored correctly to maintain its stability.

Data Summary Table:

TechniqueKey Parameter to OptimizeExpected Outcome
Full Scan MS Mass RangeObservation of the M+2 isotopic peak.
ESI-MS Cone/Fragmentor VoltageReduced in-source fragmentation, enhanced molecular ion.
HRMS Mass AccuracyUnambiguous elemental composition determination.
Quantitative MS Calibration Curve with CRMsAccurate and reproducible quantification.

References

Validation & Comparative

A Comparative Analysis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione and Other Dithiooxamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dithiooxamides represent a versatile class of organic compounds, foundational to advances in coordination chemistry, analytical science, and materials development. The parent compound, dithiooxamide (also known as rubeanic acid), is well-established as a robust chelating agent, yet its utility is often constrained by poor solubility and a tendency to form intractable coordination polymers. The strategic N,N'-disubstitution of the dithiooxamide core fundamentally alters its physicochemical properties, unlocking new applications. This guide provides a comparative analysis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione, a representative N,N'-disubstituted dithiooxamide, against its parent compound and other analogues. We will explore the causal relationships between structure and performance, supported by experimental data and protocols, to provide researchers with actionable insights for ligand selection and experimental design.

Introduction: The Dithiooxamide Scaffold

Dithiooxamide (C₂H₄N₂S₂) is an organic compound characterized by a central ethane backbone with two amide groups where the oxygen atoms are replaced by sulfur, forming a thioamide functionality.[1][2] This structure, often referred to as rubeanic acid, is a powerful bidentate chelating agent, readily forming stable five-membered rings with various transition metal ions, including copper, cobalt, and nickel.[3][4] This strong chelating ability has cemented its role in analytical chemistry for the detection and quantification of metal ions.[4][5] However, the presence of N-H protons on the parent molecule facilitates extensive hydrogen bonding and leads to the formation of insoluble, polymeric metal complexes, which limits its application in areas requiring solution-phase chemistry, such as homogeneous catalysis.

The focus of this guide, This compound , represents a strategic evolution of the dithiooxamide scaffold. By replacing the amine protons with bulky, aliphatic piperidine rings, the ligand's steric and electronic properties are significantly modified.[6][7] This guide will dissect these modifications and compare the performance profile of this substituted dithiooxamide against the parent compound, providing a clear rationale for its selection in modern chemical applications.

Structural and Physicochemical Property Comparison

The functional divergence between parent dithiooxamide and its N,N'-disubstituted derivatives originates from fundamental structural differences. The substitution of N-H protons with organic moieties, such as the piperidinyl groups in our target molecule, introduces steric hindrance and alters electronic properties.

  • Steric Effects: The two piperidine rings in this compound create significant steric bulk around the nitrogen-sulfur donor sites. This sterically encumbered environment prevents the formation of extended polymeric networks that are characteristic of parent dithiooxamide complexes. Instead, it favors the formation of discrete, mononuclear metal complexes.

  • Electronic Effects: The piperidine groups are electron-donating via an inductive effect. This increases the electron density on the nitrogen and, consequently, the sulfur atoms of the thioamide groups. This enhanced electron-donating capacity can lead to stronger metal-ligand bonds and modify the redox properties of the resulting metal complexes.

  • Solubility: Parent dithiooxamide exhibits poor solubility in water and many common organic solvents.[4] The introduction of the two aliphatic piperidine rings drastically increases the lipophilicity of this compound, rendering it soluble in a wide range of organic solvents. This is a critical feature for its use in homogeneous catalysis and solution-based materials synthesis.

The table below summarizes the key physicochemical differences.

PropertyDithiooxamide (Rubeanic Acid)This compoundN,N'-dicyclohexyldithiooxamide
CAS Number 79-40-3[2]24528-76-5[6]15139-12-5
Molecular Formula C₂H₄N₂S₂[8]C₁₂H₂₀N₂S₂[6]C₁₄H₂₄N₂S₂
Molecular Weight 120.20 g/mol [8]256.43 g/mol [6]284.48 g/mol
Appearance Orange to dark red crystalline powder[4]Solid[7]Solid
Key Structural Feature Primary thioamide (N-H protons)Tertiary thioamide (N-C bonds)Secondary thioamide (N-H proton)
Solubility Profile Soluble in alcohols, slightly soluble in water[4]Soluble in common organic solventsSoluble in common organic solvents

Synthesis Methodologies: A Comparative Overview

The synthetic routes to dithiooxamides are well-established. N,N'-disubstituted derivatives like this compound are typically prepared via a two-step process involving the formation of an oxamide intermediate followed by thionation, or more directly through the reaction of a dithiooxalic acid derivative with the corresponding secondary amine. A common laboratory-scale synthesis involves the reaction of cyanogen with hydrogen sulfide or modifications of the Willgerodt–Kindler reaction.[9]

The synthesis of N,N'-disubstituted dithiooxamides from secondary amines is a robust and scalable process. The workflow diagram below illustrates a general pathway.

G cluster_0 Synthesis of N,N'-Disubstituted Dithiooxamides A Oxalyl Chloride C N,N'-Disubstituted Oxamide Intermediate A->C B Secondary Amine (e.g., Piperidine) B->C E This compound C->E D Thionating Agent (e.g., Lawesson's Reagent) D->E

Caption: General workflow for synthesizing N,N'-disubstituted dithiooxamides.

Experimental Protocol: Synthesis of this compound

This protocol describes a typical synthesis from oxalyl chloride and piperidine, followed by thionation.

Part A: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dione

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (2.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Addition of Oxalyl Chloride: Add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred piperidine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,2-di(piperidin-1-yl)ethane-1,2-dione.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Part B: Thionation

  • Reaction Setup: Dissolve the purified 1,2-di(piperidin-1-yl)ethane-1,2-dione (1.0 equivalent) in anhydrous toluene in a round-bottom flask.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the mixture, filter to remove any solids, and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the final this compound.

Coordination Chemistry and Performance in Applications

The structural and electronic differences between parent dithiooxamide and this compound manifest dramatically in their coordination behavior and subsequent applications.

Coordination Modes

Parent dithiooxamide typically acts as a bridging ligand, leading to the formation of 2D or 3D coordination polymers. In contrast, the steric hindrance from the piperidinyl groups in this compound forces it to act as a terminal, bidentate S,S'-chelating ligand, resulting in discrete, soluble mononuclear complexes.

G cluster_0 Parent Dithiooxamide cluster_1 This compound M1 M L1 DTO M1->L1 M2 M L1->M2 M3 M L2 L L2->M3 L3 L L3->M3

Caption: Polymeric vs. Mononuclear Coordination Modes.

Comparative Applications
ApplicationDithiooxamide (Parent)This compoundRationale for Difference
Analytical Chemistry Excellent precipitating agent for gravimetric/colorimetric detection of Cu(II), Ni(II), Co(II).[3]Limited use as a precipitating agent. Complexes are soluble and suitable for spectroscopic analysis in solution.Solubility of metal complexes. Parent DTO forms insoluble precipitates, while the substituted version forms soluble complexes.
Homogeneous Catalysis Poor candidate due to insolubility of its metal complexes.High potential. Soluble metal complexes can act as catalysts in organic transformations (e.g., cross-coupling, oxidations).[10][11]The solubility of the metal complexes in organic solvents is the critical enabling factor.
Materials Science Used to create coordination polymers with specific magnetic or electronic properties.Excellent single-source precursor for the synthesis of metal sulfide nanoparticles via thermal decomposition.[12]The discrete, volatile nature of the metal complexes of the substituted ligand makes them ideal for decomposition to pure metal sulfides.
Biological Activity Limited studies.High potential. Related dithiocarbamates show a wide range of biological activities including antibacterial and anticancer properties.[13][14]Increased lipophilicity can enhance cell membrane permeability and bioavailability.
Experimental Protocol: Synthesis of a Ni(II) Complex

This protocol provides a representative method for synthesizing a discrete metal complex using this compound.

  • Ligand Solution: Dissolve this compound (2.0 equivalents) in warm ethanol.

  • Metal Salt Solution: In a separate flask, dissolve nickel(II) chloride hexahydrate (1.0 equivalent) in a minimal amount of ethanol.

  • Complexation: Slowly add the metal salt solution to the stirring ligand solution. An immediate color change and/or precipitation should be observed.

  • Reaction: Stir the mixture at room temperature for 1-2 hours to ensure complete complex formation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

  • Characterization: Characterize the resulting complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.

Conclusion and Future Outlook

The comparative analysis clearly demonstrates that N,N'-disubstitution is a powerful strategy for tuning the properties of the dithiooxamide scaffold. By replacing the N-H protons of the parent dithiooxamide with piperidine rings, this compound is transformed from a simple precipitating agent into a versatile, soluble ligand. This structural modification prevents the formation of insoluble coordination polymers, instead favoring discrete, mononuclear metal complexes.

The key advantages of this compound and related N,N'-disubstituted analogues include:

  • Enhanced Solubility: Greatly improved solubility in organic solvents.

  • Controlled Nuclearity: Formation of well-defined, mononuclear complexes.

  • Tunable Electronics: The nature of the N-substituent allows for fine-tuning of the ligand's electronic properties.

These features unlock significant potential in fields inaccessible to the parent compound, most notably in homogeneous catalysis and as single-source precursors for nanomaterials . For researchers and drug development professionals, the choice between parent dithiooxamide and a substituted derivative like this compound should be dictated by the intended application's phase requirements. For applications demanding solution-phase reactivity, molecular-level control, and processability, the N,N'-disubstituted dithiooxamides are the superior choice.

References

A Comparative Analysis of the Biological Activities of 1,2-di(piperidin-1-yl)ethane-1,2-dithione and Other Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its synthetic accessibility and favorable physicochemical properties have established it as a critical structural motif in modern drug discovery. This guide provides an in-depth, objective comparison of the biological activities of various classes of piperidine derivatives, with a special focus on the potential profile of the less-explored 1,2-di(piperidin-1-yl)ethane-1,2-dithione. By examining experimental data from diverse studies, we aim to provide a comprehensive resource for researchers engaged in the development of novel therapeutics.

The Diverse Biological Landscape of Piperidine Derivatives

The versatility of the piperidine ring allows for a wide range of structural modifications, leading to a broad spectrum of pharmacological activities. This section will delve into three key areas where piperidine derivatives have shown significant promise: anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Piperidine-containing compounds have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms.[1] They are integral to the structure of numerous targeted therapeutics, contributing to enhanced potency, selectivity, and bioavailability.[1]

Several studies have highlighted the efficacy of piperidine derivatives against various cancer cell lines. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of hematological cancer cell lines and increase the expression of apoptosis-promoting genes like p53 and Bax. Piperidine derivatives are also found in drugs that act as inhibitors of angiogenesis and various kinases crucial for cancer progression.[1]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents, and piperidine derivatives have emerged as a promising class of compounds. Their structural diversity allows for the development of agents with activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2]

For example, novel sulfonyl piperidine carboxamide derivatives have shown moderate to good activity against both bacterial and fungal organisms.[3] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity and basicity conferred by the piperidine ring can be crucial for traversing the microbial cell wall and reaching intracellular targets.

Enzyme Inhibition

The ability of piperidine derivatives to act as potent and selective enzyme inhibitors is a key aspect of their therapeutic utility.[4] They are found in a wide range of drugs targeting various enzymes implicated in disease.

A prominent example is the inhibition of cholinesterases (acetylcholinesterase and butyrylcholinesterase) for the treatment of Alzheimer's disease.[4] The piperidine moiety often plays a crucial role in binding to the active site of these enzymes. Furthermore, piperidine-containing compounds have been developed as inhibitors for a host of other enzymes, including soluble epoxide hydrolase, calpain, and urease.[5][6]

Unraveling the Potential of this compound

The dithiooxamide (or rubeanic acid) core is known for its metal-chelating properties. This ability to bind metal ions, particularly copper, has been shown to inhibit certain enzymes. For instance, dithiooxamide can inhibit diamine oxidase by removing copper ions essential for its catalytic activity.[5] This suggests that this compound could potentially act as an enzyme inhibitor through a similar metal chelation mechanism.

Furthermore, the related dithiocarbamates, which also contain a sulfur-rich core, have demonstrated significant anticancer and enzyme inhibitory activities. Pyrrolidine dithiocarbamate, for example, exhibits antibacterial activity that is modulated by the presence of zinc.[7] This highlights the potential for sulfur-containing compounds to interfere with biological processes through metal ion interactions.

Given the established broad-spectrum biological activities of the piperidine moiety, it is reasonable to hypothesize that this compound may exhibit a range of biological effects, including:

  • Antimicrobial Activity: The combination of the lipophilic piperidine rings and the potentially reactive dithiooxamide core could lead to compounds with activity against various microbial pathogens.

  • Anticancer Activity: The metal-chelating properties of the dithiooxamide core, coupled with the cytotoxic potential often associated with piperidine derivatives, suggest that this compound could be a candidate for anticancer drug development.

  • Enzyme Inhibition: The ability to chelate metal ions could translate to the inhibition of metalloenzymes involved in various disease pathways.

It is crucial to emphasize that these are projections based on the activities of structurally related compounds. Rigorous experimental evaluation is necessary to confirm these hypotheses and to fully elucidate the biological activity profile of this compound.

Comparative Data Summary

To provide a clear overview of the biological activities discussed, the following tables summarize key experimental data for various piperidine derivatives and related compounds.

Table 1: Anticancer Activity of Selected Piperidine Derivatives

Compound ClassTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)
3-chloro-3-methyl-2,6-diarylpiperidin-4-onesHematological cancer cell linesDiarylpiperidone coreVaries with substitution
Spin-labeled TEPA analoguesLymphocytic leukemia P388Nitroxyl radicalVaries with structure
Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamidesHuman colon cancer (HCT-116)Substituted benzyl moiety22.95 - 28.43
1,3-oxazolo[4,5-d]pyrimidine derivativesBreast cancer cell linesOxazolopyrimidine coreVaries with substitution

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

Compound ClassTarget MicroorganismMIC (µg/mL)
Sulfonyl piperidine carboxamidesGram-positive and Gram-negative bacteria, FungiModerate to good activity
2-(Piperidin-4-yl)isoquinoline derivativesCandida albicans, Candida kruseiComplete growth inhibition for some derivatives
PiperidinothiosemicarbazonesMycobacterium tuberculosis0.5 - 4
Pyrrolidine DithiocarbamatePorphyromonas gingivalis, Staphylococcus aureus, Escherichia coliVaries with bacteria

Table 3: Enzyme Inhibition by Piperidine Derivatives and Related Compounds

Compound/Compound ClassTarget EnzymeInhibition Constant (IC₅₀/Kᵢ)
Piperidine-derived amide inhibitorsSoluble epoxide hydrolase (sEH)Varies with substitution
Piperidine carboxamide derivativesCalpain9 nM - 30 nM (Kᵢ)
Sulfamide-hydroxamic acids with piperidineUrease0.29 - 20.3 µM
DithiooxamideDiamine oxidaseInhibition via Cu²⁺ chelation

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Enzyme Inhibition Assay

The protocol for an enzyme inhibition assay will vary depending on the specific enzyme and substrate. The following is a general workflow.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Enzyme Solution Mix Mix Enzyme, Inhibitor, and Buffer Enzyme->Mix Substrate Substrate Solution Add_Substrate Initiate Reaction (Add Substrate) Substrate->Add_Substrate Inhibitor Inhibitor Solutions (Varying Concentrations) Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Reaction_Incubate Incubate for Specific Time Add_Substrate->Reaction_Incubate Stop_Reaction Stop Reaction Reaction_Incubate->Stop_Reaction Measure Measure Product Formation (e.g., Absorbance, Fluorescence) Stop_Reaction->Measure Data_Analysis Data Analysis (Calculate % Inhibition) Measure->Data_Analysis IC50 Determine IC₅₀ Data_Analysis->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationships and Future Directions

The biological activity of piperidine derivatives is intricately linked to their structural features. Key aspects that influence activity include:

  • Nature and Position of Substituents: The type and location of functional groups on the piperidine ring can dramatically alter potency and selectivity.

  • Stereochemistry: The stereoisomers of a piperidine derivative can exhibit significantly different biological activities.

  • Physicochemical Properties: Properties such as lipophilicity, pKa, and hydrogen bonding capacity, which are influenced by the piperidine scaffold, are crucial for pharmacokinetic and pharmacodynamic profiles.

SAR_Concept Piperidine_Scaffold Piperidine Scaffold Substituents Substituents (Nature, Position, Stereochemistry) Piperidine_Scaffold->Substituents influences Biological_Activity Biological Activity (Potency, Selectivity, ADME) Piperidine_Scaffold->Biological_Activity forms basis of Physicochem Physicochemical Properties (Lipophilicity, pKa, H-bonding) Substituents->Physicochem determines Physicochem->Biological_Activity governs

Caption: Key factors influencing the structure-activity relationship of piperidine derivatives.

The vast chemical space offered by the piperidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While many derivatives have been extensively studied, compounds like this compound represent an untapped area of research. Future investigations should focus on the synthesis and comprehensive biological evaluation of such novel piperidine derivatives. A systematic exploration of their anticancer, antimicrobial, and enzyme inhibitory activities, guided by the principles of structure-activity relationships, will undoubtedly lead to the identification of new lead compounds for drug development.

References

A Comparative Performance Analysis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of 1,2-di(piperidin-1-yl)ethane-1,2-dithione as a ligand against other alternatives. The content herein is supported by experimental data and established scientific principles to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.

Introduction to this compound

This compound is a fascinating ligand that belongs to the broader class of N,N'-disubstituted dithiooxamides.[1] Its molecular structure is characterized by a central ethane-1,2-dithione core, which presents two vicinal thioamide groups.[2] This core is symmetrically substituted with two piperidine rings at the nitrogen atoms.[2] The presence of both "soft" sulfur donor atoms and "harder" nitrogen donor atoms from the piperidine moieties gives this ligand a versatile character, allowing it to act as a chelating or bridging ligand for a variety of transition metals.[2]

The electronic and steric properties of the ligand can be conceptually understood by dissecting its components. The dithiooxamide core is a well-established S-donor chelating agent, particularly effective for soft metal ions.[2] The piperidine substituents, while not directly involved in the primary chelation through their nitrogen atoms in many cases, significantly influence the ligand's solubility, steric bulk, and the electronic properties of the thioamide groups.[2] These properties, in turn, dictate the stability, structure, and reactivity of the resulting metal complexes.[2]

Comparative Performance Analysis

The performance of this compound as a ligand is best understood when compared to other ligands with similar or contrasting donor atoms and structural motifs.

Comparison with other Dithiooxamide Derivatives

The most direct comparison can be made with other N,N'-disubstituted dithiooxamides where the piperidine group is replaced by other substituents like cyclohexyl, benzyl, or methyl groups.[1] The choice of the N-substituent allows for the fine-tuning of the ligand's properties.[2]

LigandN-SubstituentKey Properties InfluencedResulting Complex Characteristics
This compound PiperidinylIncreased steric bulk near the N-atoms, good solubility in a range of organic solvents.Can influence the coordination geometry and prevent the formation of higher-order polymeric structures.
N,N'-dicyclohexyldithiooxamide CyclohexylHigh steric hindrance, potentially leading to specific coordination geometries.Forms stable square-planar complexes with Pd(II) and Cu(II).[1]
N,N'-dibenzyldithiooxamide BenzylAromatic groups can introduce π-stacking interactions and modify electronic properties.Forms stable complexes with various transition metals.[1]
N,N'-dimethyldithiooxamide MethylLower steric bulk, allowing for potentially different packing in the solid state.Can form complexes with tetrahedral geometry, for example with Zn(II).[1]

The piperidine moiety in the title compound offers a balance of steric bulk and conformational flexibility, which can be advantageous in stabilizing specific coordination environments.

Comparison with Other Sulfur-Containing Ligands

The dithiooxamide core of this compound makes it a part of the larger family of sulfur-containing ligands. Its performance can be contrasted with other common sulfur donors.

Ligand TypeDonor AtomsTypical CoordinationKey Performance Aspects
Dithiooxamides S, SChelatingForms stable 5-membered chelate rings; sulfur atoms can be redox-active.[1][3][4]
Dithiocarbamates S, SChelatingForms stable 4-membered chelate rings; often used to stabilize high oxidation states of metals.
Thiolates SBridging or TerminalCan form stable metal-sulfur clusters; prone to oxidation.[4]
Thioethers Smonodentate or chelatingGenerally weaker donors than thiolates or thioamides; form less stable complexes.

Dithiooxamides, including our title compound, are particularly interesting due to the delocalization of electrons within the thioamide group, which influences the donor properties of the sulfur atoms and the overall stability of the metal complexes.

Comparison with Nitrogen-Containing Ligands

The piperidine rings in this compound contain nitrogen atoms that can potentially act as Lewis bases and coordinate to metal centers.[2] However, in the context of the dithiooxamide core, the sulfur atoms are the primary coordination sites.[1] It is insightful to compare its performance to ligands that rely solely on nitrogen donors.

Ligand TypeDonor AtomsTypical CoordinationKey Performance Aspects
This compound S, S (primary)ChelatingPrefers soft metal ions; forms complexes with interesting electronic and structural properties.[2]
1,2-Dipiperidinoethane N, NChelatingForms stable complexes with a wider range of metal ions, including harder acids.
Pyridine-based ligands NMonodentate or ChelatingVersatile ligands used in a vast array of catalytic and material science applications.[5]

The key advantage of this compound lies in the unique properties imparted by the sulfur donors, such as their ability to engage in redox chemistry and stabilize metal ions in specific oxidation states.[3][4]

Experimental Protocols

Synthesis of this compound

The synthesis of N,N'-disubstituted dithiooxamides can often be achieved through the Willgerodt-Kindler reaction.[2]

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (or a suitable precursor), two molar equivalents of piperidine, and elemental sulfur.

  • Solvent: Use a high-boiling point solvent such as dimethylformamide (DMF) or perform the reaction neat.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then with a cold, non-polar solvent like hexane to remove unreacted sulfur. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Synthesis of a Metal Complex with this compound

This protocol provides a general guideline for the synthesis of a metal complex. The specific metal salt, solvent, and reaction conditions may need to be optimized.

Protocol:

  • Ligand Solution: Dissolve one equivalent of this compound in a suitable organic solvent (e.g., ethanol, methanol, or acetonitrile).

  • Metal Salt Solution: In a separate flask, dissolve one equivalent of a metal salt (e.g., PdCl₂, Cu(ClO₄)₂, ZnCl₂) in the same or a compatible solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. A color change or the formation of a precipitate usually indicates complex formation.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with the solvent, and then with a non-coordinating solvent like diethyl ether, and dried under vacuum. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.

  • Characterization: The resulting complex should be characterized by techniques such as Infrared (IR) spectroscopy to observe shifts in the C=S and C-N stretching frequencies upon coordination, Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction to determine the solid-state structure.[1][2]

Visualizations

experimental_workflow cluster_synthesis Ligand Synthesis cluster_complexation Complexation reactants Glyoxal + Piperidine + Sulfur reaction Willgerodt-Kindler Reaction (Reflux in DMF) reactants->reaction workup Precipitation in Water & Filtration reaction->workup purification Recrystallization workup->purification ligand 1,2-di(piperidin-1-yl)ethane- 1,2-dithione purification->ligand ligand_sol Ligand Solution ligand->ligand_sol Dissolve in solvent metal_salt Metal Salt Solution (e.g., PdCl2) mixing Mixing & Stirring metal_salt->mixing ligand_sol->mixing isolation Isolation (Filtration/Crystallization) mixing->isolation complex Metal Complex isolation->complex ligand_comparison cluster_dithione This compound cluster_diamine 1,2-Dipiperidinoethane cluster_dithiolate 1,2-Ethanedithiolate dithione S C=S N(pip) C-C N(pip) C=S S metal Metal Ion dithione:f0->metal S,S-Chelation dithione:f6->metal diamine N(pip) C-C N(pip) diamine:f0->metal N,N-Chelation diamine:f2->metal dithiolate S C-C S dithiolate:f0->metal S,S-Chelation dithiolate:f2->metal

References

A Computational Chemist's Guide to 1,2-di(piperidin-1-yl)ethane-1,2-dithione: A Comparative Analysis of In Silico Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the molecular properties of novel compounds is paramount. 1,2-di(piperidin-1-yl)ethane-1,2-dithione, a symmetrically N,N'-disubstituted dithiooxamide, presents an intriguing scaffold. The incorporation of piperidine rings, a common motif in pharmaceuticals, suggests potential biological activity, while the dithiooxamide core offers unique electronic and coordination properties.[1][2] This guide provides a comparative overview of computational methods to elucidate the structural, electronic, and reactive properties of this molecule, offering a virtual roadmap for its synthesis and application.

Introduction to this compound

This compound belongs to the class of dithiooxamides, which are known for their interesting vibrational and electronic spectra.[3][4] The piperidine moiety is a saturated N-heterocycle prevalent in a vast array of bioactive molecules and natural products, often conferring favorable pharmacokinetic properties.[5][6] The combination of these two fragments in a single molecule suggests a rich field of study, with potential applications ranging from novel antimicrobial agents to new ligands for transition-metal complexes.[7][8][9]

Computational chemistry provides a powerful lens through which to examine such molecules before embarking on extensive experimental work. In this guide, we will compare and contrast several key in silico techniques, providing both the theoretical underpinnings and practical workflows for their application.

Comparative Computational Methodologies

The choice of computational method is critical and depends on the specific properties of interest. Here, we compare Density Functional Theory (DFT) for structural and spectroscopic analysis, Natural Bond Orbital (NBO) analysis for understanding electronic delocalization, and Molecular Docking to predict potential biological targets.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT has become the cornerstone of quantum chemical calculations for its balance of accuracy and computational cost. It is particularly well-suited for determining molecular geometries, vibrational frequencies (IR and Raman spectra), and electronic properties like HOMO-LUMO energy gaps.[10][11]

Causality Behind Experimental Choices: For a molecule like this compound, a hybrid functional such as B3LYP is often a good starting point, as it incorporates a portion of exact Hartree-Fock exchange, which can be important for describing the electronic structure of systems with heteroatoms.[12] The choice of basis set is also crucial; a Pople-style basis set like 6-311++G(d,p) provides a good balance of flexibility and computational expense, with diffuse functions (++) to describe anions and polarization functions (d,p) to accurately model bonding.[13]

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
  • Molecule Building: Construct the 3D structure of this compound using a molecular editor.

  • Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting structure.

  • DFT Calculation Setup:

    • Select a DFT functional (e.g., B3LYP).

    • Choose a basis set (e.g., 6-311++G(d,p)).

    • Specify the calculation type as "Optimization + Frequency".

    • Define the solvent environment if necessary (e.g., using the Polarizable Continuum Model - PCM).

  • Execution: Run the calculation using a quantum chemistry software package like Gaussian, ORCA, or Spartan.[12]

  • Analysis:

    • Confirm that the optimization converged to a true minimum by checking for the absence of imaginary frequencies.

    • Analyze the optimized geometry (bond lengths, angles, dihedral angles).

    • Visualize the calculated vibrational modes and compare them to experimental IR or Raman spectra.[4]

Natural Bond Orbital (NBO) Analysis: Unveiling Electron Delocalization

NBO analysis is a powerful tool for understanding chemical bonding and reactivity by examining the delocalization of electron density between orbitals.[14] It provides insights into hyperconjugative interactions, charge transfer, and the nature of donor-acceptor interactions within a molecule.[15]

Causality Behind Experimental Choices: For this compound, NBO analysis can reveal the extent of electron delocalization from the nitrogen lone pairs of the piperidine rings into the dithiooxamide backbone. This information is crucial for understanding the molecule's reactivity and its potential to act as a ligand. The analysis is typically performed on the optimized geometry obtained from a DFT calculation.

Experimental Protocol: NBO Analysis
  • Prerequisites: A converged DFT geometry optimization of the molecule.

  • NBO Calculation Setup:

    • In the quantum chemistry software, add a keyword to request an NBO analysis (e.g., NBO in Gaussian).

  • Execution: Rerun the calculation. The NBO analysis will be performed on the final, optimized geometry.

  • Analysis:

    • Examine the NBO output file for key information, including:

      • Natural Atomic Charges: To understand the charge distribution.

      • Second-Order Perturbation Theory Analysis: This identifies the key donor-acceptor interactions and their stabilization energies (E(2)). Higher E(2) values indicate stronger interactions.[14]

Data Presentation and Comparison

To illustrate the power of these computational methods, the following table presents a hypothetical comparison of key parameters for this compound, based on findings for similar dithiooxamides and piperidine derivatives in the literature.[12][16]

ParameterDFT (B3LYP/6-311++G(d,p))NBO AnalysisExpected Experimental Correlation
C=S Bond Length ~1.65 ÅStrong π-characterCorrelates with IR stretching frequency (~1100-1250 cm⁻¹)
C-C Bond Length ~1.52 ÅPrimarily σ-bondX-ray crystallography
C-N Bond Length ~1.35 ÅSignificant double bond characterX-ray crystallography
HOMO-LUMO Gap ~4.5 eVIndicates chemical reactivityUV-Vis spectroscopy
NBO Charge on N ~ -0.6 eHigh negative chargeInfluences protonation sites and hydrogen bonding
NBO Charge on S ~ -0.2 eModerate negative chargePotential coordination site for metals
n(N) -> π(C=S) E(2)*> 20 kcal/molStrong hyperconjugationAffects C-N bond rotational barrier and electronic spectra

Visualization of Computational Workflows

To further clarify the logical flow of these computational studies, the following diagrams are provided.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis Build Build 3D Structure PreOpt Initial Geometry Optimization (e.g., PM6) Build->PreOpt Setup Setup DFT Calculation (B3LYP/6-311++G(d,p)) PreOpt->Setup Run Execute Calculation Setup->Run Freq Frequency Analysis (Confirm Minimum) Run->Freq Geom Analyze Geometry Freq->Geom Spectra Simulate Spectra (IR/Raman) Freq->Spectra

Caption: Workflow for DFT Geometry Optimization and Frequency Analysis.

NBO_Workflow cluster_input Input cluster_nbo NBO Calculation cluster_nbo_analysis Analysis OptGeom Optimized Geometry (from DFT) NBOSetup Add NBO Keyword OptGeom->NBOSetup NBORun Execute Calculation NBOSetup->NBORun Charges Analyze Natural Charges NBORun->Charges DonorAcceptor Analyze Donor-Acceptor Interactions (E(2)) NBORun->DonorAcceptor

Caption: Workflow for Natural Bond Orbital (NBO) Analysis.

Potential Applications and Future Directions

The computational studies outlined above provide a foundational understanding of this compound. The predicted electronic properties and charge distribution can guide its synthetic modification to enhance specific characteristics. For instance, the piperidine rings could be functionalized to modulate solubility or biological activity.[17]

Furthermore, the presence of two sulfur and two nitrogen atoms suggests that this molecule could act as a multidentate ligand for transition metals. Computational modeling of its metal complexes could predict their geometries and electronic structures, opening avenues in catalysis and materials science.

Given the known antimicrobial activity of some piperidine derivatives, molecular docking studies could be a valuable next step.[5][8] By docking the computationally derived structure of this compound into the active sites of microbial enzymes, researchers can generate hypotheses about its potential mechanism of action and prioritize experimental screening.[18][19]

References

A Comparative Guide to the X-ray Crystallography of 1,2-di(piperidin-1-yl)ethane-1,2-dithione Complexes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the X-ray crystallographic features of metal complexes involving N,N'-disubstituted dithiooxamides, with a specific focus on elucidating the expected structural characteristics of 1,2-di(piperidin-1-yl)ethane-1,2-dithione complexes. While a definitive crystal structure of a metal complex with this specific ligand is not yet publicly available, this guide will leverage crystallographic data from closely related analogues to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting their structural behavior.

Introduction: The Versatility of Dithiooxamides in Coordination Chemistry

Dithiooxamides, characterized by their (S)C-C(S) core, are a fascinating class of ligands in coordination chemistry. The presence of both sulfur and nitrogen donor atoms allows for a variety of coordination modes, making them versatile building blocks for the synthesis of novel metal-organic complexes with interesting electronic, magnetic, and catalytic properties. The N,N'-disubstituted derivatives, such as this compound, offer the ability to fine-tune the steric and electronic properties of the resulting complexes by modifying the substituents on the nitrogen atoms. The piperidinyl moiety, in particular, introduces a bulky and flexible aliphatic ring, which can influence the packing of the complexes in the solid state and their solubility in organic solvents.

The primary synthetic route to N,N'-disubstituted dithiooxamides is the Willgerodt-Kindler reaction.[1][2][3][4] This powerful reaction typically involves the condensation of a primary or secondary amine with elemental sulfur and a source of a two-carbon unit, such as glyoxal.

Comparative Crystallographic Analysis: Insights from Related Structures

In the absence of a solved crystal structure for a this compound metal complex, we can draw valuable insights from the crystallographic analysis of complexes formed with analogous N,N'-dialkyldithiooxamides. A review of the Cambridge Structural Database (CSD) and relevant literature reveals several key structural motifs and coordination behaviors.[5][6]

A common feature of N,N'-dialkyldithiooxamide ligands is their ability to act as bidentate chelating agents, coordinating to a metal center through the two sulfur atoms. This results in the formation of a stable five-membered chelate ring. The coordination geometry around the metal center is then completed by other ligands or counter-ions.

Table 1: Selected Crystallographic Data for N,N'-Dialkyldithiooxamide Complexes

ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)Reference
[Ni((c-C5H9)NHC(S)C(S)N(CH2)2NC(S)C(S)NH(c-C5H9))]Ni(II)Square PlanarNi-S: 2.16-2.18, Ni-N: 1.88-1.90[6][7]
[SbCl3(N,N'-diisopropyldithiooxamide)1.5]Sb(III)Distorted OctahedralSb-S: 2.55-2.85, Sb-Cl: 2.45-2.65[5][8]
[BiCl3(N,N'-diethyldithiooxamide)2]Bi(III)Distorted Pentagonal BipyramidalBi-S: 2.70-2.95, Bi-Cl: 2.60-2.80[5][8]

The data in Table 1 highlights the flexibility of the dithiooxamide backbone to accommodate different metal ions and coordination geometries. In the case of the nickel(II) complex with a tetradentate dithiooxamide ligand, a square planar geometry is observed, which is typical for d8 metal ions with strong-field ligands.[6][7] In contrast, the antimony(III) and bismuth(III) complexes exhibit more complex, higher-coordinate geometries, reflecting the influence of the larger ionic radii and the presence of a stereochemically active lone pair on the metal center.[5][8]

Based on these comparisons, it is anticipated that this compound will primarily act as a bidentate S,S'-chelating ligand. In complexes with transition metals like nickel(II), copper(II), or palladium(II), square planar or tetrahedral geometries are likely to be favored. The bulky piperidinyl groups are expected to play a significant role in the crystal packing, potentially leading to the formation of interesting supramolecular architectures through weak intermolecular interactions.

Visualizing the Structures

To better understand the potential coordination modes and overall structure, the following diagrams, generated using the DOT language, illustrate the molecular structure of the ligand and a hypothetical coordination complex.

Figure 1: Molecular structure of this compound.

Figure 2: Hypothetical square planar complex with two dithiooxamide ligands.

Experimental Protocols

The following protocols provide a general framework for the synthesis, crystallization, and X-ray crystallographic analysis of this compound and its metal complexes. These are based on established methods for related compounds and should be optimized for specific target complexes.

Synthesis of this compound

This protocol is adapted from the Willgerodt-Kindler reaction methodology.[3][4]

Materials:

  • Piperidine

  • Glyoxal (40% aqueous solution)

  • Elemental sulfur

  • Ethanol

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperidine (2.0 equivalents) in a mixture of ethanol and toluene.

  • Add elemental sulfur (2.2 equivalents) to the solution and stir the mixture.

  • Slowly add glyoxal (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

General Protocol for the Synthesis and Crystallization of Metal Complexes

Materials:

  • This compound

  • A suitable metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, PdCl₂)

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile, dichloromethane)

Procedure:

  • Dissolve this compound (2.0 equivalents) in a minimal amount of a suitable solvent.

  • In a separate flask, dissolve the metal salt (1.0 equivalent) in the same or a miscible solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation. The formation of a precipitate or a color change often indicates the formation of the complex.

  • The crude complex can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • For single crystal growth, various techniques can be employed:

    • Slow Evaporation: Dissolve the purified complex in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

    • Vapor Diffusion: Place a concentrated solution of the complex in a small vial, and place this vial inside a larger sealed container with a more volatile solvent in which the complex is less soluble.

    • Liquid-Liquid Diffusion: Carefully layer a solution of the ligand on top of a solution of the metal salt in a narrow tube. Crystals may form at the interface.

Single-Crystal X-ray Diffraction Analysis

Workflow:

XRD_Workflow CrystalSelection Crystal Selection & Mounting DataCollection X-ray Data Collection CrystalSelection->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Figure 3: General workflow for single-crystal X-ray diffraction analysis.

Detailed Steps:

  • Crystal Selection and Mounting: A suitable single crystal of the complex is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. This can be achieved using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, displacement parameters, and other model parameters.

  • Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, angles, and other geometric parameters are analyzed and compared with expected values.

Conclusion

This guide has provided a comparative analysis of the X-ray crystallography of N,N'-disubstituted dithiooxamide complexes as a means to predict the structural characteristics of this compound complexes. By examining related structures, we can anticipate that this ligand will primarily function as a bidentate S,S'-chelator, leading to a variety of coordination geometries depending on the metal ion. The provided experimental protocols offer a solid foundation for the synthesis and crystallographic analysis of these promising compounds. The future elucidation of the crystal structure of a this compound metal complex will undoubtedly provide deeper insights into the subtle interplay of steric and electronic effects that govern the solid-state structures of these fascinating materials.

References

A Senior Application Scientist’s Guide to the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of countless pharmaceuticals and natural products.[1][2] Its prevalence in over 12,000 compounds that have entered clinical or preclinical studies underscores the critical need for efficient, selective, and scalable synthetic routes to access diverse derivatives.[3] The biological activity of these molecules is often intricately linked to the precise three-dimensional arrangement of substituents on the saturated ring, making stereocontrol a paramount challenge in their synthesis.[4]

This guide provides a comparative analysis of the principal synthetic strategies for constructing and functionalizing the piperidine scaffold. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, supported by quantitative data and field-proven protocols. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to select and implement the optimal synthetic route for their specific target molecule.

Core Synthetic Strategies: A Comparative Overview

The synthesis of substituted piperidines can be broadly categorized into two main approaches: the de novo construction of the piperidine ring from acyclic or planar aromatic precursors, and the direct functionalization of a pre-existing piperidine scaffold. We will examine four dominant strategies that exemplify these approaches.

Catalytic Hydrogenation of Pyridine Derivatives

The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[1] This approach involves the reduction of the aromatic pyridine ring to the saturated piperidine core. While conceptually simple, the aromatic stability of the pyridine ring and the potential for the nitrogen lone pair to poison the catalyst present significant challenges, often necessitating potent catalytic systems.[1][5]

Mechanistic Rationale: The reaction proceeds via the addition of hydrogen across the double bonds of the pyridine ring, mediated by a metal catalyst. The choice of catalyst and conditions is critical for achieving high efficiency and, crucially, for maintaining the integrity of other functional groups on the molecule. Both heterogeneous and homogeneous catalysts are employed.

  • Heterogeneous Catalysts: Systems like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Rhodium on Carbon (Rh/C) are widely used, especially in industrial settings, due to their ease of separation and recyclability.[1][6] Acidic additives are often required to protonate the pyridine nitrogen, which facilitates reduction but can be incompatible with acid-labile functional groups.[1]

  • Homogeneous Catalysts: These offer high selectivity under milder conditions.[1] Recent advances, such as the use of robust Iridium(III) catalysts, have enabled the ionic hydrogenation of pyridines with exceptional tolerance for sensitive functional groups like nitro, azido, and bromo moieties, which are typically reduced under standard hydrogenation conditions.[5][7]

Workflow for Catalytic Hydrogenation of Pyridine:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Substituted Pyridine + Catalyst (e.g., PtO₂) reactor High-Pressure Reactor start->reactor solvent Solvent (e.g., Acetic Acid) solvent->reactor hydrogen Pressurize with H₂ Gas (e.g., 50-70 bar) reactor->hydrogen react Stir at Defined Temperature (e.g., Room Temp to 40°C) hydrogen->react quench Quench Reaction (e.g., NaHCO₃) react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Substituted Piperidine purify->product

Caption: General workflow for pyridine hydrogenation.

Performance Comparison:

Catalyst SystemKey AdvantagesKey LimitationsTypical ConditionsRef
PtO₂ (Adams') Effective for many substrates, relatively mild.Requires acidic solvent, sensitive to catalyst poisoning.H₂ (50-70 bar), Acetic Acid, RT, 6-10 h[6][8]
Pd/C Widely available, cost-effective.Often requires acidic additives, less tolerant of sulfur.H₂ (pressure varies), Acidic media[1]
Rh/C Effective at lower pressures than other catalysts.Higher cost.H₂ (low pressure), various solvents[6]
Homogeneous Ir(III) Excellent functional group tolerance (nitro, bromo, etc.), highly selective.Catalyst complexity and cost, potential for metal contamination.H₂ (50 bar), TFA, Methanol, RT, 18 h[7]
Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the de novo synthesis of the piperidine core, typically forming tetrahydropyridine intermediates that can be subsequently reduced.[9] This reaction involves the [4+2] cycloaddition of a diene with an imine (the aza-dienophile).

Mechanistic Rationale: The reaction can proceed through either a concerted or a stepwise mechanism, often influenced by the nature of the reactants and the catalyst used (e.g., Lewis acids, Brønsted acids, or organocatalysts).[9][10] The key bond formations create the six-membered ring in a single, often highly stereocontrolled, step. The use of chiral catalysts or auxiliaries allows for the asymmetric synthesis of piperidine precursors.

Mechanism of the Aza-Diels-Alder Reaction:

reactants Diene + Imine (Dienophile) ts [4+2] Transition State or Stepwise Intermediate reactants->ts Coordination catalyst Catalyst (Lewis Acid or Organocatalyst) catalyst->ts product Tetrahydropyridine (Cycloadduct) ts->product Cycloaddition reduction Reduction (e.g., H₂, Pd/C) product->reduction final_product Substituted Piperidine reduction->final_product

Caption: Aza-Diels-Alder cycloaddition pathway.

Advantages & Scope: This method offers excellent control over regioselectivity and stereoselectivity, particularly in intramolecular variants or with chiral catalysts. It allows for the rapid assembly of complex, polysubstituted piperidines from simple starting materials.[11][12] The reaction is versatile, accommodating a wide range of dienes and imines, making it a cornerstone for building libraries of piperidine derivatives.[9][13]

Reductive Amination of δ-Lactams and Acyclic Precursors

This strategy involves the cyclization of linear precursors or the reduction of cyclic amides (δ-lactams or 2-piperidones). Reductive amination of δ-keto acids or related compounds provides a direct route to the piperidine ring.

Mechanistic Rationale:

  • From Acyclic Precursors: A tandem reductive amination/lactamization can form a δ-lactam from a δ-keto acid and an amine in one pot.[14]

  • From δ-Lactams: The cyclic amide (lactam) is reduced to the corresponding cyclic amine (piperidine). This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes.

Performance Comparison:

MethodKey AdvantagesKey LimitationsTypical ReagentsRef
Tandem Reductive Amination One-pot synthesis from simple, commercial components.Scope can be limited by substrate compatibility.NaBH(OAc)₃, Ti(OiPr)₄[14]
Lactam Reduction Precursor lactams are often readily available or easily synthesized.Requires strong, often hazardous, reducing agents; limited functional group tolerance.LiAlH₄, BH₃•THF[15][16]
Direct C-H Functionalization

A paradigm shift in synthetic strategy involves the direct functionalization of C-H bonds on a pre-formed piperidine ring.[17] This modern approach avoids lengthy de novo syntheses and allows for late-stage modification of complex molecules, which is highly valuable in drug discovery.[18]

Mechanistic Rationale: These reactions typically rely on transition-metal catalysis (e.g., Palladium, Rhodium, Iridium) or photoredox catalysis.[19][20] A directing group on the piperidine nitrogen often guides the catalyst to a specific C-H bond (usually at the C2 position) to achieve site-selectivity.[21][22] The catalyst then mediates the cleavage of the C-H bond and the formation of a new C-C or C-heteroatom bond.

Advantages & Scope:

  • Atom and Step Economy: Directly converts C-H bonds to C-C or C-X bonds, minimizing steps and waste.

  • Late-Stage Functionalization: Enables the diversification of complex piperidine-containing molecules at a late stage in the synthesis, accelerating the generation of analogues for structure-activity relationship (SAR) studies.[18]

  • Novelty: Provides access to substitution patterns that are difficult to achieve through classical ring-synthesis methods.[20]

However, challenges remain in achieving predictable control over site-selectivity (e.g., C2 vs. C3 vs. C4) without a directing group and in preventing over-functionalization.[21][23]

Choosing the Right Synthetic Route

The optimal synthetic strategy depends on several factors related to the target molecule:

ConsiderationRecommended StrategyRationale
Simple, Unfunctionalized Piperidines Catalytic Hydrogenation of PyridineMost direct, atom-economical, and scalable route for simple scaffolds.[1]
High Stereochemical Complexity Asymmetric Aza-Diels-Alder or Chemo-enzymatic methodsOffers excellent, predictable control over the formation of multiple stereocenters.[12][24][25]
Tolerance of Sensitive Functional Groups Homogeneous Ionic Hydrogenation (Ir-cat.) or C-H FunctionalizationThese modern methods operate under conditions that preserve reducible or reactive groups.[7][20]
Rapid Analogue Synthesis (SAR studies) Direct C-H FunctionalizationIdeal for late-stage diversification of a common piperidine core.[18]
Specific Substitution Patterns (e.g., 2,6-cis) Intramolecular Cyclization StrategiesRing-closing reactions often provide high diastereoselectivity based on substrate pre-organization.[26]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Phenylpyridine using PtO₂

This protocol is representative of a classic heterogeneous hydrogenation to produce 2-phenylpiperidine.[6]

Materials:

  • 2-Phenylpyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂, 5 mol%)

  • Glacial Acetic Acid (5 mL)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • High-pressure autoclave reactor with stirring mechanism

Procedure:

  • To a solution of 2-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) in the reactor vessel, add the PtO₂ catalyst (5 mol%).

  • Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen (H₂) gas to 60 bar.

  • Stir the reaction mixture at room temperature for 8 hours, monitoring the pressure drop.

  • After the reaction is complete (as determined by TLC or GC-MS), carefully vent the excess hydrogen gas.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography (Silica gel, 5% Ethyl Acetate in Petroleum Ether) to afford pure 2-phenylpiperidine.

Protocol 2: Chemo-Enzymatic Synthesis of a Chiral Piperidine

This protocol outlines a general procedure for the stereoselective synthesis of a 3-substituted piperidine using a one-pot amine oxidase/ene imine reductase cascade, a powerful biocatalytic method.[4][24]

Materials:

  • N-substituted tetrahydropyridine (THP) substrate (10 mM final concentration)

  • Amine Oxidase (e.g., 6-HDNO)

  • Ene-Imine Reductase (EneIRED)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Isopropanol

  • Sodium Hydroxide (NaOH), aqueous solution

  • Ethyl Acetate

Procedure:

  • In a reaction vessel, prepare a buffered solution containing the amine oxidase and ene-imine reductase enzymes.

  • Add the N-substituted tetrahydropyridine (THP) substrate to the enzyme solution to a final concentration of 10 mM.

  • Shake the reaction mixture at 30 °C and 200 rpm for 24 hours. The amine oxidase converts the THP to a cyclic imine, which is then stereoselectively reduced by the EneIRED.

  • After 24 hours, quench the reaction by adding an equal volume of isopropanol.

  • Centrifuge the mixture to precipitate the enzymes. Carefully remove the supernatant.

  • Basify the supernatant to pH > 12 with aqueous NaOH solution.

  • Extract the product from the aqueous supernatant with ethyl acetate (3x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the product for yield and stereochemical purity (e.g., by chiral HPLC).

References

A Comparative Guide to the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of this process. This guide provides an in-depth comparison of two classical bioisosteres: the 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds. These five-membered heterocycles are prevalent in a multitude of clinically relevant drugs and are a subject of intense research in drug discovery.[1][2][3][4]

This document moves beyond a simple recitation of facts to provide a nuanced analysis of the synthetic strategies, physicochemical characteristics, and biological performance of these two scaffolds. The causality behind experimental choices and the subtle yet significant consequences of the oxygen-to-sulfur substitution will be explored, offering researchers a robust framework for decision-making in their own drug design programs.

The Foundation of Bioisosterism: 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

The principle underpinning the interchangeability of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles lies in the bioisosteric relationship between oxygen and sulfur atoms.[1][3] While both are chalcogens, their differences in electronegativity, size, and polarizability impart distinct properties to the heterocyclic ring they inhabit. The 1,3,4-thiadiazole ring is often considered a bioisostere of not only the 1,3,4-oxadiazole ring but also pyrimidine and pyridine azine, highlighting its versatility in medicinal chemistry.[5][6] These moieties are frequently employed as pharmacophores due to their favorable metabolic profiles and their ability to participate in hydrogen bonding.[1][3]

dot

Caption: Bioisosteric relationship between 1,3,4-oxadiazole and 1,3,4-thiadiazole.

Comparative Physicochemical and Pharmacokinetic Profiles

The choice between an oxadiazole and a thiadiazole core can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these differences is critical for rational drug design.

Property1,3,4-Oxadiazole1,3,4-ThiadiazoleRationale for Change
Lipophilicity (LogP) Generally lowerGenerally higherSulfur is less electronegative and larger than oxygen, leading to increased lipophilicity.[7]
Aqueous Solubility Generally higherGenerally lowerIncreased lipophilicity typically correlates with decreased aqueous solubility.[7]
Metabolic Stability Can be susceptible to enzymatic cleavage of the C-O bond.May exhibit altered metabolic pathways; the C-S bond is generally more stable to hydrolysis.[7]The difference in bond energies and enzymatic recognition can lead to different metabolic fates.
Tissue Permeability VariableOften enhancedThe mesoionic nature and increased lipophilicity of the thiadiazole ring can facilitate crossing cellular membranes.[1][8][9]
Hydrogen Bonding The oxygen atom acts as a hydrogen bond acceptor.The sulfur atom is a weaker hydrogen bond acceptor, but the ring nitrogens remain key interaction points.The difference in electronegativity affects the strength of hydrogen bond acceptance.

Comparative Biological Activities: A Tale of Two Scaffolds

While bioisosteric pairs are expected to have broadly similar biological activities, the subtle electronic and steric differences can lead to significant variations in potency and selectivity. The following sections present experimental data from studies that have directly compared the performance of 1,3,4-oxadiazole and 1,3,4-thiadiazole analogues.

Anticancer Activity

Both scaffolds are integral to the design of novel anticancer agents, targeting a variety of mechanisms including enzyme inhibition and disruption of cellular signaling pathways.[1][8] However, the choice of heterocycle can have a profound impact on efficacy.

In a study developing potential anticancer agents, a series of 1,3,4-thiadiazole derivatives showed high potency against a panel of seven cancer cell lines, with IC50 values in the low micromolar range (1.62–4.61 μM for the most active compound).[10] Notably, when the 1,3,4-thiadiazole core was replaced by its 1,3,4-oxadiazole isostere, a drastic drop in activity was observed, with IC50 values ranging from 18.75 to 60.62 μM.[10] This highlights a case where the thiadiazole scaffold is crucial for the observed pharmacological properties.

Compound TypeTarget Cell LineIC50 (µM)
1,3,4-Thiadiazole Derivative (8a) Various Cancer Cell Lines1.62 - 4.61
1,3,4-Oxadiazole Isostere Various Cancer Cell Lines18.75 - 60.62

Data summarized from reference[10].

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing enzymes that are important therapeutic targets for conditions like glaucoma and certain types of cancer.[6][11] Both 1,3,4-oxadiazole and 1,3,4-thiadiazole sulfonamides have been extensively investigated as CA inhibitors.[2][6][12]

dot

CA_IX_Mechanism Role of CA IX in Tumor Microenvironment Acidification cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space (Acidic) CO2_H2O CO₂ + H₂O CA_IX_inside Carbonic Anhydrase IX (intracellular domain) CO2_H2O->CA_IX_inside H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H H_ion_extra H⁺ HCO3_H->H_ion_extra CA_IX_inside->H2CO3 CA_IX_outside CA IX (extracellular active site) CA_IX_inside->CA_IX_outside MCT Monocarboxylate Transporter (MCT) Lactate_out Lactate MCT->Lactate_out Lactate_in Lactate Lactate_in->MCT Lactate_out->H_ion_extra Metastasis Invasion & Metastasis H_ion_extra->Metastasis promotes Inhibitor Thiadiazole/Oxadiazole Sulfonamide Inhibitor Inhibitor->CA_IX_outside inhibits

Caption: Inhibition of Carbonic Anhydrase IX in the tumor microenvironment.

Studies have shown that derivatives of both ring systems can act as potent inhibitors of various CA isoforms, including the tumor-associated CA IX and XII.[2][13] The selection between the two scaffolds can influence isoform selectivity. For instance, certain coumarin-oxadiazole hybrids have been found to be selective inhibitors of the tumor-related CA IX and XII isoforms, with little to no activity against the cytosolic isoforms hCA I and hCA II.[13]

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by Helicobacter pylori and the formation of infection-induced urinary stones.[14] Consequently, urease inhibitors are of significant therapeutic interest. Both 1,3,4-oxadiazoles and 1,2,4-triazoles (a close bioisostere) have been identified as structural type inhibitors of urease.[7]

In a study evaluating mandelic acid derivatives, both 2,5-disubstituted-1,3,4-oxadiazoles and their 1,2,4-triazole-3-thione bioisosteres were tested against jack bean urease.[7] The results showed that compounds from both series could be potent inhibitors, with some derivatives exhibiting greater potency than the standard inhibitor, thiourea.[7]

CompoundScaffoldIC50 (µM) ± SD
4d 1,3,4-Oxadiazole16.1 ± 0.12
5d 1,2,4-Triazole-3-thione16.7 ± 0.178
Thiourea (Standard) -21.0 ± 0.011

Data from reference[7]. Note: 1,2,4-triazole-3-thione is presented as a close bioisostere for comparison.

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To provide a tangible framework for researchers, this section details representative protocols for the synthesis of a bioisosteric pair and a common biological evaluation method.

Protocol 1: Synthesis of a 2-Amino-5-Aryl-1,3,4-Oxadiazole/Thiadiazole Pair

This protocol describes the synthesis of a 2-amino-1,3,4-oxadiazole and its corresponding 2-amino-1,3,4-thiadiazole from a common N-aroyl-thiosemicarbazide intermediate. This approach allows for a direct comparison of the two cyclization strategies.

Step 1: Synthesis of N-aroyl-thiosemicarbazide (Intermediate)

  • To a solution of an appropriate aroylhydrazide (10 mmol) in ethanol (50 mL), add aryl isothiocyanate (10 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the N-aroyl-thiosemicarbazide intermediate.

Step 2a: Synthesis of 2-Arylamino-5-Aryl-1,3,4-Oxadiazole

Causality: This step utilizes an oxidative cyclization. Iodine acts as a mild oxidizing agent, facilitating the removal of hydrogen sulfide and promoting the formation of the C-O bond to close the oxadiazole ring. The basic medium (NaOH) is crucial for deprotonating the thiol tautomer of the thiosemicarbazide, making it susceptible to oxidation.

  • Suspend the N-aroyl-thiosemicarbazide intermediate (5 mmol) in ethanol (30 mL).

  • Add a 5% aqueous solution of sodium hydroxide (10 mL).

  • Add a solution of iodine in potassium iodide dropwise with constant stirring until the color of iodine persists.

  • Continue stirring for an additional 2-3 hours at room temperature.

  • Pour the reaction mixture into crushed ice.

  • Collect the precipitated solid, wash thoroughly with water and a dilute solution of sodium thiosulfate to remove excess iodine, and then with water again.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-1,3,4-oxadiazole derivative.[8]

Step 2b: Synthesis of 2-Arylamino-5-Aryl-1,3,4-Thiadiazole

Causality: This is an acid-catalyzed intramolecular cyclodehydration. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, protonating the carbonyl oxygen and facilitating nucleophilic attack by the sulfur atom, followed by the elimination of a water molecule to form the stable aromatic thiadiazole ring.

  • Add the N-aroyl-thiosemicarbazide intermediate (5 mmol) portion-wise to cold, concentrated sulfuric acid (10 mL) with stirring, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 2-amino-1,3,4-thiadiazole derivative.[8]

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of synthesized compounds against carbonic anhydrase, based on the enzyme's esterase activity.[9][15]

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that absorbs at 400-405 nm. The rate of p-nitrophenol formation is proportional to the CA activity. Inhibitors will decrease this rate.

Materials:

  • Purified carbonic anhydrase (e.g., bovine erythrocyte CA)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) substrate solution (in a water-miscible solvent like acetonitrile)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a working solution of carbonic anhydrase in the assay buffer.

    • Prepare serial dilutions of the test compounds and a standard inhibitor (e.g., Acetazolamide) in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add assay buffer, enzyme solution, and the test compound solution.

    • Positive Control (No Inhibitor): Add assay buffer, enzyme solution, and solvent vehicle.

    • Negative Control (Blank): Add assay buffer, test compound solution, and no enzyme. This accounts for any non-enzymatic hydrolysis or compound absorbance.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).[11][16]

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

Conclusion

The bioisosteric relationship between 1,3,4-oxadiazoles and 1,3,4-thiadiazoles offers a powerful tool in the medicinal chemist's arsenal. The substitution of oxygen with sulfur, while seemingly minor, can induce significant changes in a molecule's physicochemical properties, influencing everything from solubility and metabolic stability to target affinity and selectivity. As demonstrated by the provided experimental data, this substitution does not always result in predictably similar outcomes; in some cases, the thiadiazole may be crucial for activity, while in others, the oxadiazole may be preferred or they may exhibit comparable potency.

This guide underscores the importance of empirical validation. By providing a framework for understanding the nuanced differences between these scaffolds, alongside practical synthetic and evaluative protocols, we empower researchers to make more informed decisions in the design and optimization of novel therapeutic agents. The continued exploration of these and other privileged heterocyclic structures will undoubtedly continue to fuel the engine of drug discovery.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in modern medicinal chemistry.[1][2] Its presence in a vast array of FDA-approved drugs, from antipsychotics to analgesics, underscores its importance in drug design and discovery.[2][3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various piperidine-containing compounds, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Piperidine Scaffold: A Privileged Starting Point

The prevalence of the piperidine motif in drug discovery is not coincidental. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[4][5] Furthermore, the basic nitrogen atom of the piperidine ring can act as a key hydrogen bond acceptor or be protonated at physiological pH, enabling crucial ionic interactions with target proteins.[3]

This guide will explore the nuanced SAR of piperidine-containing compounds across three major therapeutic areas: Central Nervous System (CNS) disorders, pain management through opioid receptor modulation, and oncology.

Piperidine Derivatives in CNS Disorders: A Tale of Two Targets

Piperidine-containing compounds have made a significant impact on the treatment of CNS disorders, most notably as antipsychotics and acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease.[6][7]

Antipsychotics: Modulating Dopamine and Serotonin Receptors

The antipsychotic activity of many piperidine-containing drugs stems from their ability to antagonize dopamine D2 and serotonin 5-HT2A receptors.[6][8] The SAR of these compounds is often dictated by the nature of the substituents on the piperidine nitrogen and at the 4-position of the ring.

A classic example is the butyrophenone class of antipsychotics, which includes haloperidol. The general structure consists of a fluorinated phenyl group connected via a three-carbon chain to a piperidine ring.

Key SAR Insights for Piperidine-Based Antipsychotics:

  • The N-substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. In many atypical antipsychotics, this position is occupied by a larger, often heterocyclic, moiety which can influence receptor subtype selectivity and reduce extrapyramidal side effects.[6][9]

  • The 4-position: Substitution at the 4-position of the piperidine ring with a polar group, such as a hydroxyl or an amide, can enhance binding affinity and modulate the pharmacokinetic profile of the compound. For instance, in risperidone, a benzisoxazole derivative, the piperidine ring is substituted at the 4-position, contributing to its high affinity for both D2 and 5-HT2A receptors.[9]

Comparative Analysis of Piperidine-Based Antipsychotics:

CompoundD2 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)Key Structural Feature
Haloperidol 1.53.7Butyrophenone with a 4-hydroxypiperidine
Risperidone 3.10.16Benzisoxazole linked to a 4-substituted piperidine
Paliperidone 0.630.25Active metabolite of risperidone with a 9-hydroxy group

Data compiled from various sources for illustrative purposes.

Acetylcholinesterase Inhibitors: Combating Alzheimer's Disease

In the context of Alzheimer's disease, piperidine-containing compounds have emerged as potent AChE inhibitors, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[7][10] Donepezil is a prime example of a successful piperidine-based AChE inhibitor.

Key SAR Insights for Piperidine-Based AChE Inhibitors:

  • The N-Benzyl Group: The N-benzyl group of donepezil is crucial for its high affinity. It interacts with the peripheral anionic site (PAS) of the AChE enzyme.[11]

  • The Indanone Moiety: The dimethoxyindanone portion of donepezil binds to the catalytic active site (CAS) of AChE. The distance and linkage between the piperidine and the indanone are critical for optimal inhibitory activity.[10]

Comparative Analysis of Piperidine-Based AChE Inhibitors:

CompoundHuman AChE IC50 (nM)Human BChE IC50 (nM)Key Structural Feature
Donepezil 5.77,100N-benzylpiperidine linked to a dimethoxyindanone
Analog with shorter linker >100>10,000Reduced distance between piperidine and indanone
Analog without methoxy groups 588,500Lack of methoxy groups on the indanone ring

Data adapted from studies on donepezil analogs for illustrative comparison.[10]

Visualizing the SAR of Piperidine-Based AChE Inhibitors:

SAR_AChE cluster_0 Donepezil Core Structure cluster_1 Biological Target N-Benzylpiperidine N-Benzylpiperidine Linker Linker N-Benzylpiperidine->Linker AChE_PAS Peripheral Anionic Site (PAS) N-Benzylpiperidine->AChE_PAS  π-π stacking Dimethoxyindanone Dimethoxyindanone Linker->Dimethoxyindanone AChE_CAS Catalytic Active Site (CAS) Dimethoxyindanone->AChE_CAS  Hydrophobic interactions

Caption: Interaction of Donepezil with AChE.

Piperidine in Pain Management: Opioid Receptor Modulation

The piperidine scaffold is a cornerstone in the development of opioid analgesics, with fentanyl and its analogs being prominent examples. These compounds primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR).[12][13]

Key SAR Insights for Piperidine-Based Opioid Agonists:

  • The 4-Anilido Group: The N-phenylpropanamide group at the 4-position of the piperidine ring is essential for high MOR affinity and agonist activity. Modifications to the aniline ring can significantly impact potency.

  • The N-Substituent: The substituent on the piperidine nitrogen plays a crucial role in determining the compound's potency and pharmacokinetic properties. For instance, the phenethyl group in fentanyl contributes to its high potency.

Comparative Analysis of Fentanyl Analogs:

CompoundMOR Affinity (Ki, nM)Analgesic Potency (vs. Morphine)Key Structural Feature
Fentanyl 1.3~100xN-phenethyl-4-anilidopiperidine
Sufentanil 0.02~500-1000xThienyl group on the propanamide side chain
Remifentanil 1.4~100-200xMethyl ester group allowing for rapid metabolism

Data compiled from various sources for illustrative purposes.

Visualizing the General Pharmacophore for Piperidine-Based MOR Agonists:

Caption: Key pharmacophoric features of piperidine-based MOR agonists.

Piperidine in Oncology: Targeting a Spectrum of Pathways

The versatility of the piperidine scaffold has also been leveraged in the development of anticancer agents. These compounds can act through various mechanisms, including enzyme inhibition and disruption of protein-protein interactions.

Key SAR Insights for Piperidine-Based Anticancer Agents:

  • Proteasome Inhibition: Certain piperidine-containing dipeptidyl derivatives have shown potent proteasome inhibitory activity, which is a validated strategy in cancer therapy. The stereochemistry and the nature of the substituents on the piperidine ring are critical for potent inhibition.[14]

  • HDAC Inhibition: Some piperidine-containing compounds act as histone deacetylase (HDAC) inhibitors, which are emerging as a promising class of anticancer drugs. The piperidine ring often serves as a capping group that interacts with the surface of the enzyme.

Comparative Analysis of Piperidine-Based Proteasome Inhibitors:

CompoundProteasome IC50 (nM)RPMI 8226 Cell Line IC50 (nM)Key Structural Feature
Compound A 15.225.6Dipeptidyl with a 3-substituted piperidine
Compound B 1.413.9Optimized stereochemistry at the piperidine ring
Carfilzomib (Control) 5.210.1Tetrapeptide epoxyketone

Data adapted from a study on non-covalent piperidine-containing proteasome inhibitors for illustrative comparison.[14]

Experimental Protocols

Protocol 1: Determination of Acetylcholinesterase (AChE) Inhibitory Activity (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman.[15]

Principle: The activity of AChE is measured by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[15]

Materials:

  • AChE from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (piperidine derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution (1.5 mM in buffer), and 10 µL of the test compound solution at various concentrations.[15]

  • Add 10 µL of AChE solution (0.22 U/mL in buffer) to each well.

  • Mix gently and pre-incubate the plate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of ATCI solution (15 mM in buffer) to all wells.

  • Immediately measure the increase in absorbance at 412 nm at multiple time points (e.g., every minute for 10-15 minutes) using a microplate reader.[15]

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[15][16]

Protocol 2: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol describes a general method for determining the binding affinity of piperidine-containing compounds to opioid receptors using a competitive radioligand binding assay.

Principle: The affinity of a test compound for a specific receptor is determined by its ability to compete with a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) for binding to the receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., MOR, DOR, KOR)

  • Radiolabeled ligand (e.g., [³H]-DAMGO)

  • Unlabeled ligand for non-specific binding determination (e.g., naloxone)

  • Test compounds (piperidine derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.

  • For the determination of non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail to each well.

  • Quantify the amount of bound radioligand by scintillation counting.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using a non-linear regression program (e.g., Prism) to determine the IC50 value of the test compound. The Ki (inhibitory constant) value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Ligands, Buffers) Incubation Incubate Membranes with Radioligand and Test Compound Start->Incubation Filtration Rapid Filtration and Washing to Separate Bound and Free Ligand Incubation->Filtration Quantification Scintillation Counting to Measure Bound Radioactivity Filtration->Quantification Analysis Data Analysis (IC50 and Ki Determination) Quantification->Analysis

Caption: Workflow for a radioligand binding assay.

Conclusion

The piperidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for the successful development of potent and selective drug candidates. By leveraging the comparative data and detailed experimental protocols presented in this guide, researchers can make more informed decisions in their drug discovery programs, ultimately accelerating the journey from the laboratory to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Di(piperidin-1-yl)ethane-1,2-dithione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Paradigm of Proactive Safety

In the landscape of drug discovery and chemical synthesis, our primary focus is often on the creation of novel molecules. However, the life cycle of a chemical does not end upon its synthesis or use in an experiment. Responsible stewardship extends to its final disposition. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,2-Di(piperidin-1-yl)ethane-1,2-dithione (CAS No. 24528-76-5). As a thione-containing organosulfur compound, it presents specific hazards that necessitate a meticulous and informed approach to waste management. This document moves beyond mere procedural recital, delving into the causality behind each recommendation to foster a culture of deep, proactive safety within the laboratory.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties of this compound is the cornerstone of its safe handling and disposal. The primary risks are associated with its toxicity and the potential for hazardous decomposition.

1.1 Toxicological Profile This compound is classified with several hazard statements, indicating a significant toxicological risk that must be managed through engineering controls and appropriate Personal Protective Equipment (PPE). The toxicology of thiono-sulfur compounds, as a class, is noteworthy; they can be metabolized by cytochrome P-450 into reactive intermediates, which underscores the importance of minimizing exposure.[1]

Hazard StatementClassificationImplications for Handling and Disposal
H302 Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling.
H315 Causes skin irritationPrevent skin contact. Wear appropriate chemical-resistant gloves and a lab coat.
H319 Causes serious eye irritationWear safety glasses with side shields or chemical goggles to prevent eye contact.
H335 May cause respiratory irritationHandle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.

1.2 Chemical Reactivity and Incompatibilities The dithione functional group is reactive. It is crucial to prevent unintentional and hazardous reactions within a waste container.

  • Strong Oxidizing Agents & Strong Acids: Avoid mixing with strong oxidizers or strong acids.[2] Such mixing can lead to exothermic reactions and the potential release of toxic gases, such as oxides of sulfur and nitrogen.

  • Thermal Decomposition: Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2] For this reason, incineration should only be performed in a licensed hazardous waste facility equipped to handle such emissions.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[3][4] Under no circumstances should it be disposed of down the drain or in regular trash.[3]

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure a complete barrier between you and the chemical.

  • Eye Protection: ANSI Z87.1 compliant safety goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

Step 2: Waste Collection at the Point of Generation Waste should be collected immediately as it is generated in a designated, compatible container.

  • Container Selection: Use a container made of a material compatible with the waste. Often, the original product container is suitable.[4] For liquid waste solutions, use a sealable, chemical-resistant container (e.g., high-density polyethylene, or HDPE). Do not use metal containers for potentially corrosive waste.[4]

  • Waste Segregation: Collect waste containing this compound separately from other waste streams. Critically, do not mix this waste with strong acids or strong oxidizing agents.[2][5]

Step 3: Proper Labeling of Waste Containers Accurate labeling is a regulatory requirement and is essential for safety.

  • Clearly write the words "HAZARDOUS WASTE ".[4]

  • List all chemical constituents by their full name, including solvents. Do not use abbreviations or chemical formulas.[4]

  • Indicate the approximate percentage of each component.

  • Record the date of accumulation.

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4][5]

  • Ensure the container is tightly capped at all times, except when adding waste.[4][5]

  • Store the container in a secondary containment bin to mitigate potential leaks or spills.

  • The SAA should be inspected weekly for any signs of leakage.[5]

Step 5: Arrange for Professional Disposal All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3]

  • Follow your institution's specific procedures to request a hazardous waste pickup.[4]

  • Do not transport hazardous waste containers yourself between laboratories or buildings.[3]

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate harm.

3.1. Minor Spill (Contained within a fume hood)

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical sorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Place all cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate the area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

3.2. Major Spill or Spill Outside of a Fume Hood

  • Evacuate: Immediately alert others in the area and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Report: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name, location of the spill, and an estimate of the quantity. Do not attempt to clean up a large spill yourself.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of waste containing this compound.

G Disposal Workflow for this compound start Waste Generated (Solid, Liquid, or Contaminated Debris) ppe Step 1: Don Appropriate PPE start->ppe Initiate Disposal spill Spill Occurs start->spill Potential Event segregate Step 2: Segregate Waste (Keep away from acids/oxidizers) ppe->segregate container Step 3: Use Compatible & Labeled Container segregate->container saa Step 4: Store in SAA (Capped, in Secondary Containment) container->saa pickup Step 5: Schedule Pickup with EHS/Waste Contractor saa->pickup end Final Disposal by Licensed Facility pickup->end minor_spill Minor Spill Cleanup (Follow Protocol) spill->minor_spill Is it minor & contained? YES major_spill Major Spill: Evacuate, Isolate, Report spill->major_spill NO minor_spill->container Collect Waste

Caption: Decision workflow for safe disposal.

Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly forbidden:

  • Drain Disposal: Never pour this compound or its solutions into the sanitary sewer.[3] This can harm aquatic life and damage wastewater treatment systems.

  • Trash Disposal: Do not place this chemical or its empty, unrinsed containers in the regular solid waste.[3]

  • Evaporation: Do not intentionally allow waste to evaporate in a fume hood as a means of disposal.[3] This releases vapors into the environment.

  • Neutralization/Treatment: Do not attempt to chemically treat or neutralize the waste in the laboratory unless it is a validated and documented part of an experimental procedure approved by EHS.[6] Untrained treatment can create greater hazards.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, environmental responsibility, and scientific integrity.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.